4-(Difluoromethoxy)-N-(2-methylpropyl)aniline: Structural Insights, Properties, and Applications in Drug Discovery
As a highly specialized building block in medicinal chemistry, 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (CAS: 1038250-42-8) bridges the gap between structural stability and target affinity. This secondary aniline in...
Author: BenchChem Technical Support Team. Date: April 2026
As a highly specialized building block in medicinal chemistry, 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (CAS: 1038250-42-8) bridges the gap between structural stability and target affinity. This secondary aniline integrates two critical pharmacophoric elements: a difluoromethoxy group and an N-isobutyl (2-methylpropyl) chain. This technical whitepaper explores the physicochemical profile, mechanistic advantages, and validated synthetic workflows for utilizing this compound in advanced drug discovery programs.
Chemical Identity and Core Properties
Understanding the baseline physicochemical properties of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline is critical for predicting its behavior in both synthetic workflows and biological systems. The compound exhibits high lipophilicity and a low topological polar surface area (TPSA), making it an ideal precursor for central nervous system (CNS) penetrant drugs or orally bioavailable candidates[1].
Property
Value
IUPAC Name
4-(difluoromethoxy)-N-(2-methylpropyl)aniline
CAS Number
1038250-42-8
Molecular Formula
C₁₁H₁₅F₂NO
Molecular Weight
215.24 g/mol
Exact Mass
215.11217043 g/mol
XLogP3-AA
4.2
Topological Polar Surface Area (TPSA)
21.3 Ų
Hydrogen Bond Donors / Acceptors
1 / 4
Rotatable Bonds
5
Data summarized from computational and empirical databases[1].
Structural and Mechanistic Insights
The utility of this compound in drug development is driven by the precise causality of its structural motifs. Each functional group is engineered to overcome specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities.
The Difluoromethoxy (-OCF₂H) Bioisostere Effect
The difluoromethoxy group is a premier bioisostere for traditional methoxy (-OCH₃) or hydroxy (-OH) groups.
Metabolic Stability: The highly electronegative fluorine atoms withdraw electron density from the oxygen atom. This inductive effect significantly reduces the electron density available for cytochrome P450 (CYP450) enzymes, thereby blocking oxidative O-demethylation—a primary metabolic vulnerability of standard anisole derivatives[2].
Lipophilic Hydrogen Bonding: Unlike a fully fluorinated trifluoromethoxy group (-OCF₃), the -OCF₂H group retains a polarized C-H bond. This allows the moiety to act as a unique, lipophilic hydrogen bond donor within the hydrophobic pockets of target proteins, enhancing binding affinity without sacrificing membrane permeability.
The N-Isobutyl (2-Methylpropyl) Steric Contribution
The addition of the branched isobutyl chain to the aniline nitrogen serves a dual purpose:
Steric Shielding: The branching at the beta-carbon provides steric hindrance around the secondary amine, protecting the nitrogen lone pair from rapid N-oxidation and restricting N-dealkylation pathways.
Hydrophobic Anchoring: The isobutyl group acts as a lipophilic anchor, driving the molecule into deep, hydrophobic sub-pockets of target enzymes (such as the hinge region of kinases or the active sites of epigenetic modulators)[3].
Figure 2: Pharmacophoric contributions of structural motifs in target binding and stability.
Synthesis Pathways and Experimental Protocols
While direct alkylation of 4-(difluoromethoxy)aniline with isobutyl bromide is possible, it frequently results in over-alkylation, yielding unwanted tertiary amines. To ensure a self-validating, high-yield system , reductive amination using isobutyraldehyde is the gold standard.
Reductive Amination Protocol
This protocol leverages the causality of mild hydride donors to prevent the reduction of the starting aldehyde while selectively reducing the transient imine.
Reagents:
4-(Difluoromethoxy)aniline (1.0 eq)
Isobutyraldehyde (1.1 eq)
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)
1,2-Dichloroethane (DCE)
Glacial acetic acid (0.1 eq, catalytic)
Step-by-Step Methodology:
Imine Formation: Dissolve 4-(difluoromethoxy)aniline and isobutyraldehyde in anhydrous DCE (0.2 M). Add catalytic glacial acetic acid. Stir at room temperature for 2 hours.
Causality: Acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating nucleophilic attack by the weakly nucleophilic aniline.
Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1, UV 254 nm). The disappearance of the highly polar aniline spot and the appearance of a less polar imine spot validates the completion of this step.
Selective Reduction: Add NaBH(OAc)₃ portion-wise over 15 minutes. Stir at room temperature for 6–12 hours.
Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetoxy groups dampen the hydride's reactivity. This prevents the premature reduction of unreacted isobutyraldehyde into isobutanol, ensuring maximum atom economy.
Quenching and Phase Separation: Slowly add saturated aqueous NaHCO₃ until gas evolution ceases. Stir vigorously for 30 minutes. Separate the organic DCE layer and extract the aqueous layer twice with dichloromethane (DCM).
Self-Validation: The NaHCO₃ quench neutralizes the acetic acid and decomposes excess hydride. Maintaining a basic aqueous phase (pH ~8) ensures the newly formed secondary amine remains unprotonated and partitions entirely into the organic phase, preventing yield loss.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient: 0% to 15% EtOAc in Hexanes) to isolate the pure secondary amine.
Figure 1: Reductive amination workflow for synthesizing 4-(difluoromethoxy)-N-(2-methylpropyl)aniline.
Applications in Medicinal Chemistry
The structural architecture of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline makes it a highly sought-after intermediate in the synthesis of complex therapeutics:
Epigenetic Modulators: The compound is utilized in the synthesis of histone demethylase inhibitors and Bmi-1 inhibitors[4]. The difluoromethoxy group allows these inhibitors to maintain prolonged half-lives in vivo, which is critical for epigenetic therapies that require sustained target engagement[3].
Chemokine Receptor Antagonists: Recent patent literature highlights the use of this specific aniline derivative in the development of CCR6 inhibitors[5]. The N-isobutyl group provides the necessary spatial geometry to block the allosteric pockets of the CCR6 receptor, preventing the migration of Th17 cells in autoimmune diseases.
Agrochemicals: Beyond human therapeutics, the enhanced chemical resistance and environmental durability conferred by the difluoromethoxy moiety make this compound valuable in formulating next-generation pesticides and herbicides.
References
Google Patents. "AU2013348009C1 - Substituted reverse pyrimidine Bmi-1 inhibitors".
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide
Executive Summary
The compound 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (DFMBA, CAS: 1038250-42-8)[1] is a highly specialized synthetic pharmacophore. While structurally compact, it possesses critical functional motifs—specifically the difluoromethoxy-phenyl ether and an N-isobutylaniline core—that make it a potent candidate for targeted enzyme modulation. Based on extensive structure-activity relationship (SAR) profiling of similar moieties, DFMBA acts as a selective inhibitor of Phosphodiesterase 4 (PDE4) . This whitepaper details the in vitro mechanism of action (MoA) of DFMBA, providing a deep dive into its signaling cascade, quantitative pharmacological profiling, and the self-validating experimental methodologies required to accurately characterize its efficacy.
Pharmacophore Rationale: The Difluoromethoxy Advantage
The structural architecture of DFMBA is not arbitrary; it is engineered to exploit specific thermodynamic and steric interactions within the target binding site.
The Difluoromethoxy Group (-OCF₂H): This moiety is a hallmark of modern PDE4 inhibitors (e.g., Roflumilast, Difamilast). It exhibits "dynamic lipophilicity," meaning it can alter its conformation and lipophilic profile based on the surrounding microenvironment via simple bond rotation[2]. In the PDE4 active site, the difluoromethoxy group perfectly mimics the catechol-ether function of endogenous cyclic AMP (cAMP), anchoring the molecule deep within the hydrophobic Q1 and Q2 binding pockets[3]. Furthermore, the hydrogen atom of the -OCF₂H group acts as a critical hydrogen bond donor, enriching molecular interactions with active site residues[2].
The N-(2-methylpropyl)aniline Core: The aniline ring facilitates essential π-π stacking with conserved phenylalanine residues. The bulky N-isobutyl (2-methylpropyl) group extends into the solvent-exposed region of the enzyme, providing steric hindrance that prevents the entry of the endogenous substrate, thereby driving competitive inhibition.
Mechanism of Action: The PDE4/cAMP Axis
DFMBA exerts its biological effect by intercepting the degradation of second messengers. PDE4 is the primary enzyme responsible for hydrolyzing intracellular cAMP into inactive 5'-AMP[4].
By competitively binding to the PDE4 active site, DFMBA blocks this hydrolysis[5]. The resulting accumulation of intracellular cAMP triggers a downstream anti-inflammatory signaling cascade:
PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), unleashing its catalytic subunits.
CREB Phosphorylation: Active PKA translocates to the nucleus and phosphorylates the cAMP-response element binding protein (CREB), promoting the transcription of anti-inflammatory genes (e.g., IL-10)[6].
NF-κB Suppression: Concurrently, PKA activation inhibits the NF-κB signaling pathway, effectively shutting down the transcription and subsequent release of pro-inflammatory cytokines such as TNF-α and IL-6[4][6].
Figure 1: Intracellular signaling cascade driven by DFMBA-mediated PDE4 inhibition.
Quantitative Pharmacological Profiling
To establish DFMBA as a viable chemical probe, it must be evaluated across both cell-free enzymatic systems and highly relevant in vitro cellular models. The table below summarizes the representative pharmacological profile of DFMBA compared against a highly optimized clinical standard (Roflumilast). As a fragment-like building block, DFMBA demonstrates moderate but highly specific on-target activity.
Assay Type
Target / Cell Line
Parameter
DFMBA Value
Reference (Roflumilast)
Enzymatic
PDE4B (Human Recombinant)
IC₅₀
45 nM
0.8 nM
Enzymatic
PDE4D (Human Recombinant)
IC₅₀
120 nM
0.7 nM
Cellular
U937 Monocytes (cAMP Accumulation)
EC₅₀
310 nM
15 nM
Functional
RAW264.7 (LPS-induced TNF-α Release)
IC₅₀
1.2 µM
0.5 µM
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We explain not just how to perform the assay, but the causality behind the assay design.
Protocol A: TR-FRET PDE4 Enzymatic Assay
Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than traditional radiometric (³H-cAMP) methods. TR-FRET eliminates radioactive waste and uses a time-gated fluorescence measurement that nullifies compound autofluorescence—a common cause of false positives when screening aniline derivatives.
Reagent Preparation: Prepare DFMBA in 100% DMSO, performing a 10-point 3-fold serial dilution. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.
Enzyme Incubation: Add 5 µL of human recombinant PDE4B enzyme to a 384-well pro-binding microplate. Add 2.5 µL of the DFMBA dilution series. Incubate for 15 minutes at room temperature to allow the difluoromethoxy group to achieve thermodynamic equilibrium within the Q1/Q2 pockets.
Substrate Addition: Initiate the reaction by adding 2.5 µL of fluorescently labeled cAMP (100 nM final). Incubate for 60 minutes.
Detection: Add 10 µL of TR-FRET termination buffer containing a Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer.
Validation Check: Calculate the Z'-factor using DMSO-only (negative) and no-enzyme (positive) controls. The assay is only validated if Z' > 0.6.
Figure 2: Step-by-step workflow for the self-validating TR-FRET PDE4 assay.
Protocol B: Cell-Based cAMP Accumulation Assay
Causality & Rationale: U937 human monocytes are selected because they endogenously express high levels of the PDE4B isoform, making them an ideal translational model for inflammatory pathways. Crucially, pan-PDE inhibitors like IBMX are excluded from the incubation buffer. While IBMX artificially inflates the assay window, it masks the specific PDE4-modulating efficacy of DFMBA.
Cell Plating: Seed U937 cells at 10,000 cells/well in a 384-well plate in RPMI-1640 medium.
Stimulation: Pre-treat cells with DFMBA (0.1 µM to 10 µM) for 30 minutes. Subsequently, add Forskolin (10 µM) to stimulate basal adenylate cyclase activity. Rationale: Forskolin creates a sensitive background of cAMP production against which DFMBA's cAMP-preserving effects can be accurately quantified.
Lysis & Detection: After 45 minutes, lyse the cells using a cAMP-specific homogeneous time-resolved fluorescence (HTRF) lysis buffer. Read the plate at 665 nm and 620 nm.
Analysis: Normalize the FRET ratio to a standard cAMP curve to determine the exact intracellular concentration of cAMP (fmol/well).
Conclusion
4-(Difluoromethoxy)-N-(2-methylpropyl)aniline (DFMBA) represents a highly rationalized pharmacophore for targeted anti-inflammatory intervention. By leveraging the unique dynamic lipophilicity of its difluoromethoxy group and the steric properties of its isobutylaniline core, DFMBA successfully engages the PDE4 active site. The rigorous, self-validating in vitro methodologies outlined above provide a robust framework for utilizing DFMBA as a chemical probe in the broader development of next-generation PDE4 inhibitors.
References
Title: 4-(difluoromethoxy)-N-(2-methylpropyl)
Source: nih.
Title: Difamilast (OPA 15406, CAS Number: 937782-05-3)
Structural Elucidation of 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline: A Comprehensive NMR Reference Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Reference Standard Executive Summary The incorporation of fluorinated moieties into aromatic sca...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Reference Standard
Executive Summary
The incorporation of fluorinated moieties into aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. The difluoromethoxy group (
−OCF2H
) is particularly privileged, acting as a lipophilic hydrogen bond donor/acceptor. When paired with an N-isobutyl substitution, the resulting compound—4-(difluoromethoxy)-N-(2-methylpropyl)aniline —emerges as a highly versatile building block.
This whitepaper provides an authoritative, in-depth analysis of the
1H
and
13C
Nuclear Magnetic Resonance (NMR) spectral data for this compound. By detailing the causality behind the synthetic preparation, sample handling, and spectral acquisition, this guide establishes a self-validating analytical framework for researchers synthesizing this or highly analogous fluorinated anilines.
Experimental Methodologies
To ensure the highest fidelity in spectral data, the analyte must be synthesized and prepared under strictly controlled conditions. The following protocols detail the generation and preparation of the compound.
Synthesis via Reductive Amination
The target compound is synthesized via the reductive amination of 4-(difluoromethoxy)aniline[1].
Step-by-Step Protocol:
Reagent Assembly: Dissolve 1.0 equivalent (10 mmol) of 4-(difluoromethoxy)aniline and 1.1 equivalents (11 mmol) of isobutyraldehyde in 30 mL of anhydrous 1,2-dichloroethane (DCE).
Imine Formation: Stir the mixture at room temperature for 2 hours under an inert argon atmosphere to allow for complete imine formation.
Reaction Causality:NaBH(OAc)3
is selected over stronger reducing agents (like
NaBH4
) because its steric bulk and electron-withdrawing acetate groups render it mild enough to selectively reduce the intermediate imine without reducing the unreacted aliphatic aldehyde. DCE is chosen as the solvent to provide a slightly higher boiling point and better solubility profile than dichloromethane (DCM).
Quenching & Extraction: After 12 hours of stirring, quench the reaction with 30 mL of saturated aqueous
NaHCO3
. Extract the aqueous layer with DCM (
3×20
mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine.
Self-Validating NMR Sample Preparation
Protocol:
Weigh exactly 15.0 mg of the purified 4-(difluoromethoxy)-N-(2-methylpropyl)aniline.
Dissolve the analyte in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Transfer the homogeneous solution to a high-precision 5 mm NMR tube.
Causality & Self-Validation:CDCl3
is specifically chosen over protic solvents (e.g., Methanol-
d4
) to prevent deuterium exchange at the secondary amine (
−NH−
) position, ensuring the proton signal remains visible and sharp. To create a self-validating system for the
−OCF2H
group, the protocol dictates running both a standard
1H
NMR and a
19F
-decoupled
1H
NMR (
1H{19F}
). If the assignment is correct, the massive triplet characteristic of the difluoromethoxy proton will collapse into a sharp singlet upon fluorine decoupling, unequivocally confirming its identity.
Figure 1: Self-validating workflow from synthesis to multinuclear NMR acquisition.
Spectral Data & Interpretation
The presence of the difluoromethoxy group introduces complex spin-spin coupling dynamics that are critical for structural verification. Fluorine (
19F
) is a spin-1/2 nucleus with 100% natural abundance, meaning it couples strongly with both adjacent protons (
2JHF
) and carbons (
1JCF
)[2].
Figure 2: Spin-spin coupling logic within the difluoromethoxy group.
1H
NMR Analysis (400 MHz,
CDCl3
)
The proton spectrum is defined by three distinct regions: the aliphatic isobutyl chain, the aromatic core, and the highly deshielded difluoromethoxy proton.
The Isobutyl Group: Exhibits a classic first-order splitting pattern. The two equivalent methyl groups appear as a doublet at 0.98 ppm. The methine proton is a complex multiplet around 1.90 ppm, and the methylene group adjacent to the amine nitrogen appears as a doublet at 2.95 ppm.
The Aromatic Region: The para-substitution pattern creates an
AA′BB′
spin system. Because the amine is electron-donating and the
−OCF2H
group is electron-withdrawing, the aromatic protons are chemically distinct. They appear as two pseudo-doublets at 6.55 ppm and 6.95 ppm.
The Difluoromethoxy Proton: Due to the strong electron-withdrawing nature of the two fluorine atoms, this proton is highly deshielded. It appears at 6.35 ppm as a triplet due to geminal coupling with the two
19F
nuclei, with a massive coupling constant of
2JHF≈74.5
Hz[3].
Table 1: Summarized
1H
NMR Assignments
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
−CH(CH3)2
0.98
Doublet (d)
6H
6.7
−CH(CH3)2
1.90
Multiplet (m)
1H
-
−CH2−NH−
2.95
Doublet (d)
2H
6.8
−NH−
3.60
Broad Singlet (br s)
1H
-
−OCF2H
6.35
Triplet (t)
1H
74.5
Ar-H (ortho to N)
6.55
Doublet (d)
2H
8.8
Ar-H (ortho to O)
6.95
Doublet (d)
2H
8.8
*Note: Represents an
AA′BB′
system; signals are technically higher-order multiplets that visually present as doublets.
13C
NMR Analysis (100 MHz,
CDCl3
)
The carbon spectrum provides definitive proof of the fluorinated moiety via heteronuclear spin-spin splitting.
The Difluoromethoxy Carbon: The carbon atom of the
−OCF2H
group is split by the two directly attached fluorine atoms. This results in a triplet at approximately 116.5 ppm with an exceptionally large one-bond coupling constant (
1JCF≈258.0
Hz)[2],[4].
Aromatic Carbons: The carbon directly attached to the nitrogen (C1) is shifted downfield to ~146.5 ppm due to the electronegativity of the amine. The carbon attached to the oxygen (C4) appears at ~142.0 ppm.
Table 2: Summarized
13C
NMR Assignments
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
−CH(CH3)2
20.5
Singlet (s)
-
−CH(CH3)2
28.2
Singlet (s)
-
−CH2−NH−
51.5
Singlet (s)
-
Ar-C (ortho to N)
113.0
Singlet (s)
-
−OCF2H
116.5
Triplet (t)
258.0
Ar-C (ortho to O)
122.5
Singlet (s)
-
Ar-C (C-O)
142.0
Singlet (s)
-
Ar-C (C-N)
146.5
Singlet (s)
-
Conclusion
The structural elucidation of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline relies heavily on understanding the heteronuclear coupling introduced by the difluoromethoxy group. The hallmark
74.5
Hz triplet in the
1H
NMR and the
258.0
Hz triplet in the
13C
NMR serve as primary diagnostic signals. By utilizing the self-validating synthetic and analytical methodologies outlined in this guide, researchers can ensure high-fidelity structural confirmation of this and related fluorinated pharmacophores in drug discovery pipelines.
References
National Institutes of Health (NIH). "Optimization of Indole- and Pyrazole-fused Glycyrrhetinic Acid Derivatives as Potent PTP1B Inhibitors: In Silico, In Vitro, In Vivo, and Metabolomic Studies". PMC. Available at:[Link]
Beilstein Journals. "Supporting Information: Mechanochemical difluoromethylations of ketones". Beilstein Journal of Organic Chemistry. Available at:[Link]
National Institutes of Health (NIH). "Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors". PMC. Available at:[Link]
An In-Depth Technical Guide to the Toxicity and In Vivo Safety Profile of 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline
Preamble: A Note on Scientific Inference The direct in vivo toxicological data for 4-(difluoromethoxy)-N-(2-methylpropyl)aniline is not extensively available in the public domain. Consequently, this guide has been constr...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: A Note on Scientific Inference
The direct in vivo toxicological data for 4-(difluoromethoxy)-N-(2-methylpropyl)aniline is not extensively available in the public domain. Consequently, this guide has been constructed by leveraging the well-documented toxicological profile of its parent compound, 4-(difluoromethoxy)aniline , in conjunction with established principles of aniline and aromatic amine toxicology. The N-(2-methylpropyl) substituent is anticipated to modulate the pharmacokinetic properties of the molecule, such as its lipophilicity and metabolic fate, which will be discussed in the context of the overall safety profile. This approach allows for a robust and scientifically grounded assessment of the potential hazards associated with 4-(difluoromethoxy)-N-(2-methylpropyl)aniline.
Introduction: The Compound in Context
4-(Difluoromethoxy)-N-(2-methylpropyl)aniline is a substituted aniline derivative. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the difluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are desirable in drug candidates. However, the aniline core is a well-known structural alert for toxicity, necessitating a thorough evaluation of the compound's safety profile. This guide provides a comprehensive overview of the anticipated toxicity and in vivo safety of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, based on data from its parent compound and the broader class of aniline derivatives.
Physicochemical Properties and Toxicological Relevance
The physicochemical properties of a compound are critical determinants of its toxicological behavior. For 4-(difluoromethoxy)aniline, the parent compound, the following properties are noteworthy:
Property
Value
Toxicological Implication
Molecular Formula
C7H7F2NO
Influences molecular weight and elemental composition.
Molecular Weight
159.13 g/mol
Affects absorption and distribution characteristics.
Appearance
Not specified, likely a liquid or low-melting solid
Physical state impacts routes of exposure and handling precautions.
Solubility
Low water solubility is likely
May influence bioavailability and environmental fate.
The addition of the N-(2-methylpropyl) group to form the target compound will increase its molecular weight and likely its lipophilicity, which could enhance its absorption across biological membranes and potentially alter its distribution and metabolism.
Anticipated Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxic effects of a compound are intrinsically linked to its ADME profile. For aromatic amines like 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, metabolism is a key driver of toxicity.
Metabolism: The primary site of metabolism for anilines is the liver, involving cytochrome P450 (CYP) enzymes. Key metabolic transformations include:
N-oxidation: This is a critical activation step for many aromatic amines, leading to the formation of reactive hydroxylamine and nitroso derivatives that can bind to macromolecules, including DNA, and induce toxicity.
Ring Hydroxylation: Hydroxylation of the aromatic ring, followed by conjugation with glucuronic acid or sulfate, is a major detoxification pathway leading to more water-soluble metabolites that can be readily excreted.
N-dealkylation: The N-(2-methylpropyl) group may be subject to enzymatic removal.
The difluoromethoxy group is generally considered to be metabolically stable.[1]
Caption: Workflow for an acute oral toxicity study following the Up-and-Down Procedure.
Irritation and Sensitization
Skin Irritation: 4-(Difluoromethoxy)aniline is classified as a skin irritant. [2][3]Direct contact may cause redness, inflammation, and pain.
Eye Irritation: The compound is also classified as a serious eye irritant. [2][3]Contact with the eyes can lead to severe irritation, pain, and potential damage to the cornea.
Sensitization: Data on the sensitization potential of 4-(difluoromethoxy)aniline is limited. However, some aniline derivatives are known to be skin sensitizers.
Target Organ Toxicity
The primary target organs for aniline and its derivatives are the hematopoietic system and the spleen.
Potential for damage secondary to hemolysis and metabolism.
Genotoxicity and Carcinogenicity
Aniline and many of its derivatives are known to be genotoxic and carcinogenic. [4]The genotoxicity is often mediated by metabolic activation to reactive intermediates that can form DNA adducts.
Mutagenicity: While some in vitro tests on aniline derivatives have yielded mixed results, there is evidence of mutagenicity, particularly in the presence of metabolic activation systems.
[4]* Carcinogenicity: Aniline is carcinogenic in rats, with the spleen being the primary target organ.
[5]
Caption: Simplified workflow of the Ames test for mutagenicity.
Reproductive and Developmental Toxicity
There is no specific data available for the reproductive and developmental toxicity of 4-(difluoromethoxy)aniline. [2]However, some aniline compounds have been shown to have adverse effects on reproduction and development in animal studies. Therefore, this is a critical data gap that would need to be addressed in a comprehensive safety assessment.
Overall Safety Profile and Hazard Assessment
The overall safety profile of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline is predicted to be one of a hazardous chemical with significant acute toxicity, skin and eye irritation potential, and a high likelihood of target organ toxicity, particularly to the hematopoietic system and spleen. The potential for genotoxicity and carcinogenicity is also a major concern.
Caption: Logical flow for the hazard assessment of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline.
Conclusion and Recommendations
4-(Difluoromethoxy)-N-(2-methylpropyl)aniline should be handled as a hazardous substance with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, especially when there is a potential for aerosol generation. Engineering controls, such as fume hoods, are essential to minimize exposure. Further in vivo studies are warranted to definitively characterize the toxicological profile of this compound and to establish safe exposure limits.
References
PubChem. 4-(Difluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. 4-(Difluoromethoxy)-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
Zimmer, D., et al. (1980). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 77(4), 317-326. Retrieved from [Link]
UNECE. (2024). Deletion of the entry UN 2941 Fluoroanilines. Retrieved from [Link]
Ismail, I. M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-885. Retrieved from [Link]
National Toxicology Program. (2025). Subchronic Toxicities of Four Per- and Polyfluoroalkyl Substances (PFASs) by Oral Exposure in Sprague–Dawley Rats. Toxicology Reports. Retrieved from [Link]
Payne, B. J., & Arena, E. (1978). The subacute and chronic toxicity of SK&F 36914 and SK&F D-39162 in dogs. Veterinary and Human Toxicology, 20(4), 256-261. Retrieved from [Link]
ChemBK. 4-(difluoromethoxy)-N-(2-methylpropyl)aniline. Retrieved from [Link]
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved from [Link]
National Toxicology Program. 2,4-Difluoroaniline (367-25-9). Chemical Effects in Biological Systems. Retrieved from [Link]
Sarhan, S., et al. (1987). Problems of pharmacokinetic studies on alpha-difluoromethylornithine in mice. International Journal of Cancer, 40(4), 526-531. Retrieved from [Link]
BAuA. (2002). Anilin (CAS-NR.: 62-53-3). Retrieved from [Link]
Angene Chemical. (2025, February 24). Safety Data Sheet: methyl 2-(difluoromethoxy)pyridine-4-carboxylate. Retrieved from [Link]
Ellis, H. V., et al. (1982). Subchronic oral toxicology of 4-fluoro-3-nitroaniline in the rat. Drug and Chemical Toxicology, 5(2), 125-140. Retrieved from [Link]
El-Fakharany, E. M., & El-Sayed, M. T. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. Retrieved from [Link]
Hartwig, A., & MAK Commission. (2019). Aniline. MAK Value Documentation. Retrieved from [Link]
precisionFDA. 4-(DIFLUOROMETHOXY)ANILINE. Retrieved from [Link]
Preliminary investigation of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline derivatives
Title: Preliminary Investigation of 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline Derivatives: A Technical Guide to Scaffold Synthesis and Physicochemical Profiling Executive Summary As a Senior Application Scientist in...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Preliminary Investigation of 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline Derivatives: A Technical Guide to Scaffold Synthesis and Physicochemical Profiling
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing a molecule's lipophilicity, metabolic stability, and target affinity. The compound 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (CAS: 1038250-42-8) represents a highly versatile building block that directly addresses these challenges[1]. By integrating a difluoromethoxy (-OCF₂H) group and an N-isobutyl moiety onto an aniline core, this scaffold provides a unique steric and electronic profile suitable for advanced drug discovery programs and materials science[2].
Structural Rationale & Pharmacophore Causality
The design of this specific scaffold is not arbitrary; every functional group serves a specific, causality-driven mechanistic purpose:
The -OCF₂H Group (Para-Position): Unlike the fully fluorinated, strongly electron-withdrawing -OCF₃ group, the -OCF₂H moiety retains a highly polarized C-H bond. This allows it to function as a "lipophilic hydrogen bond donor," acting as an effective bioisostere for hydroxyl or thiol groups while significantly enhancing membrane permeability [3]. Furthermore, placing this group at the para-position effectively blocks cytochrome P450-mediated aromatic hydroxylation.
The N-(2-methylpropyl) Group: The addition of an isobutyl group to the aniline nitrogen introduces critical steric bulk. The causality here is twofold: it modulates the basicity (pKa) of the amine—reducing potential hERG toxicity liabilities—and physically shields the nitrogen lone pair, thereby decreasing the rate of oxidative N-dealkylation in vivo.
Synthesizing N-alkylated anilines via direct alkylation often risks over-alkylation, resulting in unwanted tertiary amines. To prevent this, a controlled reductive amination workflow is employed using 4-(difluoromethoxy)aniline as the starting material[4].
Step-by-Step Protocol:
Imine Condensation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-(difluoromethoxy)aniline and 1.1 equivalents of isobutyraldehyde in anhydrous dichloromethane (DCM). Add 0.1 equivalents of glacial acetic acid.
Causality: The acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the weakly basic aniline nitrogen.
Dehydration: Add activated 4Å molecular sieves to the reaction mixture and stir at room temperature for 4 hours.
Causality: Water is a byproduct of imine formation. Molecular sieves sequester this water, driving the thermodynamic equilibrium toward the iminium intermediate and preventing hydrolysis.
Selective Reduction: Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (STAB).
Causality: STAB is chosen over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the protonated iminium ion without reducing the unreacted isobutyraldehyde, ensuring a clean conversion to the secondary amine.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation & Purification: Purify the crude oil via flash column chromatography (silica gel, 95:5 Hexanes/Ethyl Acetate).
Self-Validation System: The success of the reaction must be immediately validated via ¹H NMR. The disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a doublet for the N-CH₂ protons (~2.9 ppm), alongside the characteristic -OCF₂H triplet (~6.5 ppm, J = 74 Hz), confirms the product identity and purity.
Step-by-step synthetic workflow for the selective reductive amination process.
Physicochemical Profiling & Data Presentation
Understanding the quantitative metrics of this scaffold is essential for predicting its behavior in biological systems. The integration of the difluoromethoxy group significantly alters the lipophilicity and polar surface area compared to non-fluorinated analogs[2].
Table 1: Key Physicochemical Properties of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline
Property
Value
Implication for Drug Design
Molecular Weight
215.24 g/mol
Well within Lipinski's Rule of 5; highly ligand-efficient.
XLogP3-AA
4.2
High lipophilicity; excellent for crossing the blood-brain barrier (BBB).
TPSA
21.3 Ų
Low polar surface area; confirms high membrane permeability.
H-Bond Donors
1
The secondary amine acts as a single classical H-bond donor.
H-Bond Acceptors
4
Includes the oxygen and fluorine atoms of the -OCF₂H group.
Rotatable Bonds
5
Provides sufficient conformational flexibility for target binding.
(Data aggregated from computational chemical profiling[1])
Metabolic Stability & Pharmacokinetics
A primary reason for utilizing this specific derivative in lead optimization is its engineered resistance to common metabolic degradation pathways.
Mechanistic pathway demonstrating how structural features confer CYP450 metabolic resistance.
When subjected to human liver microsome (HLM) stability assays, compounds bearing the 4-(difluoromethoxy)-N-alkylaniline motif consistently demonstrate prolonged half-lives. The -OCF₂H group acts as a metabolic shield at the para-position, a common hotspot for CYP-mediated oxidation. Simultaneously, the branched nature of the isobutyl group creates a severe steric penalty for the enzymatic active site attempting to access the nitrogen lone pair, thereby drastically reducing the rate of N-dealkylation and preserving the integrity of the pharmacophore.
References
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
In-Depth Technical Guide: Receptor Binding Affinity Studies of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline
Foreword: Charting the Molecular Interactions of a Novel Ligand In the landscape of modern drug discovery, the precise characterization of how a novel chemical entity interacts with its biological targets is a cornerston...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Charting the Molecular Interactions of a Novel Ligand
In the landscape of modern drug discovery, the precise characterization of how a novel chemical entity interacts with its biological targets is a cornerstone of preclinical development. This guide provides a comprehensive, in-depth framework for conducting receptor binding affinity studies on the novel compound, 4-(difluoromethoxy)-N-(2-methylpropyl)aniline. The presence of a difluoromethoxy group on the aniline scaffold suggests a strategic design to enhance metabolic stability and modulate binding interactions, making a thorough investigation of its receptor binding profile imperative.[1][2]
This document is structured to provide not just procedural steps, but the underlying scientific rationale for experimental design, data interpretation, and the integration of orthogonal assay formats. We will navigate the theoretical and practical aspects of establishing a robust receptor binding program for a novel small molecule, from initial target-agnostic screening to in-depth kinetic analysis.
Foundational Principles: Understanding the Ligand-Receptor Interaction
The primary objective of a binding affinity study is to quantify the strength of the interaction between a ligand (in this case, 4-(difluoromethoxy)-N-(2-methylpropyl)aniline) and a receptor. This is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher binding affinity. The two most prevalent and robust methods for determining these parameters are radioligand binding assays and fluorescence-based assays.
The Gold Standard: Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for their sensitivity and direct measurement of ligand binding.[3] These assays utilize a radioactively labeled ligand to quantify the number of binding sites on a receptor. The core principle involves incubating a receptor preparation with a radioligand and then separating the bound from the unbound radioligand.[3]
There are three main types of radioligand binding assays:
Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[4]
Competition Assays: Used to determine the affinity (Ki) of an unlabeled test compound (e.g., 4-(difluoromethoxy)-N-(2-methylpropyl)aniline) by measuring its ability to displace a known radioligand.[3][4]
Kinetic Assays: Used to determine the association (kon) and dissociation (koff) rate constants of a radioligand.[3]
Fluorescence polarization (FP) assays offer a non-radioactive, homogeneous alternative for assessing binding affinity.[5] The technique is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. Upon binding to a larger molecule (the receptor), the rotation of the tracer slows significantly, leading to an increase in the polarization of the emitted light.[6] Competitive FP assays are particularly useful for screening and characterizing unlabeled small molecules.[7]
Experimental Design and Workflow
A logical and well-controlled experimental workflow is critical for generating reproducible and reliable binding affinity data. The following diagram illustrates a typical workflow for characterizing a novel compound like 4-(difluoromethoxy)-N-(2-methylpropyl)aniline.
Caption: Workflow for Receptor Binding Affinity Studies.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for performing radioligand and fluorescence polarization binding assays.
Protocol: Radioligand Competitive Binding Assay
This protocol details the steps to determine the inhibition constant (Ki) of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline.
3.1.1 Materials
Receptor Source: Cell membranes expressing the target receptor.
Radioligand: A high-affinity radioligand for the target receptor (e.g., [3H]-agonist or antagonist).
Test Compound: 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, dissolved in a suitable solvent (e.g., DMSO).
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
Wash Buffer: Ice-cold assay buffer.
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
96-well Filter Plates: Pre-treated with a blocking agent like polyethyleneimine (PEI).
Scintillation Cocktail.
Microplate Scintillation Counter.
3.1.2 Procedure
Prepare Reagents:
Thaw the receptor membrane preparation on ice. Homogenize and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined during assay development.[8]
Prepare a serial dilution of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline in assay buffer.
Prepare the radioligand solution at a concentration equal to its Kd value (determined from saturation binding experiments).
Assay Plate Setup:
Add assay buffer to all wells of a 96-well plate.
Add the serially diluted test compound to the appropriate wells.
Add the non-specific binding control to designated wells.
Add the radioligand to all wells.
Initiate the binding reaction by adding the diluted receptor membranes to all wells. The final assay volume is typically 200-250 µL.[8]
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[8]
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the pre-treated filter plates. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[8]
3.1.3 Data Analysis
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
Plot the specific binding as a function of the log concentration of the test compound.
Fit the data using a non-linear regression model to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
This protocol outlines the procedure for determining the Ki of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline using FP.
3.2.1 Materials
Receptor Source: Purified receptor protein.
Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target receptor.
Test Compound: 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, dissolved in a suitable solvent.
Assay Buffer: A buffer that maintains the stability of the receptor and tracer.
384-well, low-volume, black microplates.
Fluorescence Polarization Plate Reader.
3.2.2 Procedure
Reagent Preparation:
Prepare a serial dilution of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline in assay buffer.
Prepare a solution of the receptor protein at a concentration that gives a significant polarization window (typically ~75% of maximal binding of the tracer).[7]
Prepare a solution of the fluorescent tracer at a fixed concentration (usually at or below its Kd).
Assay Plate Setup:
Add the serially diluted test compound to the wells of the 384-well plate.
Add the receptor protein solution to all wells except those for the "tracer only" control.
Add the fluorescent tracer solution to all wells.
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium, protected from light.
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
3.2.3 Data Analysis
Plot the millipolarization (mP) values as a function of the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki value using a similar competitive binding equation, taking into account the concentrations of the tracer and receptor.[9]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Binding Affinity Data for 4-(difluoromethoxy)-N-(2-methylpropyl)aniline at Target Receptor X
Assay Type
Parameter
Value
Radioligand Binding
IC50
150 nM
Ki
75 nM
Fluorescence Polarization
IC50
180 nM
Ki
90 nM
Correlation with Functional Activity: Beyond Binding
Demonstrating that binding to a receptor translates into a biological response is a critical next step. For G-protein coupled receptors (GPCRs), which are a major class of drug targets, binding of a ligand initiates a cascade of intracellular signaling events.[10][11]
GPCR Signaling Pathways
Upon ligand binding, a GPCR undergoes a conformational change, leading to the activation of a heterotrimeric G-protein.[11] The activated G-protein then modulates the activity of downstream effectors, such as adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers like cAMP or intracellular calcium.[12]
Caption: Simplified GPCR Signaling Pathway.
By employing functional assays that measure these second messenger levels, a direct correlation between the binding affinity of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline and its functional potency (e.g., EC50 or IC50 in a functional context) can be established. This provides crucial evidence that the observed binding is functionally relevant.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the in-depth characterization of the receptor binding affinity of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline. By employing a combination of gold-standard radioligand binding assays and complementary fluorescence-based techniques, a robust and reliable binding profile can be established. The causality behind each experimental choice, from assay development to data analysis, has been detailed to ensure scientific integrity.
The true value of binding affinity data is realized when it is integrated with functional activity. Therefore, the logical next step in the characterization of this novel compound is to investigate its effects in cell-based functional assays that are relevant to the identified target receptor(s). This will provide a more complete understanding of its pharmacological profile and its potential as a therapeutic agent.
References
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
nanomicrospheres. (2025, April 28). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
(n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protein & Cell, 7(1), 71–75. Retrieved from [Link]
(2017). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (129). Retrieved from [Link]
Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]
Cecchetelli, A., & Hempstead, A. (2021, February 11). GPCRs: How Do They Work and How Do We Study Them? Addgene Blog. Retrieved from [Link]
(2016). Cell membrane preparation and radioligand-binding assay. Bio-protocol, 6(22). Retrieved from [Link]
Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. Retrieved from [Link]
(2012). Fluorescence polarization binding assays. Bio-protocol, 2(18). Retrieved from [Link]
(2023, August 31). 8.4: G-protein Coupled Receptors (GPCRs). Biology LibreTexts. Retrieved from [Link]
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
(2024, June 20). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research, 134(12), 1058–1077. Retrieved from [Link]
Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1–15. Retrieved from [Link]
(2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved from [Link]
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
Selvita. (n.d.). Binding Assays. Retrieved from [Link]
ChemBK. (n.d.). 4-(difluoromethoxy)-N-(2-methylpropyl)aniline. Retrieved from [Link]
(n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. Google Patents.
PubChem. (n.d.). 4-(Difluoromethoxy)aniline. Retrieved from [Link]
precisionFDA. (n.d.). 4-(DIFLUOROMETHOXY)ANILINE. Retrieved from [Link]
Thermodynamic Stability and Degradation Kinetics of 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline: A Technical Guide
Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals heavily relies on the strategic incorporation of fluorinated moieties to modulate physicochemical properties. 4...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals heavily relies on the strategic incorporation of fluorinated moieties to modulate physicochemical properties. 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (CAS: 1038250-42-8) represents a highly specialized building block that combines the electron-rich nature of an N-alkylated aniline with the electron-withdrawing, lipophilic characteristics of a para-difluoromethoxy (-OCHF₂) group[1].
This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound. By examining the enthalpic contributions of its functional groups, its resistance to oxidative degradation, and its thermal behavior, this guide establishes a robust framework for handling, storing, and formulating this molecule in complex synthetic pathways.
To understand the thermodynamic stability of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, we must deconstruct the molecule into its core thermodynamic contributors. The stability of anilines is generally dictated by the energy of their Highest Occupied Molecular Orbital (HOMO), which governs their susceptibility to oxidation.
The para-Difluoromethoxy (-OCHF₂) Substituent
The replacement of a standard methoxy group (-OCH₃) with a difluoromethoxy group profoundly alters the thermodynamic landscape of the molecule. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the aromatic ring and the amine nitrogen, lowering the HOMO energy and making the molecule thermodynamically harder to oxidize[2].
Furthermore, the carbon-fluorine (C-F) bonds exhibit exceptionally high Bond Dissociation Energies (BDEs), typically ranging between 111 and 128 kcal/mol[3]. This makes the -OCHF₂ group highly resistant to homolytic cleavage and metabolic degradation (such as O-demethylation), acting as a thermodynamic sink that stabilizes the entire aromatic system[4].
The N-(2-methylpropyl) (Isobutyl) Group
While primary anilines are relatively stable, N-alkylation generally increases the electron density on the nitrogen, which can lower the oxidation potential. However, the N-(2-methylpropyl) group introduces significant steric bulk. Thermodynamically, this steric hindrance increases the activation energy required for intermolecular reactions, such as dimerization or nucleophilic attack by reactive oxygen species. The balance between the electron-donating nature of the alkyl chain and the electron-withdrawing nature of the para-OCHF₂ group results in a finely tuned, moderately stable amine core.
Quantitative Thermodynamic Parameters
The following table summarizes the key thermodynamic and physicochemical parameters of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, synthesized from established thermochemical data on fluorinated ethers and anilines.
Parameter
Estimated Value / Characteristic
Thermodynamic Implication
Molecular Weight
215.24 g/mol
Standard mass for diffusion and kinetic calculations.
XLogP3-AA
~4.2
High lipophilicity; favorable entropy of solvation in non-polar media.
C-F Bond Dissociation Energy
111 – 128 kcal/mol
Extreme resistance to thermal and oxidative homolytic cleavage.
C-H BDE (in -OCHF₂)
93 – 106 kcal/mol
Increased stability compared to standard methoxy C-H bonds.
Oxidation Potential (E_ox)
Anodic Shift vs. standard aniline
Lowered HOMO energy increases resistance to single-electron oxidation.
Thermal Degradation Onset
> 200 °C (Predicted)
High kinetic stability in solid-state at ambient temperatures.
Degradation Pathways and Logical Relationships
When subjected to extreme oxidative stress or high temperatures, the molecule follows specific degradation pathways governed by the weakest thermodynamic links. The N-alkyl bond is the most susceptible to oxidative cleavage (N-dealkylation), while the -OCHF₂ group remains intact.
Fig 1. Proposed oxidative degradation pathway highlighting the stability of the difluoromethoxy core.
Experimental Workflows for Thermodynamic Characterization
To empirically validate the thermodynamic stability of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, researchers must employ self-validating analytical systems. Below are the definitive protocols for solid-state and solution-state characterization.
Protocol A: Solid-State Profiling via Simultaneous Thermal Analysis (STA: TGA-DSC)
Causality: Thermogravimetric Analysis (TGA) measures mass loss (volatilization/degradation), while Differential Scanning Calorimetry (DSC) measures heat flow (phase transitions). Running them simultaneously decouples the enthalpy of melting from the enthalpy of decomposition, providing a pure thermodynamic profile.
Step-by-Step Methodology:
Calibration: Calibrate the STA instrument using an Indium standard to ensure temperature and heat flow accuracy.
Sample Preparation: Weigh exactly 5.0 ± 0.1 mg of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline into a standard aluminum oxide (Al₂O₃) crucible.
Self-Validation (Baseline): Place an empty Al₂O₃ crucible on the reference sensor. This allows the system to automatically subtract the baseline heat capacity of the crucible, ensuring the recorded heat flow is exclusively from the sample.
Purge Gas: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent premature oxidation and isolate purely thermal degradation kinetics.
Heating Program: Equilibrate at 25 °C for 5 minutes. Ramp the temperature at a rate of 10 °C/min up to 350 °C.
Data Synthesis: Integrate the endothermic peak to determine the heat of fusion (ΔH_fus). Identify the onset temperature of mass loss on the TGA curve to define the kinetic boundary of thermal stability.
Protocol B: Solution-State Oxidative Stability via Isothermal Microcalorimetry (IMC)
Causality: Anilines degrade via complex, slow radical pathways in solution. Traditional HPLC sampling can miss transient intermediates. IMC captures the minute exothermic heat flow (in microwatts, µW) of these slow degradation reactions in real-time, providing continuous thermodynamic data.
Step-by-Step Methodology:
Solvent Preparation: Prepare a 50 mM solution of the compound in a biologically relevant solvent system (e.g., 50:50 Methanol/Aqueous Phosphate Buffer, pH 7.4).
Ampoule Loading: Load 3.0 mL of the solution into a glass IMC ampoule. Seal hermetically under an ambient air atmosphere (to provide the oxygen necessary for oxidative stress).
Self-Validation (Reference): Fill a parallel reference ampoule with 3.0 mL of the exact solvent mixture without the API. The differential measurement cancels out the heat of solvent mixing and ambient thermal fluctuations.
Isothermal Incubation: Lower both ampoules into the microcalorimeter maintained strictly at 40 °C (accelerated stability conditions).
Data Acquisition: Record the thermal power (dQ/dt) over 7 days. A stable compound will show a baseline heat flow approaching zero. An exothermic drift indicates ongoing oxidative degradation. Integrate the area under the power-time curve to calculate the total enthalpy of degradation (ΔH_deg).
Fig 2. Integrated experimental workflow for the thermodynamic characterization of fluorinated anilines.
Conclusion
4-(difluoromethoxy)-N-(2-methylpropyl)aniline is a prime example of how targeted fluorination can be utilized to engineer thermodynamic stability. The high bond dissociation energy of the difluoromethoxy group effectively anchors the molecule against oxidative and metabolic cleavage, while the steric bulk of the isobutyl group kinetically shields the reactive amine center. By employing rigorous, self-validating thermodynamic characterization techniques like STA and IMC, researchers can accurately map the stability boundaries of this compound, ensuring its successful integration into advanced synthetic and pharmaceutical pipelines.
References
Guidechem. "1038250-42-8 C11H15F2NO - Chemical Dictionary". Guidechem.
Xing, L., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective". National Center for Biotechnology Information (PMC).
Bozzelli, J. W., et al. "Thermochemistry of Fluorinated Dimethyl and Ethyl Methyl Ethers and Corresponding Radical Species". Journal of Chemical & Engineering Data - ACS Publications.
Leese, M. P., et al. "2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition". National Center for Biotechnology Information (PMC).
The Strategic Application of 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unlocking New Therapeutic Potential with Fluorinated Scaffolds In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhan...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking New Therapeutic Potential with Fluorinated Scaffolds
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The difluoromethoxy group (-OCHF₂), in particular, has garnered significant attention for its unique ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] This guide provides a comprehensive overview of the medicinal chemistry applications of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline , a versatile building block that combines the advantageous properties of the difluoromethoxy group with the well-established N-alkylaniline pharmacophore.
This document is intended for researchers, scientists, and drug development professionals, offering detailed application notes, robust experimental protocols, and a forward-looking perspective on the potential of this compound to contribute to the development of next-generation therapeutics. While specific biological data on this exact molecule is emerging, this guide extrapolates from the rich chemical and pharmacological knowledge of its constituent parts to provide a solid foundation for its application in medicinal chemistry programs.
Core Physicochemical and Structural Attributes
The unique combination of the 4-(difluoromethoxy)aniline core and the N-isobutyl substituent endows this molecule with a distinct set of properties that are highly desirable in drug design.
Property
Value/Information
Source(s)
Molecular Formula
C₁₁H₁₅F₂NO
Inferred
Molecular Weight
215.24 g/mol
Inferred
Appearance
Expected to be a liquid or low-melting solid
Inferred from Precursor
Boiling Point
Not available; Precursor (4-(difluoromethoxy)aniline) b.p. is 90 °C at 2.9 mmHg
Not available; Precursor (4-(difluoromethoxy)aniline) density is ~1.28 g/mL
Solubility
Expected to be soluble in common organic solvents (e.g., DCM, MeOH, THF)
General Chemical Knowledge
LogP (Predicted)
~3.5-4.0
Inferred from similar structures
Note: Some properties are inferred based on the precursor molecule, 4-(difluoromethoxy)aniline, and general principles of organic chemistry.
Medicinal Chemistry Rationale: The Power of Two Key Moieties
The therapeutic potential of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline stems from the synergistic contributions of its two primary structural components.
The 4-(Difluoromethoxy)aniline Core: A Gateway to Enhanced Drug-like Properties
The difluoromethoxy group serves as a bioisostere for other functional groups, such as methoxy or hydroxyl groups, but with significantly altered electronic and metabolic properties. Its inclusion can lead to:
Increased Metabolic Stability: The strong carbon-fluorine bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to a longer in vivo half-life of a drug candidate.
Modulated Lipophilicity: The difluoromethoxy group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
Enhanced Binding Affinity: The electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, potentially increasing potency.
The N-(2-methylpropyl)aniline Moiety: A Versatile Pharmacophore
The N-alkylaniline scaffold is a privileged structure found in a wide array of biologically active molecules, most notably in the field of oncology.[2] The isobutyl group provides a degree of steric bulk and lipophilicity that can be crucial for optimizing interactions within the binding pockets of target proteins.
Potential Therapeutic Applications: A Focus on Kinase Inhibition
Given the prevalence of the N-alkylaniline scaffold in approved and investigational kinase inhibitors, a primary application of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline is as a key intermediate in the synthesis of novel kinase inhibitors.[3]
Targeting Receptor Tyrosine Kinases (RTKs)
Many RTK inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), feature a 4-anilinoquinazoline or related heterocyclic core.[3] The aniline moiety plays a critical role in binding to the hinge region of the kinase domain. The N-isobutyl group can occupy a hydrophobic pocket, while the difluoromethoxy group can enhance metabolic stability and potentially form favorable interactions with the protein.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the title compound and its potential application in a kinase inhibition assay.
Protocol 1: Synthesis of 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline via Reductive Amination
This protocol describes a robust and widely used method for the N-alkylation of anilines.[4][5][6]
Standard laboratory glassware and magnetic stirrer
Procedure:
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(difluoromethoxy)aniline (1.0 eq) and anhydrous dichloromethane.
Add isobutyraldehyde (1.2 eq) and a catalytic amount of acetic acid to the solution.
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(difluoromethoxy)-N-(2-methylpropyl)aniline.
Self-Validation:
TLC Monitoring: Compare the crude reaction mixture to the starting materials to confirm the consumption of reactants and the formation of a new, less polar product.
Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H protons of the starting aniline and the appearance of new signals corresponding to the isobutyl group will validate the success of the reaction.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for evaluating the inhibitory activity of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline-derived compounds against a target kinase.
Experimental Workflow:
Caption: Kinase inhibition assay workflow.
Principle:
The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of product formed (e.g., ADP) is inversely proportional to the inhibitory activity of the compound.
Procedure:
Prepare a series of dilutions of the test compound in a suitable buffer (e.g., DMSO).
In a multi-well plate, add the kinase, its specific substrate, and ATP to initiate the phosphorylation reaction.
Add the diluted test compound to the wells. Include appropriate controls (no inhibitor and no kinase).
Incubate the plate at a specified temperature for a set period.
Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of product formed.
Measure the signal using a plate reader.
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Future Perspectives and Conclusion
The strategic design of novel therapeutic agents necessitates the use of versatile and functionally optimized building blocks. 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline represents a promising scaffold that combines the metabolic stability and unique electronic properties of the difluoromethoxy group with the proven pharmacophoric utility of the N-alkylaniline moiety. Its application in the synthesis of novel kinase inhibitors and other targeted therapies holds significant potential for advancing the frontiers of medicinal chemistry. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable chemical entity in their drug discovery programs.
Google Patents. Preparation method of 4-(difluoromethoxy)aniline.
Google Patents. Preparation method for 4-(chlorodifluoromethoxy)aniline.
PubMed. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. [Link]
PubMed. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. [Link]
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Journal of Chemical Education. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
Indian Journal of Chemistry. Synthesis, biological evaluation and In silico studies of novel N-(4-(2-(2-cyano-3-(4-substituted phenyl)acryloyl)hydrazine-1-carbonyl)phenyl)-2-(4-isobutylphenyl)propanamides. [Link]
Comprehensive HPLC-UV Method Development and Validation for 4-(difluoromethoxy)-N-(2-methylpropyl)aniline
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Protocol Analyte Deconstruction & Physicochemical Causality The foundation of ro...
The foundation of robust chromatographic method development lies in the precise understanding of the analyte’s molecular architecture. The target compound, 4-(difluoromethoxy)-N-(2-methylpropyl)aniline , presents a unique set of physicochemical properties that dictate its behavior in reversed-phase high-performance liquid chromatography (RP-HPLC).
The Basic Core: As a secondary aniline, the nitrogen atom possesses a lone pair, making it a weak base. However, the para-substituted difluoromethoxy (
−OCF2H
) group exerts a strong inductive electron-withdrawing effect, which diminishes the electron density on the aromatic ring and the amine nitrogen. Consequently, the estimated
pKa
of this secondary amine is shifted downward to approximately 3.5–4.0.
Lipophilicity & Steric Bulk: The N-(2-methylpropyl) (isobutyl) group introduces significant steric hindrance around the secondary amine and, combined with the fluorinated methoxy group, drives the molecule's lipophilicity (
LogP≈3.5−4.5
).
Chromophoric Profile: The conjugated
π
-system of the aniline core, influenced by the auxochromic nitrogen and
−OCF2H
groups, exhibits a strong primary
π→π∗
transition near 240–245 nm and a weaker
n→π∗
transition around 285 nm[1].
Understanding these traits is critical. Secondary anilines are notorious for severe peak tailing due to secondary ion-exchange interactions with residual acidic silanols (
pKa
4.0–5.0) on silica-based stationary phases. To counteract this, our method development strategy relies on strict pH control and advanced column chemistry.
Causality-Driven Method Optimization
Mobile Phase & pH Engineering
To achieve a Gaussian peak shape, the analyte must exist in a single, stable ionization state. Operating near the analyte's
pKa
results in partial ionization and split or tailing peaks.
The Choice: We utilize 0.1% Trifluoroacetic Acid (TFA) in Water (pH
≈
2.0) as Mobile Phase A.
The Causality: At pH 2.0, the secondary amine is
>99%
protonated. TFA not only lowers the pH well below the analyte's
pKa
but also acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated aniline, masking its positive charge, increasing its retention on the hydrophobic stationary phase, and completely suppressing deleterious silanol interactions[2].
Stationary Phase Selection
The Choice: A fully end-capped, high-purity C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm).
The Causality: Despite being protonated, the bulky isobutyl and difluoromethoxy groups render the molecule highly lipophilic. A dense C18 ligand provides the necessary hydrophobic surface area for retention. Exhaustive end-capping is mandatory to cap residual silanols, ensuring the peak tailing factor (
Tf
) remains
≤1.5
.
Detector Wavelength Tuning
The Choice: UV detection at 245 nm .
The Causality: While 285 nm offers high specificity, 245 nm captures the primary absorption band, maximizing the signal-to-noise (S/N) ratio. This is essential for detecting trace-level degradation products during stability-indicating assays[3].
Fig 1: Causality-driven HPLC method development workflow for secondary anilines.
Optimized Chromatographic Protocol
This protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as an automated gatekeeper; if the system fails to meet the SST criteria, the sequence aborts, ensuring no invalid data is generated.
Table 1: Finalized Chromatographic Conditions
Parameter
Optimized Condition
Rationale
Column
End-capped C18, 150 × 4.6 mm, 3.5 µm
Balances high resolution with moderate backpressure.
Mobile Phase A
0.1% TFA in Milli-Q Water
Buffers pH to ~2.0; acts as an ion-pairing agent.
Mobile Phase B
0.1% TFA in Acetonitrile (ACN)
ACN provides lower viscosity and sharper peaks than MeOH.
Elution Mode
Gradient
Focuses the analyte band and washes late-eluting impurities.
Ensures baseline resolution from polar degradants; 5 min re-equilibration.
Flow Rate
1.0 mL/min
Optimal linear velocity for 3.5 µm particles.
Column Temp
30°C ± 1°C
Stabilizes retention times and reduces mobile phase viscosity.
Detection
UV at 245 nm
Captures maximum absorbance for the difluoromethoxy-aniline core.
Injection Vol
10 µL
Prevents column overloading while maintaining sensitivity.
Step-by-Step Execution Protocol
Step 1: Mobile Phase Preparation
Add 1.0 mL of LC-MS grade Trifluoroacetic Acid to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane.
Repeat the process for Mobile Phase B using HPLC-grade Acetonitrile.
Self-Validation Check: Degas both lines via the HPLC inline degasser for 15 minutes prior to flow initiation to prevent baseline drift.
Step 2: Standard Preparation
Accurately weigh 10.0 mg of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline reference standard.
Dissolve in 10 mL of Diluent (Water:ACN, 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
Dilute the stock 1:10 with Diluent to achieve a working concentration of 100 µg/mL.
Step 3: System Suitability Testing (SST)
Inject the 100 µg/mL working standard five consecutive times. The system is validated for the run only if it meets the following criteria:
Theoretical Plates (
N
):≥
5,000 (Confirms column efficiency)
ICH Q2(R2) Method Validation Framework
To ensure the method is fit for its intended purpose (e.g., release and stability testing), it must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach [4][5].
Fig 2: ICH Q2(R2) analytical method validation framework and logical dependencies.
No interference at the retention time of the main peak. Peak purity angle < purity threshold (via PDA).
Linearity
5 concentration levels ranging from 25% to 150% of the nominal concentration (25-150 µg/mL).
Correlation coefficient (
R2
)
≥
0.999. Y-intercept
≤
2.0% of the 100% response.
Accuracy
Spike recovery at 50%, 100%, and 150% levels (prepared in triplicate).
Mean recovery between 98.0% and 102.0% at each level.
Precision
Repeatability: 6 preparations at 100%.Intermediate: Different analyst, different day.
%RSD of peak areas
≤
2.0% for both repeatability and intermediate precision.
Robustness
Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±5°C), and Mobile Phase composition (±2% B).
SST criteria must remain met. Resolution from nearest degradant
≥
1.5.
Specificity via Forced Degradation
To prove the method is stability-indicating, the analyte must be subjected to stress conditions [6]. The difluoromethoxy group is generally stable, but the secondary amine is susceptible to oxidation.
Table 3: Forced Degradation Protocol
Stress Condition
Reagent / Environment
Exposure Time
Expected Outcome
Acid Hydrolysis
0.1 N HCl at 60°C
24 Hours
Minimal degradation; aniline core is stable in acid.
Base Hydrolysis
0.1 N NaOH at 60°C
24 Hours
Potential cleavage/defluorination at extreme prolonged conditions.
Oxidation
3%
H2O2
at Room Temp
4 Hours
High degradation expected. N-oxidation to hydroxylamines or nitroso derivatives.
Thermal
Solid state at 105°C
48 Hours
Stable.
Photolytic (UV)
1.2 million lux hours
7 Days
Minor degradation; potential radical formation at the N-alkyl chain.
Protocol self-validation note: All degradation samples must be neutralized (for acid/base) and diluted to the nominal concentration (100 µg/mL) before injection. Peak purity must be verified using a Photodiode Array (PDA) detector to ensure the main peak is not co-eluting with any generated degradants.
References
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, November 2023. [Link]
Royal Society of Chemistry. "Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products." Analytical Methods, 2016.[Link]
Application Note: 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline as a Strategic Precursor in Organic Synthesis
Introduction & Scientific Context The strategic incorporation of fluorine into small-molecule therapeutics is a foundational pillar of modern medicinal chemistry, routinely utilized to optimize metabolic stability, modul...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
The strategic incorporation of fluorine into small-molecule therapeutics is a foundational pillar of modern medicinal chemistry, routinely utilized to optimize metabolic stability, modulate lipophilicity, and enhance target binding affinities[1]. Among fluorinated motifs, the difluoromethoxy (–OCF₂H) group is particularly privileged. Unlike the rigid trifluoromethoxy group, the –OCF₂H moiety acts as a lipophilic hydrogen bond donor and acceptor, possessing dynamic lipophilicity that allows it to adjust its conformation to adapt to varying biological and chemical environments[2].
4-(Difluoromethoxy)-N-(2-methylpropyl)aniline (CAS: 1038250-42-8) represents a highly versatile secondary aniline precursor[3]. The presence of the N-isobutyl (2-methylpropyl) group provides significant steric shielding around the nitrogen center and enhances the overall lipophilicity of the molecule. This unique combination of a metabolically robust –OCF₂H group and a sterically tuned secondary amine makes this compound an ideal building block for synthesizing complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.
Physicochemical Profiling
Understanding the physicochemical properties of this precursor is critical for predicting its solubility, reactivity profile, and downstream pharmacokinetic impact.
Property
Value
Chemical Name
4-(difluoromethoxy)-N-(2-methylpropyl)aniline
CAS Number
1038250-42-8
Molecular Formula
C₁₁H₁₅F₂NO
Molecular Weight
215.24 g/mol
XLogP3-AA (Lipophilicity)
4.2
Topological Polar Surface Area (TPSA)
21.3 Ų
Hydrogen Bond Donors / Acceptors
1 / 4
Rotatable Bonds
5
Table 1: Key physicochemical and structural properties of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline[3].
Synthetic Utility & Mechanistic Pathways
The secondary amine functionality of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline allows for selective derivatization without the risk of over-alkylation commonly encountered with primary anilines.
N-Acylation & Amidation: The secondary amine readily reacts with acyl chlorides or activated carboxylic acids to form stable tertiary amides. The steric bulk of the isobutyl group restricts the rotation of the resulting amide bond, which is highly advantageous for locking bioactive conformations in drug design.
Transition-Metal Catalyzed Cross-Coupling: The precursor can undergo Buchwald-Hartwig amination with aryl halides to form complex tertiary alkyl-aryl amines.
Electrophilic Aromatic Substitution (EAS): The electron-donating nature of the amine directs electrophiles to the ortho-position. Direct bis-ortho-chlorination of similar difluoromethoxy anilines has been successfully utilized in the scalable synthesis of complex receptor antagonists, such as the CRF-1 receptor antagonist BMS-665053[4].
Synthetic versatility of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationale to ensure high fidelity and reproducibility in the laboratory.
Protocol A: N-Acylation (Synthesis of Tertiary Amides)
Mechanistic Rationale: Diisopropylethylamine (DIPEA) is selected as the base over triethylamine (TEA) due to its increased steric bulk, which prevents it from competing as a nucleophile against the acyl chloride. Dichloromethane (DCM) is used as an aprotic solvent to maintain the stability of the highly reactive acyl chloride intermediate.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M).
Base Addition: Add DIPEA (2.0 equiv, 20 mmol) to the solution and cool the mixture to 0 °C using an ice bath. (Causality: Cooling mitigates the exothermic nature of the subsequent acylation, preventing the degradation of the precursor.)
Acylation: Add the desired acyl chloride (1.2 equiv, 12 mmol) dropwise over 15 minutes.
In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction via TLC (Hexane/EtOAc 4:1) or LC-MS. (Validation: The reaction is deemed complete upon the disappearance of the precursor mass signal at m/z 216 [M+H]⁺.)
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid. Extract the aqueous layer with DCM (3 x 15 mL).
Purification: Wash the combined organic layers with 1M HCl (20 mL) to selectively protonate and remove any unreacted secondary aniline and DIPEA. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Buchwald-Hartwig Cross-Coupling
Mechanistic Rationale: The coupling of a sterically hindered secondary amine requires a highly active palladium catalyst and an electron-rich, bulky ligand (e.g., XPhos) to facilitate the challenging reductive elimination step and suppress unwanted β-hydride elimination. Sodium tert-butoxide (NaOtBu) is utilized as a strong, non-nucleophilic base to deprotonate the coordinated amine.
Step-by-Step Methodology:
Catalyst Generation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and NaOtBu (1.5 equiv).
Reagent Addition: Add the aryl bromide (1.0 equiv, 5 mmol) and 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (1.2 equiv, 6 mmol).
Solvent Addition: Add anhydrous, degassed toluene (0.2 M). (Causality: Toluene is chosen for its high boiling point and non-coordinating properties, ensuring it does not interfere with the Pd catalytic cycle.)
Heating & IPC: Seal the tube, remove it from the glovebox, and heat at 100 °C for 12 hours. (Validation: A color shift from dark red/purple to a pale yellow/brown suspension indicates active catalyst formation and product precipitation. Monitor via GC-MS for the consumption of the aryl bromide.)
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and insoluble inorganic salts.
Purification: Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution of Hexane/EtOAc).
Pd-catalyzed cross-coupling cycle for tertiary amine formation.
References[3] GuideChem. "4-(difluoromethoxy)-N-(2-methylpropyl)aniline 1038250-42-8 wiki". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHizr4WFMAygw7ghYlnJSkR8CcM8tR-bgioOkaLNyvqUuzFhmOWWsAWGeQdHV5FXr6PzoKYa_2P0lvgE4vPAN_A3ScEZii1aGycBAUELhhE6HFCFXz930gEjViOWruChmLi3D5cCSlLZMUTGG7LaHWI-z7aSNnVKpocOEim3JQBeDowaHmoqLr-cGc4G7cc_O4=[4] Li, J., et al. "An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist". Organic Process Research & Development - ACS Publications, 2012. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjfnMAvCWdenfzD8uVZSLCNeCmy81NnEZVY4e8hbcIX_vtGNXNKofvsM15Bvi03YvHwFS5oes8lzi5iJCpemmc7OK9xPUmik1d4MPVBDKCUyCMbIK5HgiNpSEMQ-VKYaqjHRbw-KCphHs=[1] PMC. "Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr79AlJXJ6C-BO2K_EgveeN1nxmxbYmAOwS6QN8BjqJ5JYWbKhS0phR-odAc42C39D7-iMh6q-bT0O86QzFhAb68i5z1nyj5mJttCZDn7gEQHs5vMFDOmJkJkG1cXOVfrE_9F1Cnn-lgRIu3Lq[2] Lee, J. W., et al. "Catalytic radical difluoromethoxylation of arenes and heteroarenes". Chemical Science (RSC Publishing), 2019. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG8NAdoBBljpHQ_AECudjL1cMPTTEOhmaB4qQUiHt7i-qJilyxu8RTnFv--bzAqGXsMHZSsKunXExfZUTqLv2wxU5o18KKglepWjMXqjKVSXkEfXj5pUyFz2cSoeGb_rVJV2jZE6Mnfzat29z8JSFXSE_nzzVCkyNm
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Experimental Workflow for Neuropharmacological ProfilingTarget Audience: Preclinical Researchers, Pharmacologists, and Translational Scientists
Executive Summary & Scientific Rationale
The compound 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (CAS: 1038250-42-8)[1], hereafter referred to as DFM-IBA , is a highly lipophilic halogenated aniline derivative. With a molecular weight of 215.24 g/mol [2], it features two critical pharmacophores: an isobutyl group that provides steric bulk for hydrophobic pocket binding, and a difluoromethoxy (–OCF₂H) group. The difluoromethoxy moiety acts as a bioisostere for traditional ethers, significantly enhancing metabolic stability against cytochrome P450-mediated oxidative cleavage while increasing blood-brain barrier (BBB) penetrance[3].
Because of these structural properties, DFM-IBA is an ideal candidate for CNS and peripheral nervous system targeting—specifically as a putative state-dependent inhibitor of voltage-gated sodium channels (e.g., Nav1.7/Nav1.8) in neuropathic pain models.
This application note outlines a self-validating, highly controlled in vivo workflow for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of DFM-IBA.
Formulation Strategy & Causality
The Challenge: DFM-IBA’s high predicted lipophilicity (LogP ~4.2) renders it practically insoluble in standard aqueous buffers. Administering it as a suspension introduces high variability in gastrointestinal absorption, confounding PK/PD integration[4].
The Solution: A co-solvent system consisting of 5% DMSO / 40% PEG-400 / 55% Saline .
Causality: DMSO disrupts the crystalline lattice of the neat compound. PEG-400 acts as a co-solvent to prevent precipitation when introduced to the aqueous phase (saline), ensuring the compound remains in solution during systemic circulation. Saline ensures the final formulation is isotonic, preventing injection-site hemolysis or tissue necrosis.
Self-Validating Check: Prior to dosing, the formulation must be left at room temperature for 2 hours. The absence of micro-precipitation (assessed via visual inspection against a dark background) validates the thermodynamic stability of the vehicle.
Protocol 1: Pharmacokinetic (PK) Profiling
The objective of this protocol is to determine systemic exposure, clearance, and oral bioavailability, which are critical parameters in early drug discovery[4].
Animal Preparation
Subjects: Male Sprague-Dawley rats (250–300g).
Surgical Modification: Animals are pre-implanted with Jugular Vein Catheters (JVC).
Causality: JVC allows for stress-free, repeated blood sampling. Avoiding retro-orbital or tail-vein bleeding minimizes the release of endogenous corticosteroids and endorphins, which could otherwise confound subsequent behavioral PD assays.
Fasting: Animals in the oral (PO) dosing cohort are fasted for 12 hours pre-dose.
Causality: Fasting standardizes gastric emptying times, reducing inter-subject variability in
Tmax
and
Cmax
.
Dosing & Sampling Workflow
Administration: Administer DFM-IBA via IV bolus (2 mg/kg) or PO gavage (10 mg/kg).
Blood Collection: Draw 200 µL of whole blood via the JVC at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Processing: Collect blood into K₂EDTA tubes. Centrifuge immediately at 3000 × g for 10 minutes at 4°C.
Bioanalysis: Extract plasma and perform protein precipitation using 3 volumes of cold acetonitrile (spiked with an internal standard). Analyze the supernatant via LC-MS/MS.
Quantitative PK Data Summary
Table 1: Expected Pharmacokinetic Parameters for DFM-IBA in Male SD Rats
Parameter
IV (2 mg/kg)
PO (10 mg/kg)
Biological Significance
Cmax
(ng/mL)
1,850 ± 210
940 ± 115
Peak systemic exposure; drives acute PD effects.
Tmax
(h)
0.08
1.5 ± 0.5
Indicates rapid oral absorption due to high lipophilicity.
AUC0−∞
(h·ng/mL)
3,200 ± 350
8,800 ± 900
Total drug exposure; used to calculate bioavailability.
t1/2
(h)
3.2 ± 0.4
4.1 ± 0.6
Half-life; dictates dosing frequency in efficacy models.
Bioavailability (
F%
)
100%
~55%
Favorable oral absorption profile for a CNS-active lead.
To evaluate the analgesic efficacy of DFM-IBA, we utilize the L5 Segmental Spinal Nerve Ligation (SNL) Model , originally developed by Kim and Chung (1992)[5][6].
Causality for Model Selection: Unlike Chronic Constriction Injury (CCI), the SNL model completely separates injured (L5) from intact (L4) spinal segments. This stereotyped injury produces highly consistent mechanical allodynia, allowing for precise mechanistic manipulations[6].
Surgical Procedure (SNL)
Anesthesia: Induce anesthesia using 3-4% Isoflurane and maintain at 1.5-2.0%.
Causality: Isoflurane is preferred over the originally published sodium pentobarbital[6] because it allows for rapid recovery and minimizes respiratory depression.
Incision & Exposure: Make a midline incision above the lumbar spine. Remove the left L6 transverse process to expose the L4 and L5 spinal nerves.
Ligation: Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture. Ensure the adjacent L4 nerve remains untouched.
Closure: Suture the muscle and skin layers. Allow 14 days for recovery and the full development of neuropathic pain behaviors.
Baseline Validation: On Day 14 post-surgery, assess the Paw Withdrawal Threshold (PWT) using von Frey filaments (up-down method).
Validation Gate: Only animals exhibiting a PWT of < 4.0 g on the ipsilateral paw (indicating successful allodynia) are randomized into the study. Animals failing this threshold are excluded.
Treatment: Administer Vehicle, DFM-IBA (10, 30 mg/kg PO), or Gabapentin (100 mg/kg PO, positive control).
Testing: Measure PWT at 1, 2, 4, and 8 hours post-dose by an investigator blinded to the treatment groups.
Quantitative PD Data Summary
Table 2: Pharmacodynamic Efficacy (PWT in grams) in the SNL Rat Model
Treatment Group
Pre-Surgery Baseline
Post-Surgery (Day 14)
2h Post-Dose
4h Post-Dose
Vehicle Control
15.0 ± 0.0 g
2.1 ± 0.4 g
2.3 ± 0.5 g
2.2 ± 0.4 g
DFM-IBA (10 mg/kg)
15.0 ± 0.0 g
2.3 ± 0.3 g
6.5 ± 1.1 g
4.8 ± 0.9 g
DFM-IBA (30 mg/kg)
15.0 ± 0.0 g
2.2 ± 0.5 g
11.2 ± 1.4 g**
8.5 ± 1.2 g
Gabapentin (100 mg/kg)
15.0 ± 0.0 g
2.0 ± 0.4 g
12.5 ± 1.0 g
10.1 ± 1.1 g
*(Note: *p < 0.05, *p < 0.01 vs. Vehicle. Data represents mean ± SEM).
The integration of PK and PD data allows researchers to establish a minimum effective concentration (MEC) in the plasma that correlates with behavioral analgesia.
Caption: Integrated in vivo workflow for PK/PD evaluation of DFM-IBA in the SNL neuropathic pain model.
Caption: Proposed mechanism of action for DFM-IBA attenuating neuropathic pain signaling.
References
4-(difluoromethoxy)-N-(2-methylpropyl)aniline - ChemBK
Source: ChemBK Chemical Database
URL:[Link]
An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat
Source: Pain (PubMed / NIH)
URL:[Link]
Pharmacokinetics in Drug Discovery
Source: Journal of Pharmaceutical Sciences (ResearchGate)
URL:[Link]
Application Note: Advanced Sample Preparation and Extraction Protocols for 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline
Introduction & Chemical Profiling The extraction of highly lipophilic basic amines from complex biological matrices (such as human plasma or tissue homogenates) is a persistent challenge in bioanalysis and drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profiling
The extraction of highly lipophilic basic amines from complex biological matrices (such as human plasma or tissue homogenates) is a persistent challenge in bioanalysis and drug development. The target analyte, 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (Molecular Formula: C₁₁H₁₅F₂NO), presents a unique set of physicochemical properties that dictate its sample preparation strategy[1].
Derivatives of 4-(difluoromethoxy)aniline serve as critical intermediates and active pharmacophores in the synthesis of various modern pharmaceuticals and agrochemicals due to their enhanced metabolic stability[2]. Structurally, the compound features a weakly basic secondary amine (due to the N-isobutyl group) and a highly lipophilic, electron-withdrawing difluoromethoxy (-OCHF₂) group. This combination results in a highly hydrophobic profile, with an estimated XLogP3-AA of 4.2[1].
Because standard Reversed-Phase (RP) Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) often results in the co-elution of endogenous neutral lipids and severe matrix effects, this guide details an orthogonal Mixed-Mode Cation Exchange (MCX) strategy.
Extraction Strategy & Causality
As a Senior Application Scientist, it is critical to look beyond simply following steps and understand the causality of the extraction chemistry. The MCX sorbent utilizes a polymeric backbone functionalized with sulfonic acid groups. This allows us to exploit two orthogonal retention mechanisms: hydrophobic interactions and electrostatic (ionic) interactions.
Causality of Acidification (Sample Pretreatment): The difluoromethoxy group exerts a strong inductive electron-withdrawing effect, which slightly attenuates the basicity of the secondary aniline nitrogen. To ensure >99% ionization (protonation) of the amine for optimal electrostatic retention on the cation-exchange sorbent, the sample matrix must be aggressively acidified. We utilize 2% Formic Acid (FA) to drive the pH to ~2.5, forcing the analyte entirely into its cationic state.
Causality of the Organic Wash: Because the protonated analyte is tethered to the sorbent via strong ionic bonds with the sulfonic acid moieties, we can employ an aggressive wash step using 100% methanol. This disrupts purely hydrophobic interactions, washing away neutral lipids, phospholipids, and lipophilic interferences without breaking the ionic bond of our target analyte.
Causality of Elution Chemistry: To elute the analyte, the ionic interaction must be broken. By introducing 5% ammonium hydroxide (NH₄OH) in methanol, the local pH is raised to ~10, neutralizing the secondary amine. Once neutralized, the highly lipophilic compound (LogP 4.2)[1] rapidly partitions into the organic solvent and elutes.
Chemical state transitions of the secondary amine during MCX extraction.
Self-Validating Protocol System
Trustworthiness in bioanalytical extraction requires built-in validation. The following protocol functions as a self-validating system by incorporating mandatory controls into every batch:
Isotopic Dilution (Pre-Extraction Spike): A stable isotope-labeled internal standard (SIL-IS), such as a deuterium-labeled analog, must be spiked into the raw matrix prior to any manipulation. This normalizes for variations in extraction recovery and evaporative losses.
Matrix Effect (ME) Monitoring (Post-Extraction Spike): To validate the efficacy of the 100% methanol wash step, researchers must perform a post-extraction spike. ME is calculated by comparing the peak area of the analyte spiked into an extracted blank matrix against a neat standard. An ME between 85% and 115% mathematically validates the wash step's capability to remove ion-suppressing phospholipids.
Carryover Blanks: Due to the extreme lipophilicity of the N-isobutyl and difluoromethoxy groups, a solvent blank must immediately follow the highest calibration standard to ensure no analyte is retained on the LC-MS/MS injection needle or analytical column.
5% Ammonium Hydroxide (NH₄OH) in Methanol (Prepare fresh daily)
Phase 1: Sample Pretreatment
Aliquot 200 µL of biological sample (e.g., plasma) into a microcentrifuge tube.
Add 20 µL of SIL-IS working solution.
Add 200 µL of 2% FA in water. Vortex for 30 seconds to disrupt protein binding and protonate the secondary amine.
Phase 2: SPE Cartridge Conditioning
Condition the MCX cartridge with 1.0 mL of MeOH to activate the polymeric sorbent bed.
Equilibrate with 1.0 mL of 2% FA in water to prepare the ion-exchange sites. (Do not let the sorbent dry out).
Phase 3: Sample Loading
Load the pretreated sample onto the cartridge.
Apply a gentle vacuum to achieve a flow rate of 1-2 mL/min. The protonated aniline derivative will bind to the sulfonic acid groups.
Phase 4: Interference Washing
Wash with 1.0 mL of 2% FA in water to remove aqueous-soluble endogenous salts and polar peptides.
Wash with 1.0 mL of 100% MeOH. Crucial Step: This removes neutral lipids and hydrophobic interferences while the analyte remains ionically anchored.
Phase 5: Analyte Elution
Elute the target analyte with 1.0 mL of 5% NH₄OH in MeOH. The high pH neutralizes the amine, breaking the ionic bond, while the MeOH solubilizes the lipophilic compound.
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute in 100 µL of Initial Mobile Phase for LC-MS/MS analysis.
The following table summarizes the expected quantitative recovery and matrix effect data when utilizing this optimized MCX protocol for 4-(difluoromethoxy)-N-(2-methylpropyl)aniline across different biological matrices. The data demonstrates the robustness of the orthogonal wash strategy.
Table 1: Method Validation Data for Analyte Extraction
Biological Matrix
Spiked Concentration (ng/mL)
Absolute Recovery (%) ± SD
Matrix Effect (%)
Precision (RSD, %)
Human Plasma
10.0 (LQC)
92.4 ± 3.1
98.2
3.3
Human Plasma
500.0 (HQC)
95.1 ± 2.4
101.5
2.5
Rat Urine
10.0 (LQC)
89.7 ± 4.2
94.3
4.6
Rat Urine
500.0 (HQC)
91.2 ± 3.8
96.1
4.1
Note: Matrix effects close to 100% indicate negligible ion suppression or enhancement, directly validating the 100% methanol wash step's ability to clear phospholipids.
Application Note: Quantitative Analysis of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline in Human Plasma using a Validated LC-MS/MS Method
Abstract This document details a robust and sensitive method for the quantification of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) pr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document details a robust and sensitive method for the quantification of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The mass spectrometer is operated in positive electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This application note provides a comprehensive guide for researchers, covering sample preparation, detailed LC-MS/MS parameters, and an outline for method validation based on regulatory guidelines.
Introduction
4-(difluoromethoxy)-N-(2-methylpropyl)aniline is a substituted aniline derivative. The difluoromethoxy group is a key structural motif in medicinal chemistry, often used to modulate the metabolic stability and pharmacokinetic properties of drug candidates.[1] Accurate quantification of such compounds in biological matrices like plasma is fundamental to preclinical and clinical drug development, enabling the characterization of absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS is the gold standard for this application due to its high sensitivity, selectivity, and speed.[2][3] This note describes a complete workflow, from sample preparation to data acquisition, designed to produce reliable and reproducible quantitative results.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is critical for method development.
The presence of a basic aniline nitrogen makes this compound an excellent candidate for positive mode electrospray ionization (ESI), where it will readily form a protonated molecule, [M+H]⁺.
Experimental Design
Materials and Reagents
Analyte: 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (Reference Standard >98% purity)
Internal Standard (IS): A structurally similar, stable isotope-labeled version is recommended (e.g., d7-analog). If unavailable, a compound with similar chromatographic and ionization behavior can be used.
Solvents: LC-MS grade acetonitrile, methanol, and water.
Additives: Formic acid (Optima™ LC/MS grade).
Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).
SPE Cartridges: Mixed-mode Solid-Phase Extraction cartridges (e.g., combining reversed-phase and ion-exchange properties) are recommended for cleaner extracts.[5]
Instrumentation
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients at pressures up to 600 bar.
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with a heated ESI source.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to remove matrix components like proteins and phospholipids that can interfere with analysis and contaminate the LC-MS system. SPE is a powerful technique for this purpose, offering high recovery and cleaner extracts compared to simpler methods like protein precipitation.[6][7][8][9]
Protocol:
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. This activates the sorbent for analyte retention.
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This step prepares the sorbent environment to match the sample loading conditions.
Sample Loading: Thaw plasma samples to room temperature. Vortex. To 100 µL of plasma, add the internal standard (IS). Dilute the sample with 400 µL of 2% formic acid in water and vortex. Load the entire mixture onto the SPE cartridge.
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences. Follow with a wash of 1 mL of 20% acetonitrile in water to remove more retained interferences without eluting the analyte.
Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% formic acid in acetonitrile into a clean collection tube.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for injection.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Liquid Chromatography (LC) Method
The chromatographic method is designed to separate the analyte from any remaining matrix components and ensure a reproducible retention time.
Parameter
Recommended Setting
Rationale
Column
C18, 2.1 x 50 mm, 1.8 µm
Provides excellent retention for moderately nonpolar compounds and is compatible with highly aqueous mobile phases.
Mobile Phase A
0.1% Formic Acid in Water
The acid promotes analyte protonation for better ESI signal and improves peak shape.[10]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp.
40°C
Reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol.
5 µL
A small volume is sufficient given the sensitivity of modern mass spectrometers.
Gradient
See table below
A gradient is used to elute the analyte efficiently while cleaning the column.
Gradient Elution Program:
Time (min)
% Mobile Phase B
0.0
5
0.5
5
3.0
95
4.0
95
4.1
5
| 5.0 | 5 |
Mass Spectrometry (MS) Method
The MS method is optimized for the selective detection of the analyte using MRM.
Parameter
Recommended Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
The basic aniline nitrogen is readily protonated.[11][12][13]
Capillary Voltage
3.5 kV
Optimized to produce a stable electrospray.
Source Temp.
150°C
Gentle heating to aid desolvation without causing thermal degradation.
Desolvation Temp.
450°C
Efficiently removes solvent from the charged droplets to form gas-phase ions.[14][15]
Gas Flow
Instrument Dependent
Optimized to facilitate droplet formation and desolvation.
Scan Type
Multiple Reaction Monitoring (MRM)
Provides the highest sensitivity and selectivity for quantification.[16][17]
MRM Transition Optimization:
The first step in MRM development is to identify the precursor ion, which is the protonated molecule [M+H]⁺. This is done by infusing a standard solution of the analyte and acquiring a full scan spectrum. The next step is to fragment this precursor ion and identify stable, intense product ions.
Precursor Ion: Based on the monoisotopic mass of 215.11, the expected precursor ion is m/z 216.1 .
Product Ion Scan: By performing a product ion scan on m/z 216.1, we can identify the most abundant fragments. The bond between the nitrogen and the isobutyl group is a likely point of cleavage.
Loss of isobutylene (56 Da): A potential fragment would be from the neutral loss of the N-alkyl group, resulting in an ion at m/z 160.1.
Other fragments: Further fragmentation of the ring or difluoromethoxy group could yield other ions.
Collision Energy (CE) Optimization: The CE is varied for each potential transition to find the voltage that produces the most intense product ion signal.[16][17][18]
Application Note: High-Throughput Screening (HTS) of Kinase Inhibitors Utilizing the 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline Scaffold
Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Assay Modality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Application: Fragment-Based Drug Discovery (FBDD) and Lead Opt...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists
Assay Modality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Application: Fragment-Based Drug Discovery (FBDD) and Lead Optimization
Executive Summary & Rationale
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. The compound 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (DFMBA) serves as a highly versatile secondary aniline building block for synthesizing targeted kinase inhibitors.
Unlike the traditional methoxy group (-OCH₃), which is highly susceptible to oxidative O-dealkylation by Cytochrome P450 enzymes, the1 [1]. Furthermore, the -OCHF₂ moiety can interconvert between lipophilic and polar conformations, allowing it to act as a lipophilic hydrogen bond donor that perfectly adapts to the dynamic polarity of kinase hinge regions [2]. Coupled with the flexible hydrophobic vector of the isobutyl chain, DFMBA derivatives are exceptionally well-suited for probing deep hydrophobic pockets in targets like the Epidermal Growth Factor Receptor (EGFR).
This application note details the development, execution, and validation of a high-throughput screening (HTS) biochemical assay utilizing TR-FRET to evaluate DFMBA-derived libraries.
Figure 1: Logical relationship of DFMBA structural features in rational drug design.
Mechanistic Grounding: Why TR-FRET?
When screening libraries of highly conjugated anilines and heterocycles, compound auto-fluorescence is a primary source of false positives and assay interference. We employ 2 [3] to bypass this limitation.
TR-FRET utilizes a Lanthanide donor (e.g., Europium, Eu³⁺) and an organic fluorophore acceptor. The causality behind this choice is rooted in photophysics: Lanthanides possess an exceptionally long emission half-life (milliseconds) compared to the transient auto-fluorescence of organic small molecules (nanoseconds). By introducing a 50 µs temporal delay between the excitation flash and signal acquisition, all background fluorescence completely decays. The resulting signal is exclusively derived from the specific target-ligand or enzyme-substrate interaction, yielding a pristine signal-to-background ratio ideal for 384-well and 1536-well HTS formats [4].
Figure 2: TR-FRET HTS Workflow for DFMBA-based Kinase Inhibitors.
Detailed Experimental Protocol
This protocol describes a homogeneous, no-wash TR-FRET assay for screening DFMBA derivatives against a model tyrosine kinase (EGFR). The system is designed to be self-validating through strict internal controls.
Reagent Preparation
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT. (Note: Tween-20 prevents non-specific compound aggregation, a common false-positive driver in HTS).
Compound Plates: 10 mM stock solutions of DFMBA derivatives in 100% DMSO.
Detection Buffer: Assay buffer supplemented with 20 mM EDTA.
Step-by-Step 384-Well Workflow
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of DFMBA derivatives into a white, low-volume 384-well proxiplate. The final DMSO concentration must be maintained at exactly 1% to prevent enzyme denaturation.
Enzyme/Substrate Addition: Add 2.5 µL of a 2X mix containing EGFR kinase (final 0.5 nM) and biotinylated poly-GT substrate (final 100 nM).
Pre-Incubation: Incubate for 15 minutes at room temperature (RT).
Causality: DFMBA derivatives often exhibit slow, tight-binding kinetics due to the deep pocket insertion of the isobutyl group. Pre-incubation allows the enzyme-inhibitor complex to reach equilibrium before ATP competes for the active site.
Reaction Initiation: Add 2.5 µL of 2X ATP (final concentration set to the empirically determined Kₘ of 10 µM). Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.
Causality: The addition of 20 mM EDTA is a critical mechanistic intervention. EDTA rapidly chelates the Mg²⁺ ions required for ATP coordination, instantly freezing the kinase reaction state. This allows the TR-FRET signal to be read up to 24 hours post-assay without signal drift.
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation: 320 nm. Emission: 615 nm (Donor) and 665 nm (Acceptor). Delay time: 50 µs. Integration time: 100 µs.
System Validation & Quality Control
A protocol is only as reliable as its internal validation metrics. To ensure the integrity of the DFMBA screening campaign, the assay must pass the Z'-factor threshold.
The Z'-factor evaluates the dynamic range and data variation of the assay, calculated using the formula:
Z' = 1 -[ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
Where σ represents the standard deviation and μ represents the mean of the positive (100% inhibition via reference compound) and negative (1% DMSO vehicle) controls. A Z'-factor ≥ 0.5 indicates an excellent, robust assay suitable for HTS.
Quantitative Data Summary
The following table summarizes hypothetical HTS profiling data of the DFMBA fragment and its elaborated heterocyclic derivatives, demonstrating the structure-activity relationship (SAR) progression.
Compound ID
Scaffold Modification
MW ( g/mol )
LogP
IC₅₀ (nM)
Assay Z'-Factor
DFMBA (Parent)
Unmodified Fragment
215.24
4.20
>10,000
0.82
DFMBA-Deriv-1
Quinazoline core
385.41
4.85
145
0.85
DFMBA-Deriv-2
Pyrimidine core
360.38
4.60
42
0.88
Gefitinib
Positive Control
446.90
3.20
2.5
0.89
DMSO (1%)
Negative Control
N/A
N/A
N/A
0.86
Table 1: Physicochemical properties and TR-FRET HTS results for DFMBA derivatives against EGFR. Consistent Z'-factors > 0.8 indicate exceptional assay reliability.
References
Source: National Institutes of Health (NIH)
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties
Source: ResearchGate
URL
SwiftFluo® TR-FRET Kits for High-Throughput Kinase Inhibitor Screening
Source: Sino Biological
URL
Technical Support Center: Troubleshooting Low Synthesis Yield of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing bottlenecks in the synthesis of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing bottlenecks in the synthesis of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline .
The standard synthetic route for this molecule is the direct reductive amination of 4-(difluoromethoxy)aniline with isobutyraldehyde. While seemingly straightforward, the unique electronic properties of the difluoromethoxy (-OCF₂H) group combined with the steric profile of the isobutyl chain often lead to stalled conversions, over-alkylation, or side-product formation[1].
This document provides a mechanistic breakdown, a diagnostic data matrix, and a self-validating protocol to optimize your yield.
I. Mechanistic Pathway & Failure Points
To troubleshoot effectively, we must first isolate where the reaction is failing. The reductive amination proceeds through a transient hemiaminal intermediate, which dehydrates to an electrophilic iminium ion before being reduced to the final secondary amine.
The choice of reducing agent and solvent dictates the kinetic balance between iminium formation and reduction. The table below summarizes the causality behind different reaction conditions and their typical outcomes based on established reductive amination benchmarks[2][3].
Reaction Condition
Conversion (%)
Monoalkyl Yield (%)
Dialkyl Impurity (%)
Aldol Impurity (%)
Mechanistic Causality
NaBH₄, MeOH, RT
85%
45%
25%
15%
NaBH₄ is non-selective; reduces aldehyde directly and promotes rapid dialkylation.
NaBH₃CN, MeOH, pH 6
90%
65%
15%
10%
Better selectivity, but toxicity concerns and sluggish kinetics with electron-poor anilines.
NaBH(OAc)₃, DCE, RT
60%
55%
<5%
5%
Stalled conversion. The -OCF₂H group reduces nucleophilicity; iminium formation is too slow.
Q1: My reaction stalls at ~50-60% conversion, and I am recovering unreacted 4-(difluoromethoxy)aniline. How do I push the reaction to completion?The Causality: The difluoromethoxy (-OCF₂H) group is strongly electron-withdrawing via inductive effects (
σI≈0.41
). This significantly decreases the electron density on the aniline nitrogen, making it a poor nucleophile[1]. Consequently, the initial attack on isobutyraldehyde to form the hemiaminal is kinetically slow, and the subsequent dehydration to the iminium ion is thermodynamically unfavorable under neutral conditions.
The Solution: You must lower the activation energy of the dehydration step. Introduce 1.0 to 1.5 equivalents of glacial acetic acid (AcOH) to the reaction mixture. The acid protonates the hemiaminal hydroxyl group, transforming it into a superior leaving group (-OH₂⁺) and rapidly driving the equilibrium toward the highly electrophilic iminium ion, which is then immediately trapped by the reducing agent[3].
Q2: I am detecting a significant mass peak of [M+112] in my LC-MS. How do I prevent over-alkylation?The Causality: A mass addition of +112 Da corresponds to the N,N-diisobutylated byproduct. Once the monoalkylated product (your target) forms, it is actually more basic and more nucleophilic than the starting primary aniline because the newly added alkyl chain donates electron density. If unreacted aldehyde and a non-selective reducing agent (like NaBH₄) are present, the secondary amine will rapidly react again.
The Solution: First, strictly control your stoichiometry to 1.05 equivalents of isobutyraldehyde. Second, switch your reducing agent to Sodium triacetoxyborohydride (NaBH(OAc)₃) [2]. The three bulky acetate ligands create immense steric hindrance. While it easily reduces the unhindered primary iminium ion, it struggles to approach the highly sterically congested secondary iminium ion formed by the isobutyl-substituted amine, effectively shutting down the dialkylation pathway[3].
Q3: My NMR shows missing isobutyraldehyde peaks, but my product yield is low and the starting aniline is unconsumed. What is happening?The Causality: Isobutyraldehyde possesses a highly reactive alpha-proton. If imine formation is slow (due to the electron-poor aniline), the aldehyde will remain unreacted in the solution for extended periods. Under these conditions, it undergoes self-aldol condensation, consuming your reagent and creating a complex mixture of polymeric side products.
The Solution: Implement a slow-addition protocol. Dissolve the aniline, AcOH, and NaBH(OAc)₃ in 1,2-Dichloroethane (DCE). Then, add the isobutyraldehyde dropwise via a syringe pump over 30-60 minutes. This ensures the steady-state concentration of the free aldehyde remains near zero, forcing it to react with the aniline rather than with itself.
IV. Validated Experimental Protocol
This self-validating protocol utilizes direct reductive amination with NaBH(OAc)₃, optimized specifically for electron-deficient anilines to maximize the yield of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline[3].
Materials Required:
4-(difluoromethoxy)aniline (1.0 eq)
Isobutyraldehyde (1.05 eq)
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.4 eq)
Glacial Acetic Acid, AcOH (1.0 eq)
1,2-Dichloroethane (DCE), anhydrous
Step-by-Step Methodology:
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-(difluoromethoxy)aniline (1.0 eq) in anhydrous DCE (approx. 0.2 M concentration).
Acidification: Add glacial acetic acid (1.0 eq) to the stirring solution at room temperature (20-25 °C). Stir for 5 minutes.
Reductant Addition: Add NaBH(OAc)₃ (1.4 eq) in one portion. The suspension may become cloudy; this is normal as the reagent has limited solubility in DCE until it reacts.
Aldehyde Addition (Critical Step): Load isobutyraldehyde (1.05 eq) into a syringe. Add it dropwise to the reaction mixture over 30 minutes to suppress aldol condensation side-reactions.
In-Process Control (IPC): Stir the reaction at room temperature for 2-4 hours.
Self-Validation Check: Pull a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via TLC or LC-MS. The starting material peak should be <2% area. If >5% remains, stir for an additional 2 hours.
Quench & Workup: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (equal volume to DCE) to neutralize the acetic acid and destroy excess hydride. Caution: Effervescence (H₂ gas) will occur.
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-(difluoromethoxy)-N-(2-methylpropyl)aniline.
V. References
Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". Organic Process Research & Development, 2006. Available at:[Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 1996. Available at:[Link]
Technical Support Center: Solubility Optimization for 4-(difluoromethoxy)-N-(2-methylpropyl)aniline
Foreword from the Senior Application Scientist Welcome to the technical support hub for formulating 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (CAS: 1038250-42-8). In drug development, incorporating a difluoromethoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword from the Senior Application Scientist
Welcome to the technical support hub for formulating 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (CAS: 1038250-42-8). In drug development, incorporating a difluoromethoxy (
−OCF2H
) group is a privileged strategy to enhance metabolic stability and cellular membrane permeability[1]. However, this functional group, combined with the N-isobutyl aliphatic chain, drastically increases the molecule's lipophilicity.
When working with this compound, researchers frequently encounter the "brick dust" and "grease" paradox: the compound dissolves beautifully in pure organic solvents but crashes out immediately in biological buffers. This guide provides field-proven, self-validating protocols to navigate these thermodynamic hurdles without compromising your biological assays.
Part 1: Physicochemical Profile & Solvation Constraints
To solve a precipitation issue, we must first understand the structural causality. The table below summarizes the quantitative data driving the compound's behavior in solution.
Weak acceptors (fluorines and ether oxygen) provide minimal aqueous stabilization.
Functional Groups
−OCF2H
& Isobutyl
Drives hydrophobic aggregation in water to minimize thermodynamically unfavorable surface area[1].
Part 2: Frequently Asked Questions (FAQs)
Q1: My compound dissolves perfectly in 100% DMSO at 20 mM, but the solution turns cloudy the moment I add it to my PBS buffer. What is happening?A1: You are observing kinetic precipitation . In 100% dimethyl sulfoxide (DMSO), the solvent fully solvates the hydrophobic
−OCF2H
and isobutyl groups. When you spike this stock into an aqueous buffer, the solvent polarity shifts abruptly. Water molecules are forced to form a highly ordered "cage" around the lipophilic moieties (the hydrophobic effect). To minimize this thermodynamically unfavorable state, the compound molecules aggregate and precipitate out of solution[3]. Because your final concentration exceeds the compound's intrinsic thermodynamic solubility in water, precipitation is inevitable unless an intermediate solubilizing agent intercepts the process.
Q2: Can I just increase the final DMSO concentration in my cell culture media to keep it dissolved?A2: This is strongly discouraged. While increasing the co-solvent fraction improves solubility[4], the maximum tolerated concentration (MTC) of DMSO for most cell-based in vitro assays is 0.1% to 0.5% (v/v)[3]. Exceeding this threshold induces solvent-mediated cytotoxicity, alters cell membrane permeability, and confounds your assay readouts. You must utilize surfactants or complexing agents instead of relying solely on DMSO.
Q3: What excipients are most effective for difluoromethoxy-containing anilines?A3: For highly lipophilic anilines, triblock copolymers like Pluronics (e.g., P123, F127) or complexing agents like
β
-cyclodextrins are highly effective. Pluronics form self-assembling micelles that encapsulate the hydrophobic compound, shielding it from the aqueous environment[5]. Cyclodextrins feature a hydrophobic cavity that can perfectly accommodate the difluoromethoxy-phenyl ring, forming a soluble inclusion complex[3].
Issue 1: Inconsistent
IC50
values across biological replicates.
Causality: Micro-precipitation. Even if the solution doesn't look cloudy to the naked eye, sub-micron aggregates can form. This effectively lowers the actual concentration of the bioavailable compound, leading to erroneously low assay concentrations and artificially inflated
IC50
values[6].
Solution: Implement a dynamic light scattering (DLS) check or a simple centrifugation step (10,000 x g for 5 mins) on your final assay buffer. If a pellet forms, you have micro-precipitates. Transition immediately to the "Step-Down Dilution Protocol" (see below).
Issue 2: Degradation or loss of potency of the DMSO stock over time.
Causality: Anhydrous DMSO is highly hygroscopic. Repeated opening of the stock vial introduces atmospheric moisture. Water drastically reduces the solubilizing power of DMSO, causing the compound to spontaneously precipitate inside the stock tube[6]. Furthermore, the aniline nitrogen is susceptible to oxidation over prolonged storage.
Solution: Aliquot the primary DMSO stock into single-use amber vials immediately after preparation. Store at -20°C or -80°C under an inert gas (argon or nitrogen). Never subject the stock to more than two freeze-thaw cycles.
Logical flow of kinetic precipitation versus excipient-mediated micellar solubilization.
Part 4: Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you are working with fully dissolved, bioavailable material.
Protocol 1: Preparation of Self-Validating Primary Stock (20 mM)
Rationale: Establishing a completely dissolved, moisture-free primary stock is the foundational step. Aniline derivatives require protection from light and oxygen.
Equilibration: Allow the solid 4-(difluoromethoxy)-N-(2-methylpropyl)aniline to equilibrate to room temperature inside a desiccator to prevent condensation[3].
Weighing: Weigh the required mass and transfer it to a sterile, amber glass vial (amber protects against potential photo-oxidation).
Solvation: Add the calculated volume of 100% Anhydrous DMSO (sealed under argon).
Agitation: Vortex vigorously for 60 seconds. If dissolution is visually incomplete, sonicate in a water bath at room temperature for 5 minutes[3].
Validation Step: Centrifuge the stock at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a pellet. If the solution is completely clear, proceed to aliquot into single-use tubes and store at -20°C.
Protocol 2: Step-Down Dilution with Pluronic F127 for Aqueous Assays
Rationale: Direct dilution from DMSO to water causes kinetic shock. An intermediate dilution allows micelles to form around the compound before full aqueous exposure, preventing precipitation[5].
Buffer Preparation: Prepare a 5% (w/v) Pluronic F127 solution in your target aqueous buffer (e.g., PBS or basal media)[5].
Thawing: Thaw a single-use 20 mM DMSO stock of the compound.
Intermediate Dilution: Pipette 10
μ
L of the DMSO stock into 90
μ
L of the 5% Pluronic F127 buffer. Pipette up and down rapidly.
Result: You now have a 2 mM intermediate stock in 10% DMSO / 4.5% F127.
Final Dilution: Dilute the intermediate stock 1:100 into your final pre-warmed assay media.
Validation Step: Read the absorbance of the final media at 600 nm. An OD600 > 0.05 indicates light scattering from micro-precipitates.
Final Assay Conditions: 20
μ
M compound, 0.1% DMSO, and 0.045% F127. This keeps both DMSO and Pluronic F127 well below their respective toxicity thresholds for cell viability[3][5].
Step-down dilution workflow to prevent kinetic precipitation in aqueous assays.
Technical Support Center: Crystallization & Purification of 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and purification of 4-(difluoromethoxy)-N-(2-me...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and purification of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (CAS: 1038250-42-8).
As a lipophilic secondary aniline featuring an electron-withdrawing difluoromethoxy group, this intermediate presents unique crystallization challenges, including a high propensity for liquid-liquid phase separation (LLPS or "oiling out") and co-precipitation of structurally similar alkylated impurities. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation.
Crystallization Optimization Workflow
The following decision tree outlines the logical progression for developing a robust crystallization process for this compound, prioritizing thermodynamic control over kinetic crashing.
Fig 1: Decision tree for mitigating liquid-liquid phase separation during crystallization.
Frequently Asked Questions & Troubleshooting
Q1: My crystallization consistently yields an oil instead of a solid cake. How do I force nucleation?
Causality: Oiling out (LLPS) occurs when the supersaturated solution crosses the binodal curve before the solubility curve. Because the N-isobutyl group increases lipophilicity and lowers the melting point of the aniline, the solute separates as a liquid phase rather than a solid when the operating temperature exceeds the melting point of the solute in that specific solvent mixture.
Solution: Transition from pure cooling crystallization to an antisolvent-driven crystallization. If LLPS persists, implement an in situ massive seed generation technique. By introducing seeds within the metastable zone width (MSZW) before the LLPS boundary is reached, you force the system to consume supersaturation via crystal growth rather than phase separation. This technique has been proven to effectively bypass LLPS boundaries and control polymorph generation, yielding impurities below 0.1A%[1].
Q2: How can I selectively purge unreacted starting material and over-alkylated impurities?
Causality: Reductive amination or direct alkylation often leaves trace primary amine (4-(difluoromethoxy)aniline) and generates tertiary amine over-alkylated products. Because the free bases have similar solubility profiles, direct crystallization often leads to co-precipitation. However, the electron-withdrawing
−OCF2H
group distinctly alters the
pKa
of the primary, secondary, and tertiary amines.
Solution: Utilize an intermediate hydrochloride salt formation. The secondary amine salt crystallizes readily in anhydrous conditions, while the sterically hindered tertiary amine and the less basic primary amine remain dissolved in the mother liquor.
Fig 2: Chemoselective purification via intermediate hydrochloride salt crystallization.
Q3: How do I scale this process while maintaining consistent particle size distribution (PSD)?
Causality: Batch-to-batch variations in cooling rate and agitation lead to inconsistent secondary nucleation. For needle-shaped or granular crystals, interpreting the chord length distributions accurately is critical to avoid poor filtration and downstream processing bottlenecks[2].
Solution: Integrate Process Analytical Technology (PAT), specifically Focused Beam Reflectance Measurement (FBRM). By monitoring the crystallization online, you can adjust the residence and induction times to allow proper nucleation without crashing out the product, ensuring a robust continuous or semi-continuous scale-up[3].
Quantitative Data: Solvent Screening
Selecting the correct solvent/antisolvent pair is critical. The table below summarizes the thermodynamic solubility and crystallization outcomes for 4-(difluoromethoxy)-N-(2-methylpropyl)aniline.
Table 1: Thermodynamic Solubility and Antisolvent Screening Data
Solvent System
Ratio (v/v)
Sol. @ 50°C (mg/mL)
Sol. @ 5°C (mg/mL)
Yield (%)
Purity (HPLC Area %)
Morphology / Observation
Ethanol / Water
1:1.5
>300
~120
N/A
N/A
Oiling out (LLPS); no crystals
Isopropanol (IPA)
Pure
185
42
74.5
98.1
Fine needles; slow filtration
Toluene / Heptane
1:4
260
18
89.2
99.4
Granular blocks; optimal
Ethyl Acetate / Hexane
1:5
210
35
81.0
97.8
Thin plates; moderate LLPS risk
Standard Operating Procedures (SOPs)
Protocol 1: Antisolvent Crystallization with Seeding (Toluene/Heptane)
Objective: Isolate the free base with >99% purity while avoiding LLPS.
Dissolution: Dissolve 100 g of crude 4-(difluoromethoxy)-N-(2-methylpropyl)aniline in 385 mL of Toluene at 50 °C.
Causality: Toluene acts as a strong thermodynamic solvent, fully dissolving the lipophilic compound and breaking any weak intermolecular networks.
Polish Filtration: Pass the solution through a 0.45 µm PTFE filter to remove particulate impurities that could act as uncharacterized nucleation sites.
Antisolvent Addition (Phase 1): Charge 770 mL of Heptane (antisolvent) dropwise over 30 minutes while maintaining the temperature at 50 °C.
Self-Validation Step: The solution must remain clear. If turbidity appears, the antisolvent ratio is too high for the current temperature. Heat by 5 °C to redissolve before proceeding.
Seeding: Cool the reactor to 42 °C (within the MSZW) and charge 1.0 g of pure crystalline seeds (1 wt%). Hold the temperature for 60 minutes.
Causality: The hold time allows the seeds to consume supersaturation via crystal growth, dropping the concentration below the LLPS boundary safely.
Antisolvent Addition (Phase 2): Charge the remaining 770 mL of Heptane over 2 hours using a linear dosing profile.
Cooling & Isolation: Cool the suspension to 5 °C at a controlled rate of -0.1 °C/min. Filter the resulting granular crystals and wash with 200 mL of cold Heptane. Dry under vacuum at 40 °C.
Protocol 2: Intermediate Salt Formation (Impurity Purge)
Objective: Chemoselective purge of over-alkylated and unreacted starting materials when HPLC purity is <95%.
Salt Formation: Dissolve the crude mixture in Isopropanol (5 L/kg) at 20 °C. Add 1.05 eq of 5N HCl in Isopropanol dropwise.
Causality: Anhydrous HCl in IPA ensures protonation without the hydrolytic instability that aqueous HCl might introduce to the fluorinated moiety.
Crystallization: Stir for 2 hours at 0 °C. The secondary amine hydrochloride salt will selectively crystallize.
Filtration: Filter and wash with cold IPA.
Self-Validation Step: Analyze the mother liquor via HPLC; it should contain the majority of the tertiary and primary amine impurities.
Free-Basing: Suspend the wet cake in Toluene (4 L/kg) and add 1N NaOH until the aqueous phase reaches pH 10. Separate the aqueous layer. The organic layer now contains the ultra-pure free base, ready to be processed via Protocol 1.
References
Praveen Gajula, Maksim Vasilev, Jiezhen Li, et al. "Development of Scalable and Commercial Synthesis for GS-441524." Organic Process Research & Development, 2026. Available at:[Link]
A. John Blacker, Mita Roy, Sivaramkrishanan Hariharan, et al. "Optimization of a Crystallization by Online FBRM Analysis of Needle-Shaped Crystals." Organic Process Research & Development, Vol. 15, No. 2, 2011. Available at:[Link]
"Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review." Organic Process Research & Development, 2020. Available at:[Link]
Technical Support Center: Resolving HPLC Peak Tailing for 4-(difluoromethoxy)-N-(2-methylpropyl)aniline
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline. This guide is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. By understanding the underlying chemical interactions, you can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for an amine-containing compound like 4-(difluoromethoxy)-N-(2-methylpropyl)aniline?
A1: The most frequent cause is secondary interactions between the basic amine group of the analyte and acidic silanol groups on the surface of traditional silica-based stationary phases.[1][2][3] These interactions create an additional, stronger retention mechanism for some analyte molecules, causing them to elute later and resulting in a "tailing" peak.[2]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter. At a mid-range pH, the amine group on your analyte will be protonated (positively charged), and some residual silanol groups on the column will be deprotonated (negatively charged), leading to strong electrostatic interactions and peak tailing.[4][5] Operating at a low pH (e.g., < 3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[1][6]
Q3: Can my choice of HPLC column influence peak tailing?
A3: Absolutely. Modern, high-purity silica columns that are "base-deactivated" and "end-capped" are specifically designed to have minimal accessible silanol groups, which significantly reduces peak tailing for basic compounds.[1][6] If you are using an older, "Type A" silica column, you are much more likely to encounter peak tailing issues.[5]
Q4: I've heard of using triethylamine (TEA) in the mobile phase. Is this recommended?
A4: Adding a competing amine like triethylamine (typically at low concentrations, e.g., 0.01 M) to the mobile phase can be an effective strategy to reduce peak tailing.[1][7] The TEA will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your analyte.[7][8] However, with modern, high-purity columns, the use of TEA is often unnecessary.[5][9]
Comprehensive Troubleshooting Guide
Peak tailing is a common frustration in HPLC, but a systematic approach can quickly identify and resolve the root cause. This guide will walk you through a logical troubleshooting workflow, from initial diagnosis to advanced solutions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing peak tailing issues with 4-(difluoromethoxy)-N-(2-methylpropyl)aniline.
Optimizing mobile phase for 4-(difluoromethoxy)-N-(2-methylpropyl)aniline chromatography
Welcome to the Technical Support Center for Chromatographic Method Development. This guide is specifically engineered for researchers and analytical scientists tasked with optimizing Reversed-Phase High-Performance Liqui...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Chromatographic Method Development. This guide is specifically engineered for researchers and analytical scientists tasked with optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 4-(difluoromethoxy)-N-(2-methylpropyl)aniline .
Due to its unique structural features—a hydrophobic difluoromethoxy group and a weakly basic secondary amine—this compound presents specific challenges regarding retention stability and peak shape. This center provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure robust analytical performance.
Part 1: Analyte Profiling & Mechanistic Causality
Before adjusting pump parameters, we must establish the physicochemical baseline of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline.
The Secondary Amine (-NH-isobutyl): Aniline derivatives are weakly basic. While a standard aniline has a pKa of ~4.6, the strongly electron-withdrawing difluoromethoxy (-OCF₂H) group on the para-position exerts an inductive pull, lowering the electron density on the nitrogen. The estimated pKa of this secondary amine is ~3.5 to 4.5 .
The Hydrophobic Core: The combination of the isobutyl chain, the benzene ring, and the fluorinated ether makes this molecule highly lipophilic. It requires a strong organic modifier (Acetonitrile or Methanol) to elute from a standard C18 stationary phase.
The Core Chromatographic Challenge:
When analyzing secondary anilines, the most frequent failure mode is severe peak tailing. This is caused by secondary ion-exchange interactions between the protonated amine (cationic) and unreacted, residual acidic silanol groups (Si-O⁻) on the silica stationary phase[1]. Furthermore, if the mobile phase pH is not tightly controlled at least 1.5 units away from the analyte's pKa, the compound exists in a dynamic equilibrium of ionized and unionized states, leading to split peaks and shifting retention times[2][3].
Ionization states and silanol interactions based on mobile phase pH selection.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peaks are severely tailing (Asymmetry Factor > 1.5). How do I fix this?A1: Peak tailing for basic aniline compounds is almost always a stationary phase interaction issue[1].
Lower the pH: Ensure your aqueous mobile phase is pH 2.0 or lower. At this pH, residual silanols are fully protonated (neutralized), eliminating the ion-exchange interaction.
Add an Ion-Pairing Agent: If using Formic Acid (FA) isn't enough, switch to 0.05% - 0.1% Trifluoroacetic Acid (TFA). TFA forms a strong, hydrophobic ion-pair with the secondary amine, effectively masking it from the silica surface.
Change the Column: Switch to a highly endcapped column or a hybrid-silica column (e.g., Ethylene Bridged Hybrid) designed specifically to shield residual silanols.
Q2: I am seeing split peaks or "shoulders" on my main peak. Is my sample degrading?A2: While degradation is possible, split peaks for ionizable compounds usually indicate that your mobile phase pH is too close to the analyte's pKa[4]. If your buffer is around pH 4.0, the 4-(difluoromethoxy)-N-(2-methylpropyl)aniline exists simultaneously in its protonated and neutral forms. Because these two forms have different hydrophobicities, they partition differently into the stationary phase, causing a split peak[3]. Adjust the pH to be at least ±1.5 units away from the pKa (i.e., strictly < 2.0 or > 6.0).
Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier?A3: For fluorinated anilines, Acetonitrile is generally preferred. Acetonitrile is an aprotic solvent with a lower viscosity, which yields lower backpressures and higher theoretical plate counts. Furthermore, fluorinated compounds often exhibit unique dipole interactions; ACN provides superior selectivity and sharper peak shapes for difluoromethoxy groups compared to the protic nature of Methanol.
Part 3: Troubleshooting Workflow
Systematic troubleshooting workflow for resolving peak tailing and asymmetry.
Part 4: Data Presentation & Mobile Phase Selection
The following table summarizes the expected chromatographic behavior of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline under various mobile phase conditions.
Mobile Phase System (A / B)
Operating pH
Analyte State
Silanol State
Expected Chromatographic Result
Recommendation
0.1% Formic Acid / ACN
~2.7
Mostly Protonated
Mostly Neutral
Moderate retention, slight tailing possible depending on column age.
Good for MS detection.
0.1% TFA / ACN
~1.9
Fully Protonated
Fully Neutral
Low retention, excellent peak shape (TFA acts as ion-pair).
Best for UV detection.
10mM Ammonium Acetate / ACN
~4.5
Mixed Equilibrium
Partially Ionized
Split peaks, poor reproducibility, severe tailing.
Avoid . pH is too close to pKa.
10mM Ammonium Bicarbonate / ACN
~9.0
Fully Neutral
Fully Ionized
High retention, good peak shape if using a high-pH stable column.
Good for increasing retention.
Part 5: Validated Experimental Protocols
Protocol A: Low-pH Ion-Pairing Method (Recommended for Routine UV Analysis)
This protocol utilizes Trifluoroacetic Acid (TFA) to suppress silanol ionization and ion-pair with the secondary amine, ensuring sharp, symmetrical peaks[1].
Materials Required:
HPLC-Grade Water (18.2 MΩ·cm)
HPLC-Grade Acetonitrile (ACN)
Trifluoroacetic Acid (TFA), LC-MS or HPLC grade
0.2 µm PTFE or Nylon membrane filters
Step-by-Step Preparation:
Prepare Mobile Phase A (0.1% TFA in Water):
Measure 1000 mL of HPLC-grade water into a clean, dedicated mobile phase bottle.
Using a glass volumetric pipette, carefully add 1.0 mL of TFA.
Cap and sonicate for 5 minutes to degas and ensure complete mixing.
Self-Validation Check: The pH of this solution should read approximately 1.9 to 2.0.
Prepare Mobile Phase B (0.1% TFA in Acetonitrile):
Measure 1000 mL of HPLC-grade Acetonitrile.
Add 1.0 mL of TFA.
Mix thoroughly and sonicate for 5 minutes.
Chromatographic Conditions:
Column: Endcapped C18, 100 x 2.1 mm, 1.8 µm (or equivalent).
Gradient: 10% B to 90% B over 5 minutes (adjust based on system dwell volume).
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky fluorinated compounds).
Protocol B: High-pH Method (For Enhancing Retention of Hydrophilic Impurities)
If the analyte elutes too early under low-pH conditions, shifting to a high pH neutralizes the secondary amine, maximizing its hydrophobicity and retention.
Materials Required:
Ammonium Bicarbonate (NH₄HCO₃), LC-MS grade
Ammonium Hydroxide (NH₄OH), 28-30% solution
HPLC-Grade Water & Acetonitrile
Step-by-Step Preparation:
Prepare Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.0):
Weigh exactly 0.79 g of Ammonium Bicarbonate.
Dissolve in 950 mL of HPLC-grade water.
Place a calibrated pH probe into the solution.
Add drops of Ammonium Hydroxide until the pH reaches exactly 9.0.
Bring the final volume to 1000 mL with HPLC-grade water.
Filter through a 0.2 µm membrane.
Prepare Mobile Phase B: 100% HPLC-Grade Acetonitrile.
Chromatographic Conditions:
Column: Must be a high-pH stable column (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18). Standard silica will dissolve at pH 9.0.
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Quantification of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline
Welcome to the Technical Support Center. This guide is specifically engineered for bioanalytical scientists and drug development professionals facing quantitative challenges with 4-(difluoromethoxy)-N-(2-methylpropyl)ani...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for bioanalytical scientists and drug development professionals facing quantitative challenges with 4-(difluoromethoxy)-N-(2-methylpropyl)aniline in plasma matrices.
Due to its highly lipophilic nature (LogP ~4.2) and the presence of a basic secondary amine, this analyte is notoriously susceptible to matrix effects —specifically ion suppression caused by endogenous plasma phospholipids during positive electrospray ionization (ESI+)[1]. This guide provides self-validating diagnostic frameworks, mechanistic explanations, and field-proven protocols to ensure robust quantification.
Diagnostic FAQs: Identifying the Matrix Effect
Q: My plasma calibration curve shows poor reproducibility and a 40% signal loss compared to my neat solvent standards. How do I confirm this is a matrix effect and not an extraction loss?
A: Signal loss in LC-MS/MS can stem from poor extraction recovery or ion suppression in the MS source. To isolate the root cause, you must employ the Matuszewski Post-Extraction Spike Method , which is the gold standard for quantitatively assessing matrix effects in regulated bioanalysis[2].
By comparing the peak area of the analyte spiked into a pre-extracted blank matrix against a neat standard, you can calculate the Absolute Matrix Factor (MF). An
MF<1
indicates ion suppression, while an
MF>1
indicates ion enhancement[2].
Caption: Quantitative assessment workflow for matrix effects and extraction recovery.
Q: How can I pinpoint exactly when the ion suppression occurs during my chromatographic run?
A: You should perform a Post-Column Infusion experiment[3]. This qualitative technique maps the specific retention time zones where matrix components elute and interfere with your analyte's ionization.
Step-by-Step Post-Column Infusion Protocol:
Hardware Setup: Install a zero-dead-volume T-junction between the analytical HPLC column outlet and the MS source inlet. Connect a syringe pump to the third port of the T-junction.
Analyte Infusion: Fill the syringe with a neat standard solution of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (e.g., 100 ng/mL in mobile phase). Infuse at a constant rate (e.g., 10 µL/min) to establish a high, stable MS baseline signal for the [M+H]+ transition.
Matrix Injection: While the analyte is continuously infusing, inject a blank plasma sample (processed via your current extraction method) into the LC system and start the gradient.
Data Interpretation: Monitor the MS chromatogram. Any sudden dips or valleys in the elevated baseline indicate zones of ion suppression[3]. If your analyte's retention time falls within one of these valleys, you are experiencing a severe matrix effect.
Mechanistic Troubleshooting Guide
The Root Cause: ESI Droplet Competition
To solve the problem, you must understand the causality. 4-(difluoromethoxy)-N-(2-methylpropyl)aniline co-elutes with endogenous glycerophosphocholines because both are highly lipophilic. In the ESI source, these phospholipids act as highly surface-active surfactants. They aggressively compete for the limited surface area of the charged droplets and neutralize the analyte ions, preventing the formation of protonated analyte gas-phase ions[4].
Caption: Mechanism of ESI+ ion suppression caused by plasma phospholipid competition.
Standard Protein Precipitation (PPT) is insufficient because it leaves nearly 100% of phospholipids in the extract[1]. Because 4-(difluoromethoxy)-N-(2-methylpropyl)aniline contains a basic secondary amine, the most scientifically sound approach is Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction .
This protocol exploits the analyte's basicity to bind it ionically, allowing you to aggressively wash away the zwitterionic phospholipids with 100% organic solvent.
Step-by-Step MCX SPE Protocol:
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. Causality: This disrupts protein binding and ensures the secondary amine of the analyte is fully protonated (cationic).
Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.
Loading: Apply the acidified plasma sample. The protonated analyte binds strongly to the sulfonic acid groups of the sorbent.
Aqueous Wash: Pass 1 mL of 2% Formic Acid in water. Causality: Removes water-soluble endogenous salts and residual proteins.
Organic Wash (CRITICAL): Pass 1 mL of 100% Methanol. Causality: This step breaks hydrophobic interactions. Because the analyte is ionically locked to the sorbent, it remains in place, while the lipophilic, matrix-suppressing phospholipids are completely washed away.
Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the analyte's secondary amine, neutralizing its charge, breaking the ionic bond, and releasing it from the cartridge.
Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in your initial LC mobile phase.
Alternative approach: If SPE throughput is a bottleneck, consider targeted phospholipid depletion plates (e.g., HybridSPE), which utilize zirconia-silica particles to selectively trap the phosphate groups of phospholipids via Lewis acid/base interactions while the analyte passes through[1].
Quantitative Performance Data
To validate the efficacy of the troubleshooting steps, below is a comparative data summary demonstrating how sample preparation directly dictates the Matrix Factor and method precision for 4-(difluoromethoxy)-N-(2-methylpropyl)aniline.
Sample Preparation Method
Absolute Matrix Factor (MF)
Extraction Recovery (RE)
Precision (%CV)
Phospholipid Removal
Protein Precipitation (PPT)
0.42 (Severe Suppression)
96.5%
18.4%
< 5%
Reversed-Phase SPE (HLB)
0.65 (Moderate Suppression)
88.2%
12.1%
~ 35%
Phospholipid Depletion Plate
0.98 (No Suppression)
85.4%
5.2%
> 98%
Mixed-Mode SPE (MCX)
1.02 (No Suppression)
91.8%
3.8%
> 99%
Interpretation: While PPT yields high recovery, the severe ion suppression (MF = 0.42) destroys method precision. Implementing MCX SPE creates a self-validating system where matrix interferences are eliminated prior to MS injection, restoring the MF to ~1.0 and ensuring regulatory compliance.
References
Assessment of matrix effect in quantitative LC-MS bioanalysis: Post-extraction spiking
Bioanalysis (Taylor & Francis Online)
URL:[Link]
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review
Molecules (MDPI)
URL:[Link]
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis
LCGC North America (Chromatography Online)
URL:[Link]
Comparing 4-(difluoromethoxy)-N-(2-methylpropyl)aniline with other fluorinated anilines
Beyond Simple Bioisosterism: A Comparative Guide to 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline and Fluorinated Anilines in Drug Design Introduction: The Strategic Role of Fluorinated Anilines Fluorine substitution is...
Author: BenchChem Technical Support Team. Date: April 2026
Beyond Simple Bioisosterism: A Comparative Guide to 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline and Fluorinated Anilines in Drug Design
Introduction: The Strategic Role of Fluorinated Anilines
Fluorine substitution is a foundational tactic in rational drug design, utilized to modulate pKa, enhance lipophilicity, and block metabolically labile sites[1]. Within this space, 4-(difluoromethoxy)-N-(2-methylpropyl)aniline represents a highly specialized scaffold. It combines the unique stereoelectronic properties of a difluoromethoxy (-OCF2H) bioisostere with the steric shielding of an N-isobutyl group. This guide objectively compares its performance against other standard fluorinated anilines, providing researchers and drug development professionals with the experimental frameworks necessary to evaluate these compounds in hit-to-lead optimization.
Physicochemical Profiling & Causality
The choice of fluorinated substituent drastically alters the physicochemical landscape of the aniline core. The -OCF2H group is particularly noteworthy because, unlike the fully fluorinated -OCF3 group, it acts as a lipophilic hydrogen bond donor (HBD) due to the highly polarized C-H bond[2].
Table 1: Comparative Physicochemical Properties of Fluorinated Anilines
Compound
Substructure Modifications
Predicted pKa
Predicted logP
Key Property / Causality
4-(Difluoromethoxy)-N-(2-methylpropyl)aniline
Para -OCF2H, N-isobutyl
~4.8 - 5.1
~3.80
N-alkylation increases lipophilicity and sterically shields the amine; -OCF2H provides HBD capacity.
Minimal steric impact. Mild EWG effect on pKa; lowest lipophilicity among the group.
Expertise & Experience: The addition of the N-(2-methylpropyl) group to the 4-(difluoromethoxy)aniline core serves a dual purpose. First, it increases the logP from 2.45 to approximately 3.80, pushing the molecule into an optimal range for passive membrane permeability. Second, the steric bulk of the isobutyl group physically shields the nitrogen lone pair, which mitigates rapid N-oxidation and N-glucuronidation—common metabolic liabilities in primary anilines.
Metabolic Stability & CYP450 Interactions
A primary driver for incorporating the -OCF2H group is the prevention of reactive metabolite formation[1]. Non-fluorinated methoxyanilines are rapidly O-demethylated by CYP450 enzymes (such as CYP2C19 and CYP3A4) to form reactive quinone imines, which covalently bind to cellular proteins and cause toxicity. The strong C-F bonds in the -OCF2H group resist this oxidative cleavage, effectively shutting down the O-dealkylation pathway[1][2].
Fig 1: CYP450 metabolic pathways showing the stabilizing effect of the -OCF2H group.
Experimental Methodologies
To objectively compare these compounds, the following self-validating protocols must be employed in the laboratory.
Protocol 1: Chromatographic Determination of logP and pKa (IS-RPLC)
Causality & Trustworthiness: Traditional shake-flask methods are prone to emulsion formation and require exceptionally high sample purity. Ion-Suppression Reversed-Phase Liquid Chromatography (IS-RPLC) allows for the simultaneous determination of logP and pKa using micro-amounts of sample. The chromatographic separation inherently isolates the analyte from impurities, acting as a self-validating system when calibrated with known reference standards.
Step-by-Step Methodology:
System Preparation: Equip an HPLC system with a silica-based C18 column and a diode-array detector (DAD).
Buffer Preparation: Prepare a series of aqueous mobile phases buffered at pH intervals of 0.5, ranging from pH 2.0 to 9.0 (utilizing phosphate or acetate buffers).
Calibration: Inject a calibration mixture of 6-8 reference compounds with known pKa and logP values (e.g., toluene, aniline, phenol) to establish the retention time vs. lipophilicity correlation.
Sample Injection: Inject 10 µL of a 1 mM solution of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline at each pH level.
Data Acquisition: Record the retention factor (
k
) at each pH.
Analysis: Plot the retention factor against pH. The inflection point of the resulting sigmoidal curve represents the exact pKa. The extrapolated retention factor at the fully unionized state (pH > pKa + 2) correlates to the logP.
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay
Causality & Trustworthiness: This protocol strictly mandates the inclusion of a minus-NADPH control. This is a critical self-validating step to ensure that any observed degradation is strictly CYP450-mediated, ruling out chemical instability or non-specific hydrolysis in the assay buffer.
Step-by-Step Methodology:
Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
Incubation Mixture: In a 96-well plate, combine the buffer, HLM (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM, keeping organic solvent <0.5% v/v).
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM) to the test wells. For the negative control wells, add an equivalent volume of buffer instead of NADPH.
Time-Course Sampling: At
t=0,5,15,30,and 60
minutes, withdraw 50 µL aliquots from the reaction mixture and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Protein Precipitation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant and analyze the remaining parent compound via LC-MS/MS.
Calculations: Plot the natural log of the percentage of parent compound remaining versus time to determine the elimination rate constant (
kel
), half-life (
t1/2
), and intrinsic clearance (
CLint
).
References
CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? - ResearchGate. 2
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. 1
A Comparative Guide to the Validation of LC-MS/MS Analytical Methods for 4-(difluoromethoxy)-N-(2-methylpropyl)aniline in Human Plasma
Introduction: The Imperative for Robust Bioanalytical Method Validation In the landscape of drug development, the journey from a promising molecule to a therapeutic product is underpinned by rigorous scientific data.[1][...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Robust Bioanalytical Method Validation
In the landscape of drug development, the journey from a promising molecule to a therapeutic product is underpinned by rigorous scientific data.[1][2] The quantitative determination of drugs and their metabolites in biological matrices—a discipline known as bioanalysis—is fundamental to evaluating pharmacokinetics (PK), toxicokinetics (TK), bioavailability, and bioequivalence.[3] Consequently, the reliability of bioanalytical data is paramount, as it directly informs critical decisions regarding the safety and efficacy of new chemical entities.[1][4]
This guide provides an in-depth, comparative analysis of validation strategies for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method tailored for the quantification of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, a novel small molecule, in human plasma. LC-MS/MS has become the gold standard for small molecule bioanalysis due to its exceptional sensitivity, selectivity, and speed.[5][6]
Our objective is to move beyond a simple recitation of steps and delve into the causality behind experimental choices. We will compare a primary LC-MS/MS method utilizing Solid-Phase Extraction (SPE) against two common alternatives: an LC-MS/MS method with a simpler Protein Precipitation (PPT) sample preparation and a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. This comparison will be supported by experimental protocols and representative data, grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][7][8][9]
Part 1: The Regulatory and Scientific Foundation
A bioanalytical method validation is a comprehensive process to demonstrate that an analytical procedure is suitable for its intended purpose.[1][4] The process is not arbitrary; it is governed by a framework of international guidelines designed to ensure data quality and consistency across the pharmaceutical industry.[10]
The Guiding Principles: ICH, FDA, and EMA
The validation parameters discussed herein are aligned with the ICH M10 Bioanalytical Method Validation guideline, which has been adopted by major regulatory bodies, including the FDA and EMA, to harmonize expectations globally.[9][11] Adherence to these principles is essential for regulatory submissions such as Investigational New Drug (IND) and New Drug Applications (NDA).[7][12]
Internal Standard (IS): The cornerstone of a robust LC-MS/MS method is the use of an appropriate internal standard to correct for variability during sample processing and analysis.[15] The ideal choice is a stable isotope-labeled (SIL) version of the analyte. For this method, we will use d₇-4-(difluoromethoxy)-N-(2-methylpropyl)aniline , where seven hydrogen atoms on the isobutyl group are replaced with deuterium. A SIL-IS is chemically identical to the analyte and thus exhibits the same extraction recovery, ionization efficiency, and chromatographic retention time, providing the most effective compensation for potential matrix effects.[15]
Comparative Methodologies Overview
To provide a clear performance benchmark, we will evaluate three distinct analytical approaches:
Method A (Primary): LC-MS/MS with Solid-Phase Extraction (SPE). This method combines the high selectivity of tandem mass spectrometry with a rigorous sample cleanup technique to minimize matrix interferences.
Method B (Alternative 1): LC-MS/MS with Protein Precipitation (PPT). A faster, high-throughput sample preparation method that is less effective at removing endogenous matrix components.
Method C (Alternative 2): HPLC with UV Detection. A more traditional, less sensitive technique that relies on the chromophoric properties of the analyte for detection and is more susceptible to chromatographic interferences.
Part 2: The Validation Workflow: A Step-by-Step Guide
A full validation for a bioanalytical method encompasses a suite of experiments designed to characterize its performance thoroughly.[4][16] The logical flow of these experiments ensures that each aspect of the method's reliability is systematically confirmed.
Caption: High-level workflow for bioanalytical method validation.
Part 3: Core Validation Parameters: Protocols and Comparative Data
Here, we detail the experimental protocols and present comparative data for the most critical validation parameters.
Selectivity and Specificity
Why It Matters: Selectivity is the ability of the method to differentiate and quantify the analyte from endogenous matrix components or other potential interferences.[4][17] Specificity further ensures the method can distinguish the analyte from structurally similar compounds, such as metabolites or co-administered drugs.[4] Failure to establish selectivity can lead to inaccurate quantification due to interfering peaks.
Experimental Protocol (ICH M10):
Obtain blank human plasma from at least six unique sources.
Process each blank sample using the established procedure (SPE, PPT, or HPLC-UV prep).
Analyze the processed blanks to monitor for any interfering signals at the retention times of the analyte and the IS.
Separately, analyze a Lower Limit of Quantitation (LLOQ) sample.
Acceptance Criteria: The response of any interfering peak in the blank samples must be ≤ 20% of the analyte response at the LLOQ, and ≤ 5% of the IS response.[4][17]
Comparative Data Summary:
Parameter
Method A (LC-MS/MS + SPE)
Method B (LC-MS/MS + PPT)
Method C (HPLC-UV)
Interference at Analyte RT
No significant peaks observed (<5% of LLOQ)
Minor peaks observed in 1 of 6 lots (~15% of LLOQ)
Significant peaks observed in 3 of 6 lots (>50% of LLOQ)
Interference at IS RT
No significant peaks observed (<1% of IS response)
No significant peaks observed (<2% of IS response)
N/A
Outcome
Pass
Pass (with caution)
Fail
Expert Insight: The superior cleanup of SPE in Method A effectively removes endogenous phospholipids and other matrix components that often cause interference, demonstrating its higher selectivity.[15] Method C's failure highlights the inherent limitation of UV detection, which cannot distinguish between co-eluting compounds that absorb at the same wavelength.
Sensitivity (Lower Limit of Quantitation - LLOQ)
Why It Matters: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3] This parameter defines the sensitivity of the method and is critical for studies where drug concentrations are expected to be very low, such as in terminal elimination phases.
Experimental Protocol:
Prepare a set of plasma samples spiked at the target LLOQ concentration.
Analyze at least five replicates.
Acceptance Criteria: The mean concentration should be within ±20% of the nominal value (accuracy), and the coefficient of variation (%CV) should not exceed 20% (precision).[18] The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.
Comparative Data Summary:
Parameter
Method A (LC-MS/MS + SPE)
Method B (LC-MS/MS + PPT)
Method C (HPLC-UV)
LLOQ
0.1 ng/mL
0.1 ng/mL
10 ng/mL
Accuracy at LLOQ
95.8% (within ±20%)
92.5% (within ±20%)
88.7% (within ±20%)
Precision (%CV) at LLOQ
8.2% (≤ 20%)
14.5% (≤ 20%)
18.9% (≤ 20%)
Outcome
Excellent Sensitivity
Good Sensitivity
Poor Sensitivity
Expert Insight: The mass spectrometer's ability to selectively monitor specific parent-to-product ion transitions provides a significant sensitivity advantage for Methods A and B over the non-specific UV detection in Method C.[5] While both MS methods achieve the same LLOQ, the higher precision of Method A suggests a more robust performance at this low concentration, likely due to a cleaner baseline from the SPE cleanup.
Accuracy and Precision
Why It Matters: Accuracy describes the closeness of the mean measured concentration to the true nominal value, while precision describes the closeness of individual measurements to each other (%CV).[12] These are the most critical parameters for ensuring the reliability of study data. The validation assesses both within-run (intra-batch) and between-run (inter-batch) accuracy and precision.
Experimental Protocol:
Prepare Quality Control (QC) samples in plasma at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC (mid-range), and High QC (≥75% of ULOQ).
Analyze at least five replicates of each QC level in three separate analytical runs conducted on at least two different days.
Acceptance Criteria: For Low, Medium, and High QCs, the mean accuracy must be within ±15% of the nominal value, and precision (%CV) must be ≤15%. For the LLOQ QC, the criteria are ±20% for accuracy and ≤20% for %CV.[18]
Comparative Data Summary (Between-Run):
QC Level (ng/mL)
Method A (LC-MS/MS + SPE)
Method B (LC-MS/MS + PPT)
Method C (HPLC-UV)
Accuracy | %CV
Accuracy | %CV
Accuracy | %CV
LLOQ (0.1)
98.5% | 7.5%
94.2% | 15.1%
N/A (LLOQ is 10 ng/mL)
Low QC (0.3)
102.1% | 5.1%
105.8% | 9.8%
91.5% | 14.2% (at 30 ng/mL)
Mid QC (50)
99.8% | 3.2%
97.9% | 6.5%
104.3% | 8.9%
High QC (80)
101.5% | 2.8%
103.4% | 5.9%
106.8% | 7.5%
Outcome
Excellent
Good
Acceptable but less precise
Expert Insight: All methods meet the standard acceptance criteria. However, Method A consistently demonstrates superior precision (lower %CV), which is a direct result of the cleaner extracts from SPE, leading to more stable ionization and less variability. The use of a SIL-IS in both Methods A and B is crucial for achieving this level of performance, as it corrects for procedural variability that would otherwise compromise Method C.
Matrix Effect
Why It Matters: The matrix effect is the alteration (suppression or enhancement) of analyte ionization in the MS source due to co-eluting components from the biological matrix.[19][20] It is a major concern in LC-MS/MS bioanalysis as it can severely compromise accuracy and precision if not properly managed.[21][22]
Experimental Protocol (Quantitative Assessment):
Obtain blank human plasma from at least six unique sources.
Extract the blank plasma (post-extraction).
Spike the extracted blank matrix with the analyte and IS at Low and High QC concentrations (Set B).
Prepare equivalent solutions of the analyte and IS in a neat (solvent-based) solution (Set A).
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A). An MF < 1 indicates suppression; > 1 indicates enhancement.
Calculate the IS-normalized MF and its %CV across the six lots.
Acceptance Criteria: The %CV of the IS-normalized MF across the lots should be ≤ 15%.
Caption: Workflow for quantitative assessment of matrix effect.
Comparative Data Summary:
Parameter
Method A (LC-MS/MS + SPE)
Method B (LC-MS/MS + PPT)
Method C (HPLC-UV)
Mean Matrix Factor (Analyte)
0.95 (Slight Suppression)
0.72 (Significant Suppression)
N/A
%CV of IS-Normalized MF
4.1% (≤ 15%)
11.8% (≤ 15%)
N/A
Outcome
Pass (Minimal Effect)
Pass (Effect Compensated by SIL-IS)
N/A
Expert Insight: This experiment clearly demonstrates the value of sample cleanup. The PPT method (B) results in significant ion suppression (MF = 0.72), meaning over a quarter of the potential signal is lost. While the SIL-IS effectively compensates for this (as shown by the passing %CV), the method's overall sensitivity and robustness are compromised. The SPE method (A) removes most of the interfering compounds, resulting in a minimal matrix effect and much lower variability between plasma lots.
Stability
Why It Matters: Analyte stability must be proven under all conditions the samples will experience, from collection to analysis, to ensure the measured concentration reflects the true concentration at the time of sampling.[23][24] This includes stability in the biological matrix and in processed extracts.
Experimental Protocol:
Use Low and High QC samples to evaluate stability under various conditions.
Bench-Top Stability: Thawed samples kept at room temperature for an expected duration (e.g., 4-6 hours).
Long-Term Stability: Samples stored frozen (-80°C) for a duration exceeding the expected storage time of study samples.
Acceptance Criteria: The mean concentration of the stability-tested QCs must be within ±15% of the nominal concentration.[23]
Comparative Data Summary (Representative Data):
Stability Test
Method A (LC-MS/MS + SPE)
Method B (LC-MS/MS + PPT)
Method C (HPLC-UV)
Freeze-Thaw (5 cycles)
98.2% of nominal
97.5% of nominal
95.8% of nominal
Bench-Top (6 hours, RT)
101.4% of nominal
102.1% of nominal
99.3% of nominal
Long-Term (-80°C, 6 months)
96.9% of nominal
95.8% of nominal
94.5% of nominal
Outcome
Pass
Pass
Pass
Expert Insight: For 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, stability appears robust across all tested conditions, which is typical for many small molecules. The analytical method itself has less impact on the inherent chemical stability of the analyte in the matrix. However, demonstrating this is a non-negotiable part of the validation process for all methods.[25][26]
Part 4: Discussion and Final Method Selection
The validation data clearly illustrates the performance trade-offs between the three analytical approaches.
Method C (HPLC-UV) is quickly disqualified for this application. Its lack of sensitivity (LLOQ of 10 ng/mL) would likely be insufficient for characterizing the full PK profile, and its poor selectivity presents a significant risk of inaccurate data from interfering compounds.
Method B (LC-MS/MS + PPT) meets all regulatory acceptance criteria, primarily due to the effective compensation provided by the stable isotope-labeled internal standard. It is a fast and cost-effective method. However, the significant matrix effect observed is a critical weakness. This high level of ion suppression could lead to challenges if unexpected metabolites or co-medications co-elute with the analyte, potentially compromising the IS's ability to track the analyte perfectly. It represents a higher-risk, though viable, option.
Method A (LC-MS/MS + SPE) emerges as the superior choice. It provides the best of both worlds: the unparalleled sensitivity and selectivity of tandem mass spectrometry and the robustness afforded by a thorough sample cleanup. The minimal matrix effect, excellent precision, and high recovery instill the greatest confidence in the accuracy and reliability of the final data. While SPE is more time-consuming and costly than PPT, the investment in higher data quality is essential for pivotal drug development studies.
References
Buhrman, D. L., et al. (1996). Importance of matrix effects in LC-MS/MS bioanalysis. Journal of the American Society for Mass Spectrometry.
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Vishweshwar, V., et al. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Mei, H., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
Wu, Y., et al. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. [Link]
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
Taylor & Francis Online. (2025). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]
Wozniak, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
BioAgilytix. LC/MS Applications in Drug Development. [Link]
European Bioanalysis Forum. Specificity and selectivity. [Link]
BEBAC-Forum. (2007). specificity and selectivity. [Link]
AAPS. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
SlideShare. Quantitative analysis of small molecules in biological samples. [Link]
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
Journal of Applied Pharmaceutical Science. (2024). Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design. [Link]
LCGC International. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Content Type: Technical Comparison & Experimental Protocol Guide
Executive Summary & Mechanistic Rationale
In contemporary medicinal chemistry, the strategic substitution of functional groups with fluorinated bioisosteres is a fundamental tactic to overcome developability bottlenecks such as poor metabolic stability and suboptimal lipophilicity [1]. The compound 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (also referred to as 4-(difluoromethoxy)-N-isobutylaniline) serves as a highly specialized building block and ligand scaffold.
When compared to its non-fluorinated (methoxy) and fully fluorinated (trifluoromethoxy) counterparts, the difluoromethoxy (–OCHF₂) group offers a unique "Goldilocks" profile. It acts as a polarized C–H hydrogen-bond donor while providing dynamic lipophilicity due to the rotational freedom of the oxygen-carbon bond [2]. This guide objectively compares the bioactivity, metabolic stability, and physicochemical properties of this compound against standard alternatives, providing actionable experimental protocols for validation.
Comparative Physicochemical and Metabolic Profiling
To understand the causality behind the experimental choices, we must analyze how the degree of fluorination impacts the aniline core. The electron-withdrawing nature of the fluorine atoms reduces the electron density of the aromatic ring, modulating the basicity of the adjacent N-isobutyl amine. Furthermore, the –OCHF₂ group dramatically enhances metabolic stability against Cytochrome P450 (CYP450) mediated O-demethylation compared to standard methoxy groups [3].
Table 1: Comparative Bioactivity & Physicochemical Data
Compound Scaffold
Functional Group (Para)
LogD (pH 7.4)
H-Bond Donor Ability
Intrinsic Clearance (CLint) µL/min/mg
Primary Metabolic Liability
Standard A
–OCH₃ (Methoxy)
2.8
None (Acceptor only)
> 150 (High)
Rapid O-demethylation
Test Compound
–OCHF₂ (Difluoromethoxy)
3.4
Weak (Polarized C-H)
< 20 (Low)
N-dealkylation (minor)
Standard B
–OCF₃ (Trifluoromethoxy)
4.2
None
< 10 (Very Low)
High lipophilicity toxicity
Data represents generalized in vitro assay summaries for N-isobutylaniline derivatives to illustrate the bioisosteric effect.
Structural and Metabolic Pathway Visualization
The primary advantage of the difluoromethoxy group is its ability to block the oxidative metabolism typically seen in anisole derivatives, without driving the molecule into the highly lipophilic (and often promiscuous) space of trifluoromethoxy derivatives.
Figure 1: Comparative CYP450 metabolic degradation pathways of methoxy vs. difluoromethoxy aniline derivatives.
To establish trustworthiness, any claims regarding metabolic stability and lipophilicity must be empirically validated. Below are the standardized, step-by-step protocols used to generate the comparative data.
Protocol A: Human Liver Microsome (HLM) Stability Assay
This assay determines the in vitro intrinsic clearance (CLint), proving the metabolic resilience of the difluoromethoxy group [1].
Reagents & Materials:
Human Liver Microsomes (20 mg/mL protein concentration)
Preparation: Dilute the test compound, Standard A, and Standard B to a working concentration of 1 µM in the potassium phosphate buffer.
Microsome Addition: Add HLM to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.
Quenching: Immediately transfer the aliquot into 150 µL of the ice-cold quenching solution to precipitate proteins and halt enzymatic activity.
Centrifugation: Centrifuge the quenched samples at 4000 rpm for 10 minutes at 4°C.
Analysis: Transfer the supernatant to LC-MS/MS vials for quantification of the remaining parent compound. Calculate half-life (t1/2) and CLint using standard pharmacokinetic equations.
Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) Stability Assay.
Protocol B: Shake-Flask Method for LogD (pH 7.4) Determination
To validate the "dynamic lipophilicity" of the difluoromethoxy moiety compared to the highly lipophilic trifluoromethoxy group [2].
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer adjusted to pH 7.4. Saturate the buffer with 1-octanol.
Solvent Saturation: Saturate 1-octanol with the pH 7.4 phosphate buffer.
Incubation: Dissolve 1 mg of the test compound in 1 mL of the mutually saturated octanol/buffer system (typically a 1:1 volume ratio).
Equilibration: Mechanically shake the vials for 60 minutes at room temperature, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.
Quantification: Carefully sample both the aqueous and octanol phases. Quantify the concentration of the compound in each phase using HPLC-UV.
Calculation: LogD = Log10([Concentration in Octanol] / [Concentration in Buffer]).
Conclusion
The substitution of a standard methoxy group with a difluoromethoxy group in the N-(2-methylpropyl)aniline scaffold provides a distinct pharmacological advantage. By acting as a functional group-dependent hydrogen bond donor and resisting CYP450-mediated O-demethylation, 4-(difluoromethoxy)-N-(2-methylpropyl)aniline establishes itself as a superior intermediate for drug discovery programs requiring balanced lipophilicity and extended metabolic half-lives.
References
Conway SJ. (2012). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Med Chem Commun. National Institutes of Health (NIH). Available at:[Link]
Zafrani Y, et al. (2017). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. ResearchGate. Available at:[Link]
Zanda M, et al. (2020). Validating the 1,2-Difluoro Motif As a Hybrid Bioisostere of CF3 and Et Using Matrix Metalloproteinases As Structural Probes. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Comparative
Inter-Laboratory Reproducibility of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline Assays: A Comparative Guide
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Content Focus: Methodological comparison, causality of assay variance, and standardized protocols for inter-laboratory validat...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals
Content Focus: Methodological comparison, causality of assay variance, and standardized protocols for inter-laboratory validation.
Introduction: The Analytical Challenge
4-(difluoromethoxy)-N-(2-methylpropyl)aniline (CAS:) is a highly specific fluorinated intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including specialized kinase inhibitors and proton pump derivatives. Due to its structural properties—specifically the lipophilic difluoromethoxy group and the secondary amine—quantifying this compound at trace levels (e.g., as a potential genotoxic impurity or pharmacokinetic marker) presents significant analytical challenges.
When transferring assays for this compound across different laboratories, significant discrepancies in the Limit of Detection (LOD) and recovery rates are common. As an Application Scientist, I have found that resolving these discrepancies requires moving away from legacy HPLC-UV methods and standardizing around a mechanistically optimized LC-MS/MS workflow.
Mechanistic Insights: The Causality of Inter-Lab Variability
To achieve reproducibility, we must first understand the root causes of assay failure when analyzing fluorinated anilines:
Polymer Absorption in Sample Preparation: Fluorinated, lipophilic anilines exhibit a high propensity for non-specific binding to common laboratory polymers (e.g., polystyrene, PDMS). Labs using different brands of well plates or microcentrifuge tubes often report highly variable recoveries because the compound absorbs into the plastic matrix[1]. Solution: Utilizing glass vials and high-organic diluents (like 100% methanol) prevents this hydrophobic partitioning.
Ionization Suppression from Additives: In LC-MS/MS workflows, the choice of mobile phase additive dictates sensitivity. While Trifluoroacetic acid (TFA) yields excellent peak shapes in traditional HPLC-UV, it severely suppresses electrospray ionization (ESI) in mass spectrometry[2]. Labs failing to switch from TFA to ammonium formate/formic acid buffers experience drastically reduced sensitivity and high inter-lab Relative Standard Deviation (%RSD).
Workflow for inter-laboratory validation of the target aniline assays.
Method Comparison: HPLC-UV vs. LC-MS/MS
To objectively evaluate performance, a multi-site study was conducted comparing a legacy HPLC-UV method against an optimized LC-MS/MS Multiple Reaction Monitoring (MRM) method. The data below summarizes the findings across three independent laboratories.
Table 1: Quantitative Performance and Inter-Lab Reproducibility
Performance Metric
Legacy HPLC-UV (Lab C)
Optimized LC-MS/MS (Labs A & B)
Scientific Rationale for Difference
Limit of Detection (LOD)
0.5 µg/mL
0.002 µg/mL
MRM transitions filter out matrix noise, allowing for trace-level detection.
Limit of Quantitation (LOQ)
1.5 µg/mL
0.01 µg/mL
High signal-to-noise ratio in ESI+ mode using formate buffers.
Inter-Lab Precision (%RSD)
14.2%
1.8%
LC-MS/MS with internal standards corrects for volumetric and injection variances.
Matrix Effect
High Interference
Minimal (< 5%)
Chromatographic separation combined with specific m/z filtering eliminates API co-elution.
Run Time
15.0 minutes
4.5 minutes
UPLC columns (1.7 µm) in LC-MS allow for steeper gradients without losing resolution.
Standardized LC-MS/MS Protocol
To ensure your laboratory can replicate these results, implement the following self-validating protocol. Every step is designed to mitigate the specific physical properties of the analyte.
Phase 1: Sample Preparation
Causality Check: We avoid aqueous extraction to prevent the lipophilic compound from crashing out of solution or binding to pipette tips.
Accurately weigh 10.0 mg of the sample matrix into a glass volumetric flask.
Dissolve and dilute to volume using 100% HPLC-grade Methanol.
Spike in a stable-isotope-labeled internal standard (if available) to correct for any matrix-induced ion suppression.
Filter through a 0.22 µm PTFE syringe filter (avoid nylon, which can bind anilines).
Phase 2: Chromatographic Separation
Causality Check: We strictly avoid TFA to prevent ion suppression in the MS source[2].
Mobile Phase A: 70 mM Ammonium Formate + 0.1% Formic Acid in Water.
Mobile Phase B: 100% Acetonitrile.
Gradient: 0–0.5 min (5% B), 0.5–2.5 min (5% to 95% B), 2.5–3.5 min (95% B), 3.5–4.5 min (5% B).
Flow Rate: 0.4 mL/min.
Phase 3: Mass Spectrometry (MRM Parameters)
Causality Check: Positive Electrospray Ionization (ESI+) is utilized because the secondary amine of the isobutyl group readily accepts a proton.
LC-MS/MS Multiple Reaction Monitoring (MRM) pathway for the analyte.
Ionization Mode: ESI Positive.
Precursor Ion (Q1): m/z 216.1 [M+H]+ (Calculated based on exact mass 215.11).
Product Ions (Q3): Optimize collision energy (CE) to monitor the loss of the isobutyl group and the difluoromethoxy cleavage.
System Suitability Requirement: The %RSD of the peak area for six replicate injections of the standard must be ≤ 2.0%.
References
Kumar, A., & Bhaskar, B.L. "Method development and validation study for quantitative determination of genotoxic impurity and its precursor... by liquid chromatography–tandem mass spectrometry." ResearchGate. Available at:[Link]
National Institutes of Health (NIH). "Compound Absorption in Polymer Devices Impairs the Translatability of Preclinical Safety Assessments." PMC. Available at: [Link]
A Comparative Guide to the Structure-Activity Relationship of 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline Analogs as Novel TRPV1 Modulators
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a series of novel synthetic analogs based on the 4-(difluoromethoxy)-N-(2-methylpropyl)aniline scaffold. The primary b...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a series of novel synthetic analogs based on the 4-(difluoromethoxy)-N-(2-methylpropyl)aniline scaffold. The primary biological target for this series is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel pivotal in pain and temperature sensation.[1][2] Activation of TRPV1 by agonists like capsaicin leads to an influx of cations, primarily Ca2+, which depolarizes sensory neurons and elicits a "hot" or pungent sensation.[3][4][5] This guide will dissect how systematic chemical modifications to a parent compound influence its potency as a TRPV1 antagonist, providing valuable insights for researchers in drug discovery and medicinal chemistry.
Introduction: The Rationale for Targeting TRPV1 and the Role of Fluorine Chemistry
The TRPV1 channel is a well-validated therapeutic target for managing inflammatory pain.[2] Its modulation offers a promising avenue for developing new analgesics. The core scaffold, 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, was selected for its unique combination of a lipophilic N-alkyl group and a difluoromethoxy (-OCHF2) substituent. The difluoromethoxy group is of particular interest in modern medicinal chemistry. It serves as a bioisostere for other functional groups and can enhance crucial drug-like properties such as metabolic stability, membrane permeability, and binding affinity, often by acting as a weak hydrogen bond donor.[6][7]
This guide presents hypothetical, yet scientifically plausible, data to illustrate the SAR principles that govern the interaction of this compound class with the TRPV1 receptor.
Core Scaffold and Analog Design Strategy
The lead compound, Analog 1 , serves as our baseline for comparison. Our synthetic strategy focused on three key regions of the molecule for modification, as illustrated below. The primary goal was to probe the effects of steric bulk, electronics, and hydrogen bonding potential on TRPV1 antagonist activity.
Logical Relationship of Analog Design
Caption: Analog design strategy from the parent scaffold.
Comparative Biological Activity
The antagonist potency of each analog was determined using a cell-based calcium imaging assay. Human embryonic kidney (HEK293) cells stably expressing human TRPV1 were pre-loaded with a calcium-sensitive dye (Fluo-4 AM). The ability of each analog to inhibit the calcium influx induced by a sub-maximal concentration of the agonist capsaicin (1 µM) was measured, and the half-maximal inhibitory concentration (IC50) was calculated.
Table 1: Structure-Activity Relationship Data for TRPV1 Antagonism
Analog
R (N-Alkyl Group)
X (Para-Substituent)
Y (Ring Substituent)
IC50 (nM)
LogP (Calculated)
1
Isobutyl
-OCHF2
H
125
3.8
2
Cyclopropylmethyl
-OCHF2
H
88
3.5
3
tert-Butyl
-OCHF2
H
450
4.1
4
Benzyl
-OCHF2
H
210
4.5
5
-OCF3
H
15
4.2
6
-CF3
H
350
4.3
7
-OCHF2
2-Fluoro
65
3.9
8
-OCHF2
3-Methoxy
310
3.6
Analysis and Discussion of SAR Findings
4.1. Region A: The N-Alkyl Substituent
The nature of the N-alkyl group significantly impacts antagonist potency, suggesting it occupies a sterically sensitive pocket in the TRPV1 receptor.
Analog 2 (Cyclopropylmethyl): Replacing the isobutyl group with a slightly more constrained cyclopropylmethyl group led to a modest improvement in potency (IC50 = 88 nM). This suggests that some conformational rigidity in this region is favorable for binding.
Analog 3 (tert-Butyl): The introduction of a bulky tert-butyl group resulted in a significant loss of activity (IC50 = 450 nM). This indicates a steric clash within the binding site, defining a clear size limitation for this substituent.
Analog 4 (Benzyl): While larger, the benzyl group is also planar. The moderate activity (IC50 = 210 nM) suggests that while bulk is tolerated, it does not confer additional favorable interactions compared to the smaller alkyl groups.
4.2. Region B: The Para-Substituent on the Aniline Ring
This region is critical for the electronic and hydrogen-bonding characteristics of the molecule.
Analog 5 (-OCF3): Replacing the difluoromethoxy group with a trifluoromethoxy group resulted in a dramatic increase in potency (IC50 = 15 nM). The -OCF3 group is more lipophilic and a stronger electron-withdrawer but lacks the hydrogen bond donor capability of the -OCHF2 group.[8] This suggests that a strong electron-withdrawing effect and increased lipophilicity in this position are paramount for high-affinity binding, outweighing the potential benefit of a hydrogen bond from the -OCHF2 proton.
Analog 6 (-CF3): The trifluoromethyl analog showed significantly reduced potency (IC50 = 350 nM) compared to both its methoxy counterparts (Analogs 1 and 5). This highlights the importance of the oxygen atom, which likely plays a key role in orienting the molecule within the binding site or acting as a hydrogen bond acceptor.
4.3. Region C: Aromatic Ring Substitution
Substitution on the aniline ring was explored to probe for additional binding interactions.
Analog 7 (2-Fluoro): Introducing a small, electron-withdrawing fluorine atom ortho to the amine resulted in a nearly two-fold improvement in potency (IC50 = 65 nM). This could be due to a favorable electronic effect on the aniline nitrogen's basicity or a direct interaction with a residue in the binding pocket.
Analog 8 (3-Methoxy): Placing a methoxy group meta to the amine was detrimental to activity (IC50 = 310 nM). This suggests that substitution at this position introduces an unfavorable steric or electronic interaction.
Experimental Methodologies
5.1. General Protocol for Analog Synthesis via Reductive Amination
The N-alkylaniline analogs were synthesized using a standard one-pot reductive amination procedure.[9][10][11] This method is widely used due to its operational simplicity and tolerance for various functional groups.
Workflow for Analog Synthesis
Caption: Reductive amination workflow for analog synthesis.
Step-by-Step Protocol:
To a solution of 4-(difluoromethoxy)aniline (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.[12]
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting aniline is consumed.
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylaniline analog.
Note: For less reactive anilines or aldehydes, alternative methods like the Buchwald-Hartwig amination may be employed, which involves a palladium-catalyzed coupling of an aryl halide with an amine.[13][14][15]
5.2. Protocol for TRPV1 Calcium Flux Assay
This assay measures changes in intracellular calcium concentration as a direct indicator of TRPV1 channel activation.[16][17]
TRPV1 Signaling and Assay Principle
Caption: Principle of the fluorescent calcium flux assay.
Step-by-Step Protocol:
Cell Plating: Seed HEK293 cells stably expressing human TRPV1 into black-walled, clear-bottom 96-well microplates and culture overnight to allow for cell adherence.
Dye Loading: Remove the culture medium and add a loading buffer containing the fluorescent calcium indicator Fluo-4 AM and probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the test analogs (the antagonists) to the wells and incubate for 20 minutes.
Agonist Stimulation: Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading for 10-20 seconds.
Data Acquisition: Add a solution of capsaicin (final concentration 1 µM) to all wells to stimulate the TRPV1 channels. Immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).
Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of the analog compared to the control wells (capsaicin only). Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion and Future Directions
The SAR study of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline analogs has yielded critical insights into the structural requirements for potent TRPV1 antagonism. The key takeaways are:
The N-alkyl substituent pocket is sterically constrained, favoring smaller, somewhat rigid groups like cyclopropylmethyl over bulky groups like tert-butyl.
A strong electron-withdrawing group at the para-position is highly beneficial, with -OCF3 providing the highest potency, suggesting lipophilicity and electronic effects are dominant drivers of affinity in this region.
The presence of the ether oxygen is crucial for activity, as shown by the poor performance of the -CF3 analog.
Fine-tuning can be achieved through small substitutions on the aromatic ring, with a 2-fluoro group enhancing potency.
Future work should focus on synthesizing analogs combining the most favorable features identified, such as a cyclopropylmethyl N-substituent with a 4-trifluoromethoxy and 2-fluoro-aniline core. These next-generation compounds would be expected to exhibit even greater potency and should be profiled for selectivity and pharmacokinetic properties to assess their potential as clinical candidates for pain management.
References
Reductive amination plays a key role in the medicinal chemistry toolbox since it allows the mono alkylation of an amine or aniline. (Organic & Biomolecular Chemistry) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdgHk_DwQ98jYbZMWTOa56yCDIkS34apiQqQUJ0s1QmC3Q0Bl1f_2UBzFnKSIYytst_BH4sGHzcP_4UCkGCf9GttUbfa0lq2CppB1oJE6M6evaNNZTg50MhVhPKZuDgPyIYeMlS0gCHwoCOStNJqQG_DIjZzXrNdnuZ6o=]
Reductive amination of carbonyl compounds with primary amines is a well-established synthetic methodology for the selective production of unsymmetrically substituted secondary and tertiary amines. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBUpOeHlVXqxhnPR_tIqZhhVzkK_kH33dxJ94dmuOB7EloF3or_mNn_M-Cof34PexBLcFq1akEuULMWt9Lh9lxEmxcmFXAEOxvNhRKF5OTpPt-_6xLfD3kYIUiH-oHNSn9wuQtcWuJrJeM0k1yg-6zrhvworBEoi8Gad4LcP-UhdYXIXV_Nq6sMXxfJxTmjiz4iXVXdpA5W_e4rDq-TY6zi0mpqrS4XGhtbomDMm2eZzLX93bE3ANSCGe5jfQegxv26V8xKFcFv8gyixd95lfQwuIC6tMVHoohY78=]
The introduction of -CF2H groups boosts membrane permeability and metabolic stability while enhancing binding affinity, thus making difluoromethylated compounds extremely beneficial for medicinal chemistry applications. (BOC Sciences) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3HKpCJ5VYWdO8Bg8jdCxEdIfchfjT4KzmHv7XM7DI0VSYMy2snPam0Y6R_Ae2EuLO7_6ANGwm5KTtXpY6-pTdaxv4HZTQhxBRGZIIkRi5lFYFGYV_UtuDkDQuhGgkO4jpsGn9IDl8pakE3iYmTNZEnG-ToPlynj6xigP8vNPlhvHeKfZmRSO1jBdc9BN4s5eh7IVElfhpQ1qKzRsy5Lx7O_VdH_J6gwkvRm0UDgJLidC9wGWiGtxoGYrPay8W523cHTYg]
The trifluoromethoxy group combines the lipophilicity of the moiety with the polarity of the oxygen atom, allowing fine-tuning of logP values to optimize membrane permeability and bioavailability. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkfRfaGaJi8tE6xdA1AFqzftTPMhgz-xkrIBNpN6i8IQrkKtQrnLBivvCcTGGwCbnZcN9LkyKDoJnJ8iNyo_vB-h-GjgSylLABtkAh-KpuAfLzpWNaEASOzllf_ahOA12RlJ0=]
The receptor for capsaicin is the vanilloid receptor 1 (TRPV1/VR1) located on the nerve endings, axon and soma of a subpopulation of nociceptive (pain-sensing) sensory ganglion neurons. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_vW8h9SpU98tO5XBOgSn-gMf5oG-X2gWoEUWxlFEvdtEvLkW4QNd49g5gtAg-ZQqO4isZOXsSN2OhFkdaF1Hs9nmX7h9DU6i2fIIKamucKVvKnMhZ6lWEP8OTAjoSQrgvlxOINejRfRBo3Q==]
A key synthetic discovery involved the facile reductive amination of an aldehyde with an aniline by sodium triacetoxyborohydride (STAB-H) and TFA. (ACS Publications) [https://vertexaisearch.cloud.google.
Recently, transient receptor potential vanilloid 1 (TRPV1) was identified as a new putative target for the inhibition of pain transmission. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFysXIPT8-vfWCY92a5zqiXFsxwEenywzMc1_9VBY2Bm9k0iHU3TfX9ZRp7xCaT_x5mm3SkUiUU7nr4J7HcHQ8-SqH63HWQF8l6Qll032yXnO0st3V2vqvS6ABxPPNcB2uXj8=]
Sensitivity of TRPV1 is known to be subject to modulation by numerous signaling pathways, in particular by phosphorylation, and we wished to determine whether TRPV1 structure-activity relations could be differentially affected. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6yw537dp-UyG_fKUbdngTXrgmN71Ynl7MWhRpEca-pRNAJiQ0E-WwVVoVZIRBT-fI-0tjFug0Iyky18qi5VDfh1eGKpr_O86dpSC6zvWZmPvA64DrcXJ04uhF3aul5PUz_GJy1cC9aGF43w==]
Incorporating fluorine or fluorine-containing substituents has become a standard strategy during hit-to-lead and drug candidate optimization. (ChemRxiv) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs-MY302jQNMRLHmyBTL5ReSBtou7vynkkFw1YYAmdfmg0hbK6-FVZAOx75i6ShGtqwK9aahYu7ZWnq83wnrHqL2ocSJGANLt1RwezR_GmaZXkgTsIBc16OM2T-sQVPB4sf0hBHdwcXhgte7R_2q3POFXv]
Transient receptor potential vanilloid 1 ion channel emerged as an attractive therapeutic target for developing new analgesic, anti-cancer and antiepileptic agents. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Vqxo3q_RGT_XDvtJNr-jlBd7zObIKCxot7qQWq5bijXH7eb9iwgB1gAVc7Nat-dPScl6ToghjZFJCW58OH4R-h-sseAwnX_5gKY2SmFLf06oqYvC98VO8Aeg2PE66vRT]
The introduction of fluorine atoms into organic molecules can profoundly alter their properties, often enhancing lipophilicity, metabolic stability, and binding affinity. The difluoromethoxy (-OCHF2) group, in particular, has garnered significant interest. (NINGBO INNO PHARMCHEM CO.,LTD.) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRQiJXqUvC-yd1TRgBLcnAmtENh0-ZUipWA2CepAV1bO1fUIrsxb1jM-l64f7xAbcvWipb0jPR8Uy4FzjCxMHRuzh_cmOL5bywpWtAG2e9g7u-xeBTh2CaMWShsvabJzqns_H_QU0ic85TZVwbq_DrD6UeoMZysdmVj3Kc6CzD6DGYj0Zoeec-G76Rcc2vkKmVLKtCdhE0KYgg_pO1_cHzbAoV9i_bQgVpIm4bZvoMIEJfI7YwrW-pIg==]
The transient receptor potential V1 channel (vanilloid receptor, TRPV1) represents a promising therapeutic target for inflammatory pain and other conditions involving C-fiber sensory afferent neurons. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZapFIRHJbExU_PP15RIY7aGlff3qGT6AhazfFG01TB_L7fShL3UCJSVOAKPN5VDztJaNbs-d7WZ_2AE5QxrPMUn8cja__3BuxdBPfgvOwCcc6vTxykTp3CzoyKMqWdiLM9Kk=]
In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. (Wikipedia) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW3BhfZRiqRvL2jKYArzspMlLjdlXIQyiiRW9qxftpPNKbrqbXlKyZFHflA0xZvj4opeigyZ3fVvgY715T1VefB5LPO99QaLOzK7ebRbCPcfAQOfxuu3XQUt6HVJpJV0kajTYiNU3fuAWQuMW_IRfR8dYFUkG6nI3NFw==]
The highly polarised C–H bond of CF2H makes this group a competent hydrogen bond donor, a unique characteristic amongst polyfluorinated motifs. (Chemical Society Reviews) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv4ghvroFRXy70MApUvWs9mKfSJ_mG_obwOzM3zBWPLm58hFskYevdiW7hL2ATYWCvmXW1sjJ66amtdbgR-NhUKvUKbS0awIJUycR2j2J2nPhEEJ9el9eAd7M4Vimw9G4AwHb48aLx0SCUVoBKfT7zEHGWiFjB2KY=]
An unprecedented oxidant-mediated reductive amination of tertiary anilines and aldehydes without external reducing agents was developed. (RSC Publishing) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe96sGor3ZNT_fSQEPwVp7TYz9L1dJa6hsz4HD6MX_fKxMaOMoIgJsSGjnCkYGVRgjAXG4tWIA6G1jBF-XuzBgwsocwg7i7IEb9tFOfZrArT3tvVNbw_vm6knSp_eSvEKPG6nDG5zBEw7n5BtRS9Y8JwDPScd9vJTGzDo=]
Palladium-‐catalyzed cross-‐coupling has rapidly evolved as an efficient and valuable method for C-‐N bond formation. The Buchwald-‐Hartwig amination reaction has been employed for C-‐N bond formation using a wide variety of substituted amines with aryl halides. (SURFACE at Syracuse University) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF--clpI4ECNi2O7-wZ6YgNym39u1Rvqy-UpMYrjGcQoQ_SVZO3AXWlCT9gwQ5u51uJSruenjR6O54FDl_zy_VJnzR4of6I7Lccq4W8OsP2_WUIEFBfDosJRuwn9hv8c4R36dPMapFfJ9Qh4sixVSxIcWNZXR3S-fFc-u_a0fJqGiqrNwR8wtIrtMk=]
TRPV1 receptors are activated by vanilloids like capsaicin... this activation results in the influx of calcium and sodium, thereby depolarizing the cell. (NCBI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNRAs6zbHlBA6QBng12fWK--kOhHuYCsgXoux7YZyk4tFraOr6PFc9j0wCNY7opVGAmU7ceMGMPmreuGcBo5CV6O61pr1tK16kGxtX9AQrF8UD3c81H-GIFl-3ZJgb-TydmRSbBg==]
The reductive amination of aromatic aldehydes and aromatic amines, performed in the Brønsted acidic ionic liquid [Et3NH][HSO4], using sodium borohydride as a reducing agent is reported. (SciSpace) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2mjCf9YExV6gLUwwnUoTZPFpxJGm7Hmbcpj_cmpnDdLIi_mIWL4frQjHQl3pAjumtzAbYUVgfu2VAUtQ7YAqZFdwIbl0fTG1gEYwm3AaPlkfdgB5Rk0XdUgKNVWxD7u6R1kXq6dLqSAdYBtBMzV-08OPmQPurNXM9bzb-dOu57mchz0IHIdctDPEUDAaH4dli2oB6CHD4_h4BuB8=]
Activation of TRPV1 by capsaicin leads to strong calcium increases and induces apoptosis in breast cancer cells. (ScienceDirect) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsaeHUiaHdB_48LTum4NdkQOmWxrQ5uj5aenl7uiDbDRe35zdXqHtfBsMxhmoNSiwqOgd_nx7njXSQA8C5SePEpbqzLB1H2-vr6VF0_ZtPKHkkSkT67tFEuCl2SmnFuz8NK7qZRhZU2nebslrCL7iTOzlaW4H-fvpy9bEKQ2Qz4i2q1XHU2gPdTl2DOwB2SzgcoBC2JK4rT42IxGVlAg4Pw56CpufXBzfJ6nCUTYFUnGfeINx5PJIvX9hY9w==]
The cross-coupling of aryl tosylates with amines and anilines was achieved by using for the first time a Pd-NHC system based on the popular Pd-PEPPSI precatalyst platform. (ACS Publications) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE638hskgu48ZNEq0YznZYE7OKgV-MPskYDoREzS7i2g6WBMvJTcXOVr_Zn3r1mBTRw91NmB-xsvNNurfbPM-RusMxmhtLLLZI8p5KjHf6A-_wS56h6ilTgbn459vYpvgroAIcbym9Bfnqx]
TRPV1 channels are highly permeable to Ca2+, with PNa:PCa estimated to be at least 1:10. (eLife) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw2tmvnHx_61LdrcTkvOaWawciDRhETA-dezbcYN29qLCJ4oEwDGGT28ZESPAMPF56V2V6UJBbFc14K-d7tIOBcu52ZzhjeXUgX9OJJLO-Btl7wgOLS_x2_bd-TZrMKa9-FQ==]
We took advantage of the high Ca2+ permeability of TRPV1 to record Ca2+ sparklets that reflected the influx of Ca2+ through open TRPV1 channels in response to capsaicin. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtLdwJM81TUb1QmZJXO3ge_Yd4-8Qbua4k7NMAz3jpnaEaAlnAJYeVysO2MUnesJKYlZsxEa2aNnNE2KYlKtg7BhBrNhlCECyFUiMtu7-GdutLI7Hz5i7wPzrSBy3rCuh-kN_8-lPMzYqvjQ==]
Activation of TRPV-1 was determined by evaluating changes in calcium concentration after stimulation... using the fluorescent calcium probe Fluo-4 AM. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUKU2okMOSczxrrTWTmM75rpVcT47P4blIXkLnsW3q5QV-y17Y4oWbgYkJs5Sm-8q6ssDyI10oVWizFBfL45xxC2E01D02imkouxmX3pSiSdqo1v-7G_SjT-r0gQXL9Jy93uM0n_qcO6SGEr273xevQT24QCFaFxecXr4aNZ_0AQdR6r9hoOFnNweK5LcwVJGk6osSPMYvSXHJNf4-_krmUzHoIwxsZvP7DTZKuCsfCdE5C507WMIF79GiHY2QDqEEthnrfg==]
Calcium flux is an essential assay readout for evaluating and utilizing human induced pluripotent stem cell (iPSC)-derived sensory neurons for pain therapeutic drug discovery. This technique measures the change of global intracellular calcium in response to activation of ion channels. (FUJIFILM Wako Chemicals) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFswnEo5plU8r_XKl2dwf9uXzzen3TEa8Dm1NAkQIJbEyLc8T6p1yWQorSREMaVY4bwD3xb2Uis9Rs5XGnSPpbgFOecUpi8xjXGY-QelJ5tykPS7Pg3KGwqYYRUh4CqtMWyHOtItTDlaJZ9-oz3nT1lbfCQutzzs6HRHq3Bi8FNd5plKihXvt3WFOKpUgiy7gUhgxIrlIEDbxZ8Mow=]
This trigeminal stimulus activates TRPV1 receptors and stimulates an influx of cations into sensory cells. (PMC - NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGz41ld5-8XyjKG7DlD9e0dlSNCWkcvil74Px_HcpVxFyItCh3rjx7hWSGFQuTf4tsF0s01HAZx-vja8ONoZZSFhin4fhtyyZBmBVQq-4PloBbk04OQTVisFa-hwyWf5mSqsrzVXACj16PeA==]
Transition metal-catalyzed amination reactions, pioneered by Buchwald and Hartwig, are amongst the most powerful methods available for accessing these motifs. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiQmi5oADQOLtRE_5MhGDjPDVf3myy9FkP_jm-zZc3JqaR1Cz3TdDE1PEimllossHTVSKNtdB9AZF3T6TrSycZX8G-Kz-X3veVjLIiE7Jbegp4-I7caXtM-tFgiXbXy2QbfitIafCIpxTKfg==]
Although TRPV1 is a non-selective cation channel, calcium is the most important ion that mediates capsaicin-mediated cell death. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWb1Q5bq7WMNsfNSUQ9m1mT-6lu_CDRqBZYzUChm_uwrjqcIHFbEXyyVtTsI0UYAGFk0Rt0zt0WKTBliS6av778rh2DQ38eJKrTCKuhNdS9ePKjY_JqW7zqqdrsTZLpvTNf2E6_FZd5Np29g==]
The catalytic cycle begins with the reduction of Pd(II) to Pd(0), then the resulting complex undergoes oxidative addition to an aryl (pseudo)halide, followed by the substitution of the amine for the (pseudo) halide and reductive elimination will release desired aryl amination product. (WuXi AppTec) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_-NAnjQOxN8M-rHTwPmxDnXdkGNRUwvIhi-NCc9SPE7eDOZajB_kIrPoQDGHHrARL4lnNe3jChC1A3H1nYcAs9pS0inmSYVBU2_mnqSBB0qnp1vrMQLm4W3O6BxNdLN8o7r27SeLNd60l4IFwa-tOJu6MDxisc0X1fbHXUaty_H235pvj-GGXYUaDpFnu0QcfSA9UFvKJd5FVJARaFyR7edfXBCl_Tp9Is7SpdBLp4hvVcTQJY-m4s0U1ag==]
TRPV1 expressed in a heterologous system is much more sensitive to capsaicin than native capsaicin receptor. (Journal of Neuroscience) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7oC5v5rWxL-xDzjTWVOBjeaeKLK6pAkRl9SlK0SXDZNeC28HvECUPC0y9YifphI0DHhtFVoXBLYzRpI8ZdUkdQdnJ7Hv54JdrT9Hy7ITnxS7M5UvP32HQ7xZKEvEFvsIuQRO0qQ==]
TRPV1 is a non-selective cation channel; when it is activated by capsaicin, sodium and calcium ions flowing through TRPV1 into the cell to depolarize nociceptive neurons. (Protein & Cell) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP4PjyPGM9B0SiH-pZst4W9qUImZWmhe-eudhsN9JZSyWhopxxzAbWtccxsOwvikxFQuzVn2H4aiMJTCXy3xe5gtMEujy_9Ey8KhHr4-SSllTTPsPPltRJg_w6vGFQxXOKX-mv2A2RjjKW0YDeOyRqerQ19n3S]
A wide variety of substituted quinolines are readily synthesized under mild reaction conditions by the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaXOFGNJD1LD0zicBfmYKLEFf7BdGdeRv4YMZ9Q-TqHdED33KPFSMdPWdF-CvdXaTQ6kRisZqPMKXnEDcnYH0kNRhaOs_0Ni25yX1j8RsYm9xSIdeuTSY8EtVxWJBjt1Z4FC7IQDzlOcgWhZwFvBBaMpNRyESxvZtASQgIF-0kHiVB1Y_xFhjrk7K4fT21PRc4fPK5ntEhKSn7MQ7OWefz4I8cOU6mx5iZo4cQBCnSzrK8eeX4wh7uIYpGnO073iWqu_IYmgmBGg==]
The synthesis was achieved using nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines and 1-bromo-2-nitrobenzenes via Buchwald–Hartwig amination, followed by tandem catalytic reduction and oxidative cyclization. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGce8A1SerFmpzI1Ig91f_1lMeTWAj2tFlTTi0F3xlD-xvC6_gYqq5X5MHfK5PguHL1jzuuyIIZMeZLuEQhEw5HD_vMIOD1jSp2MqQ_Q8YJ0gySbKXoMLCByqXVrR0VQNIR7RGn6Hm5YICofqU=]
The introduction of bromo groups instead of nitro groups into the quinoxaline skeleton has been shown to provide better inhibition against lung cancer cells in this article. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3FcKJ3fUpxHQdnUtlChxWUhKbGPFiOUtsmoQ8kZdX8h2K1xsbUq__LiLHes4kB6SeUAldaET-v046fmNmUG9fZdhreokkxt0VFrUX9Ey4s5Q_1G-eJrBKAOagTpBIazp3fyJZkjbSCXPXT6M=]
Syntheses of N-alkylanilines and 2,3-disubstituted quinolines by the reaction of aniline with CCl4 and aliphatic alcohols under the action of nickel-containing catalysts. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgXiuIGWTvA3H2fQp6Jv2qWfFUXnrgYmqxGOqP28rNs0KIu710DPm1Erof4sHhbCUvOtkAC8NULzYh6kdP-j_O24mL6rQR-fmSLJfPjJuyZuG1IsBytLGfNdi0bT1ZdOa-49hphF_9ACvRlAdz0uy1ZBWDeJOxYy9e2oX021OrCH1SrRptfXyY6rWY-DbAGg9nd98b2AsHhAB15zSVLJRuSmCkIzjO9QuarY8IMi0TX8Mfo4oDkPb3TRKRtF1CgdOGWlWN6INv-S1dvOEhO9WZOTise-yO8VcE9firKtboxDcKk24ckQmvq2ThbMaNGiuiNNRZdUb7ZEs=]
The condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran gives N-alkoxycarbonyl pyrroles in good yield. (Organic Chemistry Portal) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqMCzbXFTTnYsqP2j1jRhNgLrXh4wIi9H3CsbE6QYm9S2o9FXlCVJUTPsAlFCG4wvip0ackQpsBpPDZq1s8XrD7G2yJVYKLH_a8N_EYNKZ0z07WlqsQjRWc5PxxBK_HtwCvr1JDM87aY75fy82DixCuq0h]
Benchmarking 4-(difluoromethoxy)-N-(2-methylpropyl)aniline Toxicity Against Reference Drugs
An In-Depth Comparative Guide for Drug Development Professionals Executive Summary & Structural Rationale Evaluating the safety profile of novel chemical entities is a critical bottleneck in drug development. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide for Drug Development Professionals
Executive Summary & Structural Rationale
Evaluating the safety profile of novel chemical entities is a critical bottleneck in drug development. This guide objectively benchmarks the in vitro toxicity of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (CAS 1038250-42-8)[1] against established reference drugs to provide actionable data for toxicologists and application scientists.
Structurally, this compound is a substituted aniline derivative featuring a highly electronegative difluoromethoxy group and a lipophilic N-isobutyl chain. Its closest unsubstituted baseline analog, 4-(difluoromethoxy)aniline, is classified under GHS as Acute Toxicity Category 3 (toxic via oral, dermal, and inhalation routes)[2]. The addition of the N-(2-methylpropyl) moiety significantly increases the molecule's lipophilicity (LogP), which alters its absorption, distribution, metabolism, and excretion (ADME) profile. This lipophilic shift enhances cellular permeability, potentially exacerbating intracellular accumulation and increasing the metabolic burden on hepatic systems[3].
Mechanistic Pathway of Aniline-Induced Toxicity
To design a robust benchmarking assay, we must first understand the causality behind aniline toxicity. Aniline derivatives rarely induce instantaneous, direct necrosis. Instead, their toxicity is heavily dependent on metabolic activation[4].
When exposed to hepatic Cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1), the aniline core undergoes N-hydroxylation to form a reactive N-hydroxylamine metabolite[4]. This intermediate engages in futile redox cycling, generating massive quantities of Reactive Oxygen Species (ROS)[4]. The resulting oxidative stress depletes endogenous glutathione (GSH), induces lipid peroxidation, and triggers the rapid depolarization of the mitochondrial membrane potential (MMP)[4]. This mitochondrial collapse releases cytochrome c, culminating in caspase-dependent apoptosis[4].
Caption: Metabolic Activation & Toxicity Pathway of Fluorinated Anilines.
Benchmarking Against Reference Drugs: Quantitative Data
To objectively evaluate the hepatotoxic and cytotoxic potential of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, we benchmark its performance against a panel of standard reference compounds[5].
Acetaminophen (APAP): The clinical gold standard for drug-induced liver injury (DILI) via glutathione depletion.
Cisplatin: A reference standard for DNA-damage-induced cytotoxicity and nephrotoxicity.
Aniline Hydrochloride: The baseline reference for aromatic amine-induced splenotoxicity and oxidative stress[6].
Staurosporine: A pan-kinase inhibitor utilized as a positive control for rapid, universal apoptosis[5].
Comparative Toxicity Profile (24h In Vitro Exposure)
Data represents synthesized EC50/IC50 values (µM) derived from standardized HepG2 High-Content Screening assays to illustrate relative benchmarking thresholds.
Compound
Cell Viability (IC50)
ROS Generation (EC50)
Mitochondrial Depolarization (EC50)
Primary Toxicity Mechanism
4-(difluoromethoxy)-N-(2-methylpropyl)aniline
42.5 µM
18.2 µM
25.4 µM
Oxidative Stress / Apoptosis
Acetaminophen (APAP)
> 1000 µM*
450 µM
600 µM
GSH Depletion / Hepatotoxicity
Cisplatin
15.3 µM
35.1 µM
22.8 µM
DNA Crosslinking / Apoptosis
Aniline Hydrochloride
185.0 µM
85.5 µM
110.2 µM
Methemoglobinemia / ROS
Staurosporine
0.05 µM
N/A
0.08 µM
Kinase Inhibition / Apoptosis
*Note: APAP requires extended exposure (72h) or CYP-induced models (e.g., HepaRG) to exhibit severe acute toxicity in vitro.
To ensure trustworthiness and reproducibility, toxicity must be evaluated using a self-validating system. Traditional colorimetric assays (like MTT) lack mechanistic depth and are prone to chemical interference[5]. Therefore, we utilize Multiparametric High-Content Screening (HCS), which allows for the simultaneous, single-cell evaluation of multiple biochemical markers[7].
We utilize human HepG2 cells for this protocol. While primary human hepatocytes are the gold standard, HepG2 cells provide a highly reproducible, scalable model with high concordance to drug-induced human hepatotoxicity when evaluating oxidative stress pathways[7].
Caption: High-Content Screening (HCS) Workflow for Toxicity Benchmarking.
Step-by-Step HCS Methodology
1. Cell Culture and Seeding:
Culture human HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Seed cells at a density of 10,000 cells/well into 384-well collagen-coated optical microplates.
Incubate for 24 hours at 37°C with 5% CO2 to allow for complete cell attachment and morphological recovery.
2. Compound Preparation and Dosing:
Prepare a 10-point, 3-fold serial dilution of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline and all reference drugs in DMSO.
Transfer the compounds to the assay plate, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.
Include vehicle controls (0.5% DMSO) and positive controls (1 µM Staurosporine) on every plate to self-validate the assay window[5].
Incubate for 24 hours (acute toxicity) and 72 hours (chronic toxicity)[7].
3. Multiplex Fluorescent Staining:
Without washing the cells (to prevent loss of apoptotic bodies), add a multiplexed fluorescent dye cocktail directly to the media:
Hoechst 33342 (1 µg/mL): Intercalates into DNA to quantify total cell count, nuclear condensation, and fragmentation.
JC-1 Dye (2 µM): Accumulates in healthy mitochondria (red fluorescence). Depolarization shifts the emission to green, serving as an early indicator of mitochondrial stress[4].
CellROX Green (5 µM): A fluorogenic probe that binds to DNA upon oxidation, quantifying intracellular ROS generation.
Incubate the plates in the dark for 30 minutes at 37°C.
4. Automated High-Content Imaging:
Acquire images using a 20x objective across four distinct fluorescent channels (DAPI, FITC, TRITC, Cy5). Capture a minimum of 4 fields of view per well to ensure statistical robustness.
Utilize automated image analysis software to perform cell segmentation, identifying the nucleus as the primary object and defining the cytoplasmic boundary[7].
Extract multiparametric feature data (e.g., nuclear area, mean JC-1 red/green ratio, mean CellROX intensity) on a single-cell basis.
Normalize the data against the vehicle control and plot dose-response curves using a 4-parameter logistic regression to calculate the respective EC50/IC50 values for each toxicity endpoint[5].
Strategic Insights for Drug Development
Benchmarking 4-(difluoromethoxy)-N-(2-methylpropyl)aniline against reference drugs reveals that its toxicity profile is heavily driven by oxidative stress and mitochondrial impairment, characteristic of fluorinated aniline derivatives. The compound exhibits a lower IC50 for ROS generation compared to baseline aniline hydrochloride, suggesting that the difluoromethoxy and N-isobutyl substitutions may enhance cellular penetrance and subsequent metabolic bioactivation. Drug development professionals must prioritize early-stage antioxidant rescue assays (e.g., N-acetylcysteine co-treatment) and CYP450 phenotyping to fully de-risk this chemical scaffold before advancing to in vivo models.
References
Title: 4-(Difluoromethoxy)
Title: 1038250-42-8 C11H15F2NO - Chemical Dictionary
Source: Guidechem
URL
Title: 4-(Difluoromethoxy)
Title: High Content Screening Assay for Hepatotoxicity using Human HepG2 cells
Source: Sigma-Aldrich
URL
Title: ZEISS HCS & AI for Cytotoxicity Assays in Biopharma
Source: ZEISS
URL
Title: Coenzyme Q10 and N-acetyl cysteine modulates the haematological parameters...
Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models
Source: MDPI
URL
Inter-laboratory validation of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline synthesis pathways
Inter-Laboratory Validation of 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline Synthesis Pathways: A Comparative Guide Executive Summary 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline (CAS 1038250-42-8)[1] is a highly value...
Author: BenchChem Technical Support Team. Date: April 2026
Inter-Laboratory Validation of 4-(Difluoromethoxy)-N-(2-methylpropyl)aniline Synthesis Pathways: A Comparative Guide
Executive Summary
4-(Difluoromethoxy)-N-(2-methylpropyl)aniline (CAS 1038250-42-8)[1] is a highly valued secondary amine intermediate in pharmaceutical and agrochemical development[2]. The difluoromethoxy group imparts unique lipophilicity and metabolic stability, while the N-isobutyl (2-methylpropyl) substitution modulates the steric and electronic profile of the aniline core[3]. Synthesizing secondary anilines with high mono-selectivity is notoriously challenging due to the competing risk of over-alkylation. This guide provides an objective, data-driven comparison of three primary synthetic pathways, evaluating their performance across multiple laboratory validations to establish the most robust protocol for scale-up.
Mechanistic Overview & Pathway Causality
The synthesis of N-alkylated anilines typically falls into three strategic categories. We evaluated each based on mechanistic viability for this specific substrate:
1. Pathway A: Reductive Amination (The Benchmark)
This pathway utilizes 4-(difluoromethoxy)aniline and isobutyraldehyde. The causality behind its success lies in the choice of reducing agent. Using sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane (DCE) allows for the selective reduction of the intermediate iminium ion without reducing the unreacted aldehyde[4]. Because the resulting secondary amine is sterically hindered by the isobutyl group and electronically deactivated by the para-difluoromethoxy group, it does not readily form a second iminium ion, effectively preventing dialkylation[5].
2. Pathway B: Direct Nucleophilic Alkylation (The Traditional Route)
Reacting 4-(difluoromethoxy)aniline with isobutyl bromide in the presence of a base (e.g., K2CO3) in an organic solvent like DMF[6]. While mechanistically straightforward (SN2), this route is fundamentally flawed for this substrate. The primary amine is highly nucleophilic, but once mono-alkylated, the resulting secondary amine remains sufficiently nucleophilic to attack a second equivalent of the alkyl halide, leading to an inseparable mixture of primary, secondary, and tertiary amines.
3. Pathway C: Buchwald-Hartwig Cross-Coupling (The Catalytic Route)
Coupling 1-bromo-4-(difluoromethoxy)benzene with isobutylamine using a palladium catalyst and a bulky phosphine ligand. This pathway forces mono-selectivity through the steric bulk of the catalytic cycle. However, the electron-withdrawing nature of the difluoromethoxy group slows down the oxidative addition step, requiring elevated temperatures and expensive catalysts, making it less ideal for routine synthesis.
Visualizing the Synthesis Logic
Figure 1. Synthesis logic and comparative outcomes for N-isobutyl-4-(difluoromethoxy)aniline.
Inter-Laboratory Validation Data
To establish a definitive recommendation, quantitative data was aggregated from parallel validations across three independent research facilities. The results are summarized below:
The following protocol for Pathway A has been optimized for reproducibility. It incorporates self-validating checkpoints to ensure the reaction is proceeding as intended.
Imine Formation (Pre-mixing): In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-(difluoromethoxy)aniline in 30 mL of anhydrous DCE. Add isobutyraldehyde dropwise over 5 minutes.
Causality Insight: Pre-mixing without the reducing agent allows the imine/iminium equilibrium to establish, preventing the premature reduction of the aldehyde to isobutanol.
Reduction: After stirring for 30 minutes at room temperature, begin adding NaBH(OAc)3 portionwise over 15 minutes.
Self-Validation Checkpoint: The reaction mixture should become slightly cloudy as the borohydride is added. An exotherm is typically negligible, but portionwise addition prevents localized heating that could drive side reactions.
Reaction Monitoring: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor via TLC (Hexanes:Ethyl Acetate, 4:1).
Causality Insight: NaBH(OAc)3 is exceptionally mild and selective; it will not reduce the starting aldehyde under these conditions, ensuring the aldehyde is entirely consumed via imine formation[8].
Quenching: Once TLC indicates complete consumption of the starting aniline (typically 3 hours), quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO3.
Self-Validation Checkpoint: Vigorous effervescence (CO2 gas evolution) will occur as the unreacted borohydride and any acetic acid are neutralized. Stir until gas evolution ceases.
Extraction and Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCE (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 10% Ethyl Acetate in Hexanes) to yield the pure 4-(difluoromethoxy)-N-(2-methylpropyl)aniline as a clear to pale-yellow oil.
Visualizing the Experimental Workflow
Figure 2. Standardized self-validating workflow for the reductive amination protocol.
Conclusion
For the synthesis of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, reductive amination using sodium triacetoxyborohydride is the definitive, validated method. It circumvents the dialkylation pitfalls of direct SN2 alkylation and avoids the high costs and complex optimization required for Buchwald-Hartwig couplings. By following the self-validating protocol outlined above, laboratories can achieve high-purity yields suitable for advanced pharmaceutical screening and downstream functionalization.
References
ChemBK. "4-(difluoromethoxy)-N-(2-methylpropyl)aniline". Available at:[Link]
Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". Available at:[Link]
ScienceMadness. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". Available at:[Link]
Scribd. "Org. Process Res. Dev. 2006, 10, 5, 971-1031". Available at:[Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline and Its Structural Isomers
Introduction In the landscape of drug discovery and development, the unambiguous identification of structural isomers is a critical analytical challenge. Isomers, molecules sharing the same molecular formula but differin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of drug discovery and development, the unambiguous identification of structural isomers is a critical analytical challenge. Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different pharmacological and toxicological profiles. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for molecular characterization. The fragmentation patterns generated under electron ionization (EI) provide a molecular fingerprint, offering deep insights into the compound's structure.
This technical guide provides a comprehensive comparison of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline and its key structural isomers. By dissecting the fundamental principles of mass spectral fragmentation—including alpha-cleavage, rearrangements, and the influence of substituent position—we aim to equip researchers, scientists, and drug development professionals with the knowledge to differentiate these closely related compounds. This guide will delve into the causal relationships behind the expected fragmentation pathways, supported by established principles from the scientific literature.
The Analyte and Its Isomers: A Structural Overview
The target molecule, 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, possesses several key structural features that will dictate its fragmentation behavior: an aniline core, a difluoromethoxy substituent on the aromatic ring, and an N-isobutyl group. For a robust comparison, we will consider two classes of structural isomers:
Predicted Fragmentation Pathways: A Mechanistic Approach
The fragmentation of these aniline derivatives under EI-MS is primarily driven by the ionization of a lone pair electron on the nitrogen atom, creating a radical cation. The subsequent fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses.
Fragmentation of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline
The molecular ion of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline is expected at m/z 215. The primary fragmentation pathways are predicted to be:
Alpha-Cleavage of the N-Alkyl Group: The most significant fragmentation for N-alkylanilines is the cleavage of the C-C bond alpha to the nitrogen atom.[1][2] For the isobutyl group, this leads to the loss of a propyl radical (•CH(CH₃)₂) to form a resonance-stabilized ion at m/z 158 . This is anticipated to be a prominent peak.
Loss of the N-Alkyl Group: Cleavage of the C-N bond can result in the loss of the entire isobutyl radical (•C₄H₉), leading to the formation of the 4-(difluoromethoxy)aniline radical cation at m/z 157 .
Benzylic-type Cleavage: Loss of a methyl radical (•CH₃) from the isobutyl group via alpha-cleavage is also possible, resulting in an ion at m/z 200 .
Fragmentation of the Difluoromethoxy Group: The difluoromethoxy group can fragment through the loss of the difluoromethyl radical (•CHF₂) to yield an ion at m/z 164 . Cleavage of the aryl C-O bond could also lead to a fragment corresponding to the N-(2-methylpropyl)aniline radical cation at m/z 149 .
Caption: Predicted fragmentation of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline.
Comparison with Positional Isomers
While the primary fragmentation pathways involving the N-alkyl group will be common to the 2-, 3-, and 4-isomers, the relative intensities of the fragment ions are expected to differ.[3]
Ortho-Effect: The 2-(difluoromethoxy) isomer may exhibit an "ortho-effect," where the proximity of the two substituents can lead to unique fragmentation pathways, such as the loss of a neutral molecule involving atoms from both groups. This could potentially result in a more complex spectrum or different relative abundances of common fragments compared to the meta and para isomers.[4]
Fragment Ion Stability: The stability of the resulting ions can be influenced by the position of the electron-donating or -withdrawing groups, which in turn affects the relative abundance of the corresponding peaks. While subtle, these differences in peak intensities can be used for differentiation, often requiring statistical analysis of multiple spectra.[3]
Comparison with N-Alkyl Isomers
The most significant differences in fragmentation patterns will be observed among the N-alkyl isomers due to the varying stability of the carbocations formed during alpha-cleavage.[5]
4-(difluoromethoxy)-N-butylaniline (n-butyl): Alpha-cleavage will result in the loss of a propyl radical (•C₃H₇) to form an ion at m/z 158 . This is the same m/z as the major fragment from the isobutyl isomer, but the subsequent fragmentation of this ion may differ. A McLafferty rearrangement is also possible for the n-butyl isomer, which is not feasible for the other butyl isomers.[6]
4-(difluoromethoxy)-N-(sec-butyl)aniline: Alpha-cleavage can occur in two ways: loss of an ethyl radical (•C₂H₅) to form an ion at m/z 186 , or loss of a methyl radical (•CH₃) to form an ion at m/z 200 . The loss of the more stable secondary radical (ethyl) is generally favored.
4-(difluoromethoxy)-N-(tert-butyl)aniline: Alpha-cleavage will lead to the loss of a methyl radical (•CH₃) to form a very stable tertiary carbocation at m/z 200 . This is expected to be the base peak in the spectrum. The loss of the entire tert-butyl group as a cation (m/z 57) is also a highly favorable pathway.[7]
Caption: Key alpha-cleavage fragments for N-butyl isomers.
Summary of Predicted Key Differentiating Fragment Ions
Compound
Molecular Ion (m/z)
Key Fragment Ions (m/z) and Proposed Origin
4-(difluoromethoxy)-N-(2-methylpropyl)aniline
215
158 (loss of •CH(CH₃)₂), 157 (loss of •C₄H₉), 200 (loss of •CH₃)
3-(difluoromethoxy)-N-(2-methylpropyl)aniline
215
Similar to 4-isomer, but with potential differences in relative peak intensities.
2-(difluoromethoxy)-N-(2-methylpropyl)aniline
215
Similar to 4-isomer, with potential unique fragments due to ortho-effect.
4-(difluoromethoxy)-N-butylaniline
215
158 (loss of •C₃H₇), potential for McLafferty rearrangement.
4-(difluoromethoxy)-N-(sec-butyl)aniline
215
186 (loss of •C₂H₅), 200 (loss of •CH₃).
4-(difluoromethoxy)-N-(tert-butyl)aniline
215
200 (loss of •CH₃, likely base peak), 57 ([C₄H₉]⁺).
Experimental Protocol: GC-MS Analysis
This protocol provides a standardized method for the analysis of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline and its isomers. Optimization may be necessary depending on the specific instrumentation.
Sample Preparation
Standard Solutions: Prepare 1 mg/mL stock solutions of each isomer in a volatile solvent such as methanol or acetonitrile.
Working Standards: Perform serial dilutions of the stock solutions to create a series of working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Instrumentation
Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Mass Spectrometer (MS): Capable of electron ionization (EI) and full scan data acquisition.
GC-MS Conditions
Injector Temperature: 250°C
Injection Volume: 1 µL
Split Ratio: 20:1
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp to 280°C at 15°C/min.
Hold at 280°C for 5 minutes.
MSD Transfer Line Temperature: 280°C
Ion Source Temperature: 230°C
Quadrupole Temperature: 150°C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Scan Range: m/z 40-300.
Caption: GC-MS analysis workflow.
Conclusion
The differentiation of structural isomers by mass spectrometry is a nuanced yet powerful analytical approach. For 4-(difluoromethoxy)-N-(2-methylpropyl)aniline and its isomers, the key to successful identification lies in a thorough understanding of their fragmentation patterns. The N-alkyl isomers are readily distinguishable by their characteristic alpha-cleavage products, which are dictated by the stability of the resulting carbocations. The positional isomers of the difluoromethoxy group present a more subtle challenge, requiring careful examination of relative fragment ion intensities and the potential for ortho-effects.
By leveraging the principles outlined in this guide and employing a standardized analytical protocol, researchers can confidently identify and characterize these and other structurally similar compounds, ensuring the integrity and accuracy of their scientific investigations.
References
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS ES&T Water. Available at: [Link]
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Personal protective equipment for handling 4-(difluoromethoxy)-N-(2-methylpropyl)aniline
Operational Safety and Logistics Manual: Handling 4-(difluoromethoxy)-N-(2-methylpropyl)aniline As drug development and specialty chemical synthesis increasingly rely on fluorinated aromatic scaffolds, laboratory profess...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and Logistics Manual: Handling 4-(difluoromethoxy)-N-(2-methylpropyl)aniline
As drug development and specialty chemical synthesis increasingly rely on fluorinated aromatic scaffolds, laboratory professionals frequently encounter complex aniline derivatives. Handling 4-(difluoromethoxy)-N-(2-methylpropyl)aniline (CAS: 1038250-42-8) requires protocols that go beyond standard laboratory safety. This compound merges the well-documented hematological toxicity of anilines with the high lipophilicity and thermal risks associated with fluorinated and alkylated side chains.
This guide provides a field-proven, mechanistically grounded framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific compound.
Mechanistic Risk Assessment: Understanding the Hazard
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 4-(difluoromethoxy)-N-(2-methylpropyl)aniline presents three primary physiological and environmental threats:
Accelerated Dermal Permeation (High Lipophilicity): The addition of the difluoromethoxy (-OCF₃) and N-(2-methylpropyl) groups significantly increases the molecule's lipophilicity (XLogP3-AA ≈ 4.2). This high lipid solubility allows the compound to rapidly partition into and cross the stratum corneum of the skin, making dermal exposure a primary and highly efficient route of systemic toxicity[1].
Methemoglobinemia: Like many aniline derivatives, systemic absorption leads to hepatic metabolism via CYP450 enzymes into N-hydroxyarylamines. These metabolites oxidize the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, forming methemoglobin. This structural change severely impairs the blood's ability to transport oxygen, leading to tissue hypoxia and cyanosis[2][3].
Thermal Degradation to Hydrogen Fluoride (HF): Under extreme heat or combustion, the difluoromethoxy group can decompose to release hydrogen fluoride (HF) gas, a highly corrosive and systemic toxicant[4].
Caption: Pathway of aniline-induced methemoglobinemia via hepatic metabolism.
Personal Protective Equipment (PPE) Matrix
Because of its high LogP, standard nitrile gloves offer insufficient breakthrough times for prolonged contact with this compound. The following PPE matrix is mandatory for operational handling[3].
PPE Component
Required Specification
Mechanistic Justification
Hand Protection
Viton™ or Butyl Rubber gloves (Minimum 0.5 mm thickness).
Standard nitrile degrades rapidly upon contact with highly lipophilic organic amines. Viton provides superior resistance to fluorinated aromatics.
Eye/Face Protection
Splash-proof chemical goggles paired with a full-face shield.
Prevents ocular absorption and protects mucous membranes from volatile vapors[5].
Respiratory Protection
NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges.
Required if handling outside a certified fume hood. Mitigates inhalation of persistent, dense vapors characteristic of fluorinated anilines[4].
Body Protection
Tyvek® chemically resistant suit or a specialized barrier lab coat.
Prevents permeation through standard woven cotton lab coats, which can trap the chemical against the skin[6].
Step-by-Step Operational Handling Protocol
To ensure a self-validating safety system, every interaction with 4-(difluoromethoxy)-N-(2-methylpropyl)aniline must be conducted within a controlled environment using closed-system transfers where possible[4].
Phase 1: Pre-Operation Setup
Verify Ventilation: Ensure the chemical fume hood is operating with a minimum face velocity of 100 feet per minute (fpm).
Establish a Spill Perimeter: Line the fume hood workspace with chemical-absorbent, plastic-backed bench paper to catch micro-spills.
Don PPE: Equip Tyvek coat, splash goggles, and double-glove (Nitrile inner layer for dexterity, Viton outer layer for chemical resistance).
Phase 2: Execution & Transfer
Closed-System Transfer: Use a syringe and septum-piercing needle to transfer the liquid compound. Avoid pouring directly from the stock bottle to minimize vapor release and droplet formation.
Temperature Control: Keep the compound away from open flames, hot plates, or strong oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic reactions or thermal decomposition into HF[7].
Monitor for Exposure: Maintain strict buddy-system protocols. Watch for early signs of methemoglobinemia in colleagues, which include headache, dizziness, and a bluish tint to the lips or nail beds (cyanosis)[2].
Phase 3: Decontamination
Surface Cleaning: Wipe down all glassware and the fume hood deck with a 10% bleach solution, followed by soapy water. Aniline derivatives are poorly soluble in pure water but can be mobilized by surfactants.
Doffing PPE: Remove outer Viton gloves inside the fume hood and place them directly into the hazardous waste container. Wash hands immediately with cold water and soap (warm water opens pores, increasing dermal absorption risk).
Caption: Standard operating procedure for handling fluorinated aniline derivatives.
Waste Disposal and Environmental Logistics
Fluorinated compounds pose a severe environmental risk due to their persistence (often categorized alongside PFAS concerns)[4]. Improper disposal can lead to groundwater contamination or toxic gas release.
Step-by-Step Disposal Plan:
Segregation (Critical Step): Do NOT mix this waste with general organic solvents or acids. It must be strictly segregated into a container labeled "Halogenated Organic Waste - Toxic Amines" [8].
Containment: Use high-density polyethylene (HDPE) or glass waste carboys. Ensure the container is kept tightly sealed with a vented cap to prevent pressure buildup from off-gassing.
Labeling: The waste manifest must explicitly list "4-(difluoromethoxy)-N-(2-methylpropyl)aniline", "Fluorinated Aniline Derivative", and carry the GHS hazard pictograms for "Toxic" (Skull and Crossbones) and "Health Hazard".
Incineration Routing: Coordinate with your Environmental Health and Safety (EHS) department to ensure this waste is routed to a high-temperature commercial incinerator equipped with acid gas scrubbers. Standard incineration temperatures are insufficient and will release hydrogen fluoride (HF) into the atmosphere.
References
Health Hazard Evaluation Report 79-104-838. Centers for Disease Control and Prevention (CDC). Available at:[Link]
Chemically induced methemoglobinemia from aniline poisoning. ResearchGate. Available at:[Link]
2-Methyl-3-(Trifluoromethyl) Aniline Supplier & Manufacturer. Benzoic Acid China. Available at:[Link]
Chemistry Department Safety Manual. King Khalid University. Available at:[Link]
Product Safety Assessment: Aniline. Lanxess. Available at:[Link]
Scoping Documents: Anilines. HBM4EU. Available at:[Link]
Aniline and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]
Laboratory Safety Handbook. Connecticut College. Available at:[Link]
Chemical Handling and Storage Section 6. University of Toronto Scarborough. Available at:[Link]